molecular formula C4H3FN2O B152130 5-Fluoro-4-hydroxypyrimidine CAS No. 671-35-2

5-Fluoro-4-hydroxypyrimidine

Numéro de catalogue: B152130
Numéro CAS: 671-35-2
Poids moléculaire: 114.08 g/mol
Clé InChI: NBAHQCCWEKHGTD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Fluoro-4-hydroxypyrimidine is a key synthetic intermediate based on the privileged pyrimidine heterocycle, a structure fundamental to nucleic acids and numerous bioactive molecules . The strategic incorporation of fluorine aims to enhance the compound's electronic properties, metabolic stability, and binding affinity in molecular interactions, a well-established approach in modern medicinal chemistry for optimizing lead compounds . This scaffold is of significant value in anticancer agent discovery, as fluoropyrimidines are a cornerstone class of therapeutics that inhibit critical enzymes like thymidylate synthase (TS), disrupting DNA synthesis in rapidly dividing cells . Beyond oncology, pyrimidine derivatives demonstrate a broad spectrum of biological activities, including antiviral and antimicrobial effects, making them valuable templates for developing new treatments for infectious diseases . Researchers utilize this compound as a versatile building block to develop novel molecules targeting various enzymes and receptors, such as EGFR and kinase inhibitors, for potential applications in diverse therapeutic areas . This product is intended for research purposes as a chemical standard or synthetic precursor and is strictly labeled For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-fluoro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3FN2O/c5-3-1-6-2-7-4(3)8/h1-2H,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBAHQCCWEKHGTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90217403
Record name Fluoxydine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90217403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

671-35-2
Record name 5-Fluoro-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=671-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluoxydine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000671352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluoxidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529068
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fluoxydine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90217403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUOXYDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XB4K113EL0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-4-hydroxypyrimidine: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-4-hydroxypyrimidine, also known as 5-fluoropyrimidin-4(3H)-one, is a fluorinated heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its structural similarity to naturally occurring pyrimidine bases makes it a valuable building block for the synthesis of various therapeutic agents, most notably as a key intermediate in the production of antifungal medications. This technical guide provides a comprehensive overview of the chemical structure, molecular weight, physicochemical properties, and detailed synthesis protocols for this compound. It also explores its critical role in synthetic pathways for drug development and its tautomeric nature.

Chemical Structure and Molecular Data

This compound is a pyrimidine ring substituted with a fluorine atom at the 5-position and a hydroxyl group at the 4-position. The presence of the highly electronegative fluorine atom significantly influences the electronic properties of the pyrimidine ring, impacting its reactivity and biological activity.

The compound exists in tautomeric equilibrium between the hydroxy form (this compound) and the more stable keto form (5-fluoropyrimidin-4(3H)-one).[1] This tautomerism is a crucial aspect of its chemical behavior.

Molecular Structure

Chemical Formula: C₄H₃FN₂O

Molecular Weight: 114.08 g/mol [2][3]

CAS Number: 671-35-2[2]

Synonyms: 5-fluoropyrimidin-4(3H)-one, 4-Hydroxy-5-fluoropyrimidine, Fluoxydine[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in synthetic chemistry.

PropertyValueReference(s)
Appearance White to off-white crystalline solid[1]
Melting Point 204-205 °C[4][6]
Boiling Point 200.5 °C at 760 mmHg[4][5]
Density 1.572 g/cm³[5]
pKa 7.13 ± 0.40 (Predicted)[1]
Solubility Slightly soluble in water. More readily soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1]

Spectroscopic Data (Reference)

Spectroscopic TechniqueExpected Characteristic Peaks for this compound (based on 5-FU)
FTIR (cm⁻¹) Broad band for N-H stretching (around 3100-3500), C=O stretching (around 1650-1720), C-N stretching (around 1650), and C-F stretching (around 1250-1280).[7][8]
¹H NMR Signals corresponding to the protons on the pyrimidine ring.
¹³C NMR Resonances for the carbon atoms in the pyrimidine ring, with the carbon attached to the fluorine showing a characteristic large coupling constant.
¹⁹F NMR A single resonance, the chemical shift of which is sensitive to the chemical environment.[9]
Mass Spectrometry A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the condensation reaction of ethyl fluoroacetate.[1][4]

Materials:

  • Sodium methoxide

  • Ethyl formate

  • Toluene

  • Ethyl fluoroacetate

  • Anhydrous methanol

  • Formamidine acetate

  • Hydrochloric acid

  • Absolute ethanol

  • Activated carbon

Procedure:

  • Add sodium methoxide to a dry reaction vessel.

  • Add ethyl formate to neutralize any free alkali in the sodium methoxide.

  • Distill off the methanol under normal pressure with stirring, followed by distillation under reduced pressure until the sodium methoxide becomes a white powder.

  • Cool the reaction vessel to 50°C and add toluene.

  • Lower the temperature to 10°C and add ethyl formate dropwise.

  • While maintaining the temperature below 10°C, add ethyl fluoroacetate dropwise.

  • Allow the reaction to proceed at 20-25°C for 7 hours.

  • Cool the mixture to below 10°C and add anhydrous methanol and formamidine acetate.

  • Stir the mixture until the reactants solidify and let it stand overnight.

  • Add hydrochloric acid and slowly heat to dissolve the solid.

  • Filter the solution and evaporate a portion of the liquid from the filtrate under normal pressure.

  • Cool the solution to induce crystallization and filter to obtain the crude product.

  • Recrystallize the crude product from absolute ethanol with activated carbon for decolorization to yield pure this compound.[1][4]

Visualizations

Tautomerism of this compound

The equilibrium between the keto and enol tautomers of this compound is a key characteristic of its structure.

Tautomerism cluster_keto 5-fluoropyrimidin-4(3H)-one (Keto form) cluster_enol This compound (Enol form) keto [Image of the keto form of this compound] enol [Image of the enol form of this compound] keto->enol Tautomerization

Caption: Tautomeric equilibrium of this compound.

Experimental Workflow: Synthesis of this compound

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow start Start Materials: Sodium Methoxide, Ethyl Formate step1 Neutralization and Methanol Removal start->step1 step2 Addition of Toluene and Cooling to 10°C step1->step2 step3 Dropwise addition of Ethyl Formate and Ethyl Fluoroacetate step2->step3 step4 Reaction at 20-25°C for 7 hours step3->step4 step5 Cooling and Addition of Methanol and Formamidine Acetate step4->step5 step6 Solidification and Overnight Reaction step5->step6 step7 Dissolution in HCl and Heating step6->step7 step8 Filtration and Partial Evaporation step7->step8 step9 Crystallization and Filtration (Crude Product) step8->step9 step10 Recrystallization from Ethanol with Activated Carbon step9->step10 end_product Pure 5-Fluoro-4- hydroxypyrimidine step10->end_product

Caption: Workflow for the synthesis of this compound.

Role in Drug Synthesis: Voriconazole Intermediate

This compound is a crucial building block in the synthesis of the broad-spectrum antifungal agent, Voriconazole.

Voriconazole_Synthesis start 5-Fluoro-4- hydroxypyrimidine step1 Chlorination start->step1 intermediate1 4-Chloro-5- fluoropyrimidine step1->intermediate1 step2 Coupling Reaction with side chain precursor intermediate1->step2 intermediate2 Voriconazole Precursor step2->intermediate2 step3 Further synthetic modifications intermediate2->step3 end_product Voriconazole step3->end_product

Caption: Role of this compound in Voriconazole synthesis.

References

5-Fluoro-4-hydroxypyrimidine CAS number and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 671-35-2

Synonyms: 5-Fluoropyrimidin-4(3H)-one, Fluoxydine, 4-Hydroxy-5-Fluorpyrimidine[1]

This technical guide provides a summary of the available information on 5-Fluoro-4-hydroxypyrimidine, a fluorinated pyrimidine derivative. While this compound is of interest to researchers in medicinal chemistry and drug development, publicly available data regarding its specific biological activity, detailed experimental protocols, and quantitative metrics are limited. This document compiles the existing information and highlights areas where further research is needed.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided in Table 1. This information is primarily sourced from chemical suppliers.

PropertyValueReference
CAS Number 671-35-2[1][2][3][4][5]
Molecular Formula C4H3FN2O[3]
Molecular Weight 114.1 g/mol [3]
Appearance Solid
Purity ≥98%[3]
Storage Room temperature[3]

Synthesis

The following diagram illustrates a generalized synthetic pathway for fluorinated pyrimidines, which may be conceptually adapted for this compound.

G cluster_reagents Pyrimidine_Precursor Pyrimidine Precursor Fluorinated_Intermediate Fluorinated Pyrimidine Intermediate Pyrimidine_Precursor->Fluorinated_Intermediate Fluorination Fluorinating_Agent Fluorinating Agent (e.g., Selectfluor) Final_Product This compound Fluorinated_Intermediate->Final_Product Functional Group Transformation Hydroxylation Hydroxylation/ Hydrolysis

A generalized synthetic scheme for 5-fluoropyrimidines.

Biological Activity and Mechanism of Action

Detailed experimental studies on the specific biological activity and mechanism of action of this compound are not extensively reported in peer-reviewed literature. Much of the understanding of fluoropyrimidines is derived from studies on the widely used anticancer drug 5-Fluorouracil (5-FU).

Fluoropyrimidines, in general, are known to exert their cytotoxic effects through the inhibition of thymidylate synthase, a key enzyme in the de novo synthesis of pyrimidines, and by their incorporation into RNA and DNA, leading to cellular damage.[10][11] It is plausible that this compound may share a similar mechanism of action, potentially acting as a pro-drug that is metabolized to an active form. However, without specific experimental data, this remains speculative.

The general mechanism of action for fluoropyrimidine drugs is depicted in the following pathway diagram.

G FP Fluoropyrimidine (e.g., this compound) Metabolism Intracellular Metabolism FP->Metabolism Active_Metabolites Active Metabolites (e.g., FdUMP, FUTP) Metabolism->Active_Metabolites TS Thymidylate Synthase (TS) Active_Metabolites->TS Inhibition DNA_Synthesis DNA Synthesis Active_Metabolites->DNA_Synthesis Incorporation RNA_Synthesis RNA Synthesis Active_Metabolites->RNA_Synthesis Incorporation TS->DNA_Synthesis Blocks Cell_Damage Cell Damage & Apoptosis DNA_Synthesis->Cell_Damage RNA_Synthesis->Cell_Damage

A generalized mechanism of action for fluoropyrimidine drugs.

Quantitative Data

There is a notable absence of publicly available quantitative data for this compound. Key metrics for drug development professionals, such as IC50 values against various cell lines, enzyme inhibition constants (Ki), or pharmacokinetic data, have not been found in the searched literature.

Experimental Protocols

Detailed experimental protocols for assays involving this compound, such as cell viability assays, enzyme inhibition assays, or in vivo studies, are not available in the public domain.

Spectroscopic Data

Comprehensive spectroscopic data, including 1H NMR, 13C NMR, mass spectrometry, and infrared spectroscopy, for this compound are not readily accessible in published literature or common spectral databases. While some commercial suppliers may possess this data, it is not publicly disseminated. The following diagram outlines a typical workflow for the chemical characterization of a compound like this compound.

G Compound Synthesized This compound NMR NMR Spectroscopy (1H, 13C, 19F) Compound->NMR MS Mass Spectrometry (MS) Compound->MS IR Infrared Spectroscopy (IR) Compound->IR Purity Purity Analysis (e.g., HPLC) Compound->Purity Structure_Confirmation Structure Confirmation & Purity Assessment NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation Purity->Structure_Confirmation

A standard workflow for chemical structure elucidation.

Conclusion

This compound is a chemical entity with a known structure and CAS number. However, there is a significant lack of in-depth technical data in the public domain. For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. The absence of detailed biological studies and quantitative data indicates that the potential of this compound remains largely unexplored. Further research is required to elucidate its synthesis, biological activity, mechanism of action, and full physicochemical profile to determine its potential as a therapeutic agent or a tool for chemical biology.

References

Biological activity of fluorinated pyrimidine analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of Fluorinated Pyrimidine Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorinated pyrimidine analogs are a cornerstone of chemotherapy, representing a class of antimetabolite drugs widely used in the treatment of various solid tumors, including colorectal, breast, gastric, and pancreatic cancers.[1][2][3] Developed in the 1950s, these compounds are structurally similar to endogenous pyrimidines (uracil and thymine), allowing them to interfere with critical cellular processes, primarily nucleic acid synthesis.[4][5] By acting as fraudulent substrates, they inhibit key enzymes and can be incorporated into DNA and RNA, ultimately leading to cytotoxicity, especially in rapidly proliferating cancer cells.[1][6] This guide provides a comprehensive overview of the core mechanisms of action, metabolic pathways, and biological activities of key fluorinated pyrimidine analogs. It also details common experimental protocols for their evaluation and summarizes quantitative data on their efficacy.

Core Mechanisms of Action

The anticancer effects of fluorinated pyrimidines are primarily mediated through three interconnected mechanisms: inhibition of thymidylate synthase, and the disruption of DNA and RNA function through misincorporation.[1]

Inhibition of Thymidylate Synthase (TS)

The most well-established mechanism is the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[7][8][9]

  • Metabolic Activation: The prodrug 5-Fluorouracil (5-FU) is intracellularly converted to several active metabolites, including 5-fluoro-2'-deoxyuridine monophosphate (FdUMP).[1][6]

  • Ternary Complex Formation: FdUMP binds to the nucleotide-binding site of TS. In the presence of the cofactor 5,10-methylenetetrahydrofolate (CH₂THF), it forms a stable, covalent ternary complex.[6][7]

  • "Thymineless Death": This complex blocks the normal substrate, deoxyuridine monophosphate (dUMP), from accessing the enzyme's active site.[1] The resulting depletion of the dTMP pool leads to a scarcity of deoxythymidine triphosphate (dTTP), which inhibits DNA replication and repair, inducing a state known as "thymineless death" in rapidly dividing cancer cells.[6][10]

G cluster_activation Intracellular Activation cluster_inhibition Enzyme Inhibition cluster_pathway De Novo dTMP Synthesis cluster_outcome Cellular Outcome 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP Metabolic Steps Ternary_Complex Stable Ternary Complex (TS-FdUMP-CH2THF) FdUMP->Ternary_Complex TS Thymidylate Synthase (TS) TS->Ternary_Complex Cofactor 5,10-CH2THF Cofactor->Ternary_Complex dUMP dUMP Ternary_Complex->dUMP Inhibits dTMP dTMP dUMP->dTMP TS Catalysis dTTP_depletion dTTP Pool Depletion dTMP->dTTP_depletion Blocked DNA_synthesis_inhibition DNA Synthesis & Repair Inhibition dTTP_depletion->DNA_synthesis_inhibition Thymineless_Death Apoptosis (Thymineless Death) DNA_synthesis_inhibition->Thymineless_Death G cluster_GI Oral Administration cluster_Liver Liver cluster_Tumor Tumor Tissue Admin Capecitabine (Oral) DFCR 5'-DFCR Admin->DFCR Step 1 DFUR_liver 5'-DFUR DFCR->DFUR_liver Step 2 Enzyme1 Carboxylesterase DFCR->Enzyme1 DFUR_tumor 5'-DFUR DFCR->DFUR_tumor Step 2 Enzyme2_liver Cytidine Deaminase DFUR_liver->Enzyme2_liver FU 5-Fluorouracil (Active Drug) DFUR_tumor->FU Step 3 (Tumor Selective) Enzyme2_tumor Cytidine Deaminase DFUR_tumor->Enzyme2_tumor Enzyme3 Thymidine Phosphorylase (TP) FU->Enzyme3 cluster_activation Intracellular Phosphorylation cluster_action Dual Mechanism of Action Gem Gemcitabine (dFdC) dFdCDP dFdCDP (Diphosphate) Gem->dFdCDP Deoxycytidine Kinase dFdCTP dFdCTP (Triphosphate) dFdCDP->dFdCTP RNR Ribonucleotide Reductase (RNR) dFdCDP->RNR Inhibits DNA_strand Growing DNA Strand dFdCTP->DNA_strand Incorporated into dNTP_pool Deoxynucleotide Pool (dNTPs) RNR->dNTP_pool Produces DNA_synthesis DNA Synthesis dNTP_pool->DNA_synthesis Required for Termination Masked Chain Termination DNA_strand->Termination Apoptosis Apoptosis Termination->Apoptosis start Start prep Prepare Reaction Mix (Buffer, TS Enzyme, Inhibitor) start->prep initiate Initiate Reaction (Add dUMP + CH2THF) prep->initiate measure Monitor Absorbance at 340 nm over time initiate->measure analyze Calculate Initial Rate and % Inhibition measure->analyze end End analyze->end

References

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of the widely used chemotherapeutic agent 5-fluorouracil (5-FU) and its related compounds. For decades, 5-FU has been a cornerstone in the treatment of various solid tumors, and a deep understanding of its molecular pharmacology is critical for ongoing research, drug development, and clinical application. This document details the metabolic activation of 5-FU, its primary mechanisms of cytotoxicity through thymidylate synthase inhibition and nucleic acid incorporation, and the pathways leading to drug resistance. We further explore the pharmacology of key 5-FU prodrugs, including capecitabine and tegafur, and combination therapies such as Uracil-Tegafur (UFT) and S-1. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth information through structured data, detailed experimental protocols, and visual representations of the key molecular pathways.

Introduction

5-Fluorouracil (5-FU), a fluorinated pyrimidine analog, has been a mainstay of cancer chemotherapy since its development in the 1950s.[1] Its broad antitumor activity has established it as a critical component in the treatment of a range of solid tumors, including colorectal, breast, gastric, and head and neck cancers.[1][2] The cytotoxic effects of 5-FU are exerted through multiple intricate mechanisms, primarily involving the disruption of DNA synthesis and integrity, and the impairment of RNA processing and function.[1][3] This guide delves into the core molecular pathways that underpin the therapeutic and toxic effects of 5-FU and its derivatives.

The Metabolic Activation and Catabolism of 5-Fluorouracil

5-FU is a prodrug that must be converted intracellularly into its active metabolites to exert its cytotoxic effects.[4] The anabolic and catabolic pathways of 5-FU are complex and vary between normal and tumor tissues, contributing to the observed interpatient variability in response and toxicity.[5]

Upon entering the cell, 5-FU is metabolized via three main anabolic pathways to form the active nucleotides: fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP).[1][2]

Conversely, the majority of administered 5-FU (over 80%) is rapidly catabolized in the liver by the enzyme dihydropyrimidine dehydrogenase (DPD).[6][7] DPD converts 5-FU to the inactive metabolite 5,6-dihydro-5-fluorouracil (DHFU).[4] Genetic variations in the DPD gene (DPYD) can lead to DPD deficiency, resulting in severe and potentially fatal toxicity from standard doses of 5-FU.[8]

Core Mechanisms of 5-FU Cytotoxicity

The anticancer effects of 5-FU are primarily attributed to two key mechanisms: the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into DNA and RNA.[1]

Inhibition of Thymidylate Synthase (TS)

The 5-FU metabolite FdUMP is a potent inhibitor of thymidylate synthase (TS), a crucial enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[6][9] FdUMP, in the presence of the cofactor 5,10-methylenetetrahydrofolate (CH2THF), forms a stable ternary complex with TS.[1][2] This complex blocks the normal substrate, deoxyuridine monophosphate (dUMP), from accessing the enzyme's active site, thereby inhibiting dTMP synthesis.[1] The resulting depletion of dTMP leads to an imbalance in the deoxynucleotide pool and induces "thymineless death," a form of apoptosis in rapidly dividing cancer cells.[9] The co-administration of leucovorin (a stable form of reduced folate) enhances the formation and stability of this ternary complex, thereby increasing the cytotoxic efficacy of 5-FU.[9]

Incorporation into RNA and DNA

The 5-FU metabolites FUTP and FdUTP can be incorporated into RNA and DNA, respectively, leading to significant cellular damage.[3][6]

  • RNA Disruption: FUTP is incorporated into various RNA species in place of uridine triphosphate (UTP).[2][3] This incorporation disrupts RNA processing, including pre-rRNA maturation, tRNA post-transcriptional modification, and pre-mRNA splicing, ultimately leading to impaired protein synthesis and cellular dysfunction.[4][6] Recent studies suggest that the incorporation of 5-FU into ribosomal RNA (rRNA) is a major contributor to its cytotoxicity in gastrointestinal cancers.[10][11]

  • DNA Damage: FdUTP can be misincorporated into DNA in place of deoxythymidine triphosphate (dTTP).[2][3] This leads to DNA fragmentation and damage, triggering cell cycle arrest and apoptosis.[3]

Related Compounds and Combination Therapies

To improve the therapeutic index and oral bioavailability of 5-FU, several prodrugs and combination therapies have been developed.

Capecitabine

Capecitabine is an oral fluoropyrimidine carbamate that is converted to 5-FU through a three-step enzymatic cascade.[12][13] The final conversion step is catalyzed by thymidine phosphorylase (TP), an enzyme that is often found in higher concentrations in tumor tissue compared to normal tissue, leading to a degree of tumor-selective activation of 5-FU.[12][14]

Tegafur and its Combinations

Tegafur is another oral prodrug that is gradually metabolized to 5-FU by cytochrome P450 enzymes in the liver.[8][15] It is often administered in combination with other agents to enhance its efficacy and reduce its toxicity.

  • Uracil-Tegafur (UFT): This combination includes uracil, which competitively inhibits DPD, the primary enzyme responsible for 5-FU catabolism.[16][17] This inhibition leads to higher and more sustained plasma concentrations of 5-FU.[18]

  • S-1 (Tegafur-Gimeracil-Oteracil): S-1 is a combination of tegafur, gimeracil, and oteracil.[19] Gimeracil is a potent DPD inhibitor, more so than uracil, leading to sustained 5-FU levels.[19] Oteracil potassium inhibits orotate phosphoribosyltransferase (OPRT) in the gastrointestinal tract, which reduces the local conversion of 5-FU to its active metabolites in the gut, thereby mitigating gastrointestinal toxicity.[19][20]

Mechanisms of Resistance to 5-Fluorouracil

Both intrinsic and acquired resistance to 5-FU are significant clinical challenges. The primary mechanisms of resistance include:

  • Upregulation of Thymidylate Synthase: Increased expression of the TYMS gene, leading to higher levels of the TS enzyme, is a well-established mechanism of 5-FU resistance.[21][22] Higher TS levels require a greater concentration of FdUMP for effective inhibition.[22]

  • Altered Drug Metabolism: Changes in the expression of enzymes involved in 5-FU anabolism and catabolism can impact drug efficacy. Downregulation of activating enzymes like OPRT or upregulation of the catabolic enzyme DPD can lead to reduced levels of active 5-FU metabolites.[21][23]

  • Evasion of Apoptosis: Alterations in apoptotic signaling pathways, such as mutations in the p53 tumor suppressor gene or changes in the expression of Bcl-2 family proteins, can render cancer cells resistant to 5-FU-induced cell death.[22][23]

  • Changes in Drug Transport: Increased expression of drug efflux transporters can reduce the intracellular concentration of 5-FU and its metabolites.[23]

Quantitative Data

Table 1: IC50 Values of 5-Fluorouracil in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
HCT116Colorectal Cancer11.372[16]
SW480Colorectal Cancer>20072[1]
HT-29Colorectal Cancer11.25120[16]
A549Non-Small Cell Lung Cancer5.0348[20]
ESCC Cell Lines (Range)Esophageal Squamous Cell Carcinoma1.00 - 39.81Not Specified[24]
SMMC-7721Hepatocellular Carcinoma21.9 - 43.248[17]
Bel-7402Hepatocellular Carcinoma21.9 - 43.248[17]
HepG-2Hepatocellular Carcinoma21.9 - 43.248[17]
MHCC97HHepatocellular Carcinoma21.9 - 43.248[17]
Table 2: Pharmacokinetic Parameters of 5-Fluorouracil in Cancer Patients
ParameterValue (Mean ± SD)Patient PopulationReference
Cmax (250 mg/m²)18.15 ± 1.35 µg/mLColorectal Cancer[4]
Cmax (370 mg/m²)48.41 ± 7.69 µg/mLColorectal Cancer[4]
AUC (250 mg/m²)3.77 ± 0.21 h x µg/mLColorectal Cancer[4]
AUC (370 mg/m²)13.61 ± 2.3 h x µg/mLColorectal Cancer[4]
Terminal Half-life0.26 ± 0.19 hColorectal Cancer[25]
Total Body Clearance (250 mg/m²)54.64 ± 3.54 L/h/m²Colorectal Cancer[4]
Total Body Clearance (370 mg/m²)25.43 ± 2.3 L/h/m²Colorectal Cancer[4]
Therapeutic AUC Range20 to 40 mg x h/LGeneral Cancer[18]
Table 3: Incorporation of 5-Fluorouracil into Nucleic Acids
ParameterValueTissue/Cell TypeReference
Maximal RNA Incorporation1.0 pmol/µg RNAHuman Colorectal Tumor Biopsies[26]
Maximal DNA Incorporation127 fmol/µg DNAHuman Colorectal Tumor Biopsies[26]
RNA vs. DNA Incorporation RatioUp to 15,000-fold higher in RNAHuman Cell Lines[27]

Experimental Protocols

Thymidylate Synthase (TS) Inhibition Assay (Tritium Release Assay)

Principle: This assay measures the activity of TS by quantifying the release of tritium from a radiolabeled substrate, [5-³H]dUMP, as it is converted to dTMP. The displacement of the tritium at the 5-position of the uracil ring results in the formation of tritiated water, which can be measured by liquid scintillation counting.[8]

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), 2-mercaptoethanol, and the cell or tissue lysate.[8]

  • Initiation of Reaction: Start the reaction by adding the substrate, [5-³H]dUMP, and the cofactor, 5,10-methylenetetrahydrofolate.[8]

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Termination of Reaction: Stop the reaction by adding activated charcoal to adsorb the unreacted [5-³H]dUMP.[8]

  • Separation: Centrifuge the mixture to pellet the charcoal.

  • Quantification: Transfer the supernatant containing the tritiated water to a scintillation vial and measure the radioactivity using a liquid scintillation counter.[8]

Quantification of 5-FU Incorporation into DNA and RNA (GC-MS Method)

Principle: This method utilizes gas chromatography-mass spectrometry (GC-MS) to quantify the amount of 5-FU incorporated into nucleic acids after their complete enzymatic degradation to individual bases.[26][28]

Protocol:

  • Nucleic Acid Isolation: Isolate total RNA and DNA from 5-FU-treated cells or tissues using standard extraction protocols.

  • Enzymatic Digestion:

    • For RNA: Incubate the isolated RNA with a cocktail of enzymes including RNase, alkaline phosphatase, and uridine phosphorylase to completely degrade the RNA into its constituent bases, including any incorporated 5-FU.[28]

    • For DNA: Use a similar enzymatic digestion approach with DNases and other appropriate enzymes.

  • Derivatization: Derivatize the resulting bases to make them volatile for GC analysis.

  • GC-MS Analysis: Analyze the derivatized samples using a GC-MS system. The amount of 5-FU is quantified by comparing its peak area to that of a known internal standard.[26]

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with varying concentrations of 5-FU or other compounds for the desired exposure time (e.g., 24, 48, or 72 hours).[29]

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Signaling Pathways and Visualizations

5-Fluorouracil Metabolic Pathways

The following diagram illustrates the anabolic and catabolic pathways of 5-FU.

Caption: Metabolic activation and catabolism of 5-Fluorouracil.

5-FU Induced p53-Mediated Apoptosis

This diagram illustrates how 5-FU-induced DNA and RNA damage can activate the p53 signaling pathway, leading to apoptosis.

5-FU_p53_Apoptosis FU 5-Fluorouracil DNA_Damage DNA Damage (FdUTP incorporation) FU->DNA_Damage RNA_Stress RNA Stress (FUTP incorporation) FU->RNA_Stress p53 p53 Activation DNA_Damage->p53 RNA_Stress->p53 Bax Bax Upregulation p53->Bax Fas Fas Upregulation p53->Fas Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Caspase8 Caspase-8 Activation Fas->Caspase8 Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: 5-FU induced p53-mediated apoptotic signaling.

Capecitabine Activation Pathway

This diagram shows the three-step enzymatic conversion of the oral prodrug capecitabine to 5-FU.

Capecitabine_Activation Capecitabine Capecitabine (Oral) DFCR 5'-deoxy-5-fluorocytidine (5'-DFCR) Capecitabine->DFCR Carboxylesterase (Liver) DFUR 5'-deoxy-5-fluorouridine (5'-DFUR) DFCR->DFUR Cytidine Deaminase (Liver & Tumor) FU 5-Fluorouracil (5-FU) DFUR->FU Thymidine Phosphorylase (Tumor)

Caption: Metabolic activation pathway of Capecitabine to 5-FU.

Conclusion

5-Fluorouracil and its related compounds remain indispensable tools in the armamentarium against cancer. A thorough understanding of their complex mechanisms of action, metabolic pathways, and resistance mechanisms is paramount for optimizing their clinical use and for the development of novel therapeutic strategies. This technical guide has provided a detailed overview of these aspects, supported by quantitative data, experimental methodologies, and visual representations of the key molecular events. Continued research into the intricate signaling networks modulated by 5-FU will undoubtedly pave the way for more effective and personalized cancer therapies.

References

The Dawn of a New Era in Chemotherapy: The Discovery and Enduring Legacy of 5-Fluoropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of 5-fluoropyrimidines into the clinical setting marked a pivotal moment in the history of oncology. This class of antimetabolite drugs, born from a rational approach to drug design, has remained a cornerstone of cancer treatment for over six decades. This technical guide delves into the discovery, historical development, and mechanistic intricacies of 5-fluoropyrimidines, providing a comprehensive resource for professionals in the field of drug development and cancer research.

A Serendipitous Discovery and Rational Design

The story of 5-fluoropyrimidines begins in 1954 when Abraham Cantarow and Karl Paschkis observed that liver tumors absorbed the nucleobase uracil more readily than normal liver cells.[1] This finding sparked the interest of Dr. Charles Heidelberger, a scientist at the McArdle Laboratory for Cancer Research at the University of Wisconsin-Madison. Heidelberger, who had previously noted the inhibitory effects of fluorine in fluoroacetic acid on a vital enzyme, hypothesized that introducing a fluorine atom into uracil could create a potent anticancer agent.[1]

Heidelberger collaborated with Robert Duschinsky and Robert Schnitzer at Hoffmann-La Roche to synthesize 5-fluorouracil (5-FU) in 1957.[2][3][4] Their rationale was that the fluorine atom at the 5th position of the pyrimidine ring would block the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis. The initial preclinical studies were promising, demonstrating that 5-FU markedly inhibited tumors in mice.[1] The first clinical findings of 5-FU's activity in human cancers were reported in 1958 by Anthony R. Curreri, Fred J. Ansfield, Forde A. McIver, Harry A. Waisman, and Charles Heidelberger.[1] 5-FU was patented in 1956 and entered medical use in 1962.[1][5]

The Evolution of 5-Fluoropyrimidine Therapy: Prodrugs and Combination Regimens

While intravenous 5-FU proved to be an effective anticancer agent, its use was associated with several drawbacks, including a short half-life, poor oral bioavailability, and a range of toxicities.[6][7] These limitations spurred the development of oral 5-fluoropyrimidine prodrugs designed to improve the therapeutic index of 5-FU.

Tegafur , a prodrug of 5-FU, was developed to be gradually metabolized into the active drug.[8] To further enhance its efficacy and reduce its degradation, Uracil and Tegafur (UFT) was formulated as a combination of tegafur and uracil in a 1:4 molar ratio.[9] Uracil competitively inhibits dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for 5-FU catabolism.[6]

Capecitabine (Xeloda) , another oral prodrug, was designed for tumor-selective activation. It undergoes a three-step enzymatic conversion to 5-FU, with the final step catalyzed by thymidine phosphorylase, an enzyme often found in higher concentrations in tumor tissues.[6][10]

S-1 (TS-1) is a combination oral fluoropyrimidine that includes tegafur, gimeracil (a potent DPD inhibitor), and oteracil (which reduces gastrointestinal toxicity).[11]

These oral agents have offered comparable efficacy to intravenous 5-FU in various cancers, with the added benefits of convenience and often a more manageable toxicity profile.[6][12]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The cytotoxic effects of 5-fluoropyrimidines are mediated through multiple mechanisms that ultimately disrupt DNA and RNA synthesis and function.[6][10]

Upon entering the cell, 5-FU is converted into three active metabolites:

  • Fluorodeoxyuridine monophosphate (FdUMP): This is the primary mediator of 5-FU's cytotoxic effect. FdUMP forms a stable ternary complex with thymidylate synthase (TS) and the reduced folate cofactor, 5,10-methylenetetrahydrofolate.[13][14] This complex inhibits the activity of TS, leading to the depletion of dTMP, a crucial precursor for DNA synthesis. The resulting "thymineless death" is a key mechanism of 5-FU-induced cell killing.[14]

  • Fluorodeoxyuridine triphosphate (FdUTP): This metabolite can be incorporated into DNA in place of deoxythymidine triphosphate (dTTP). This incorporation leads to DNA damage and fragmentation.[13]

  • Fluorouridine triphosphate (FUTP): FUTP is incorporated into RNA, disrupting RNA processing and function, which contributes to cytotoxicity.[10]

The following diagram illustrates the metabolic activation and mechanism of action of 5-fluorouracil.

5-FU_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular 5-FU_ext 5-Fluorouracil (5-FU) 5-FU_int 5-FU 5-FU_ext->5-FU_int Transport FUMP FUMP 5-FU_int->FUMP OPRT FUDR FUDR 5-FU_int->FUDR UP FdUMP FdUMP 5-FU_int->FdUMP TP FUDP FUDP FUMP->FUDP UMPK FUTP FUTP FUDP->FUTP NDPK FdUDP FdUDP FUDP->FdUDP RR RNA_Incorp RNA Incorporation -> RNA Dysfunction FUTP->RNA_Incorp FUDR->FdUMP TK TS_Inhibition Thymidylate Synthase (TS) Inhibition FdUMP->TS_Inhibition FdUTP FdUTP FdUDP->FdUTP NDPK DNA_Incorp DNA Incorporation -> DNA Damage FdUTP->DNA_Incorp dTMP dTMP TS_Inhibition->dTMP dUMP dUMP dUMP->dTMP TS DNA_Syn DNA Synthesis dTMP->DNA_Syn

Caption: Metabolic activation and mechanisms of action of 5-Fluorouracil (5-FU).

Quantitative Data Summary

The following tables summarize key quantitative data from clinical trials of various 5-fluoropyrimidines in different cancer types.

Table 1: Efficacy of 5-Fluorouracil (5-FU) in Colorectal Cancer

RegimenNumber of PatientsOverall Response Rate (%)Median Progression-Free Survival (months)Median Overall Survival (months)Citation
Continuous Infusion 5-FU9133% (6% CR, 27% PR)-11[5]
5-FU + Leucovorin11918.5%-12.6[15]
FOLFIRI (5-FU/LV + Irinotecan)43062.2%8.5-[16]
FOLFOX4 (5-FU/LV + Oxaliplatin)4639.9%4.6-[16]

CR: Complete Response, PR: Partial Response

Table 2: Efficacy of Capecitabine in Breast Cancer

Treatment SettingNumber of PatientsOverall Response Rate (%)Median Time to Progression (months)Median Overall Survival (months)Citation
Pretreated with Anthracyclines2236%3.07.6[17]
Paclitaxel-Resistant16320%-12.8[18]
First-Line (vs. CMF)9530%--[17]
Adjuvant (15-year follow-up)1500--77.6% (vs 73.3% control)[19]

Table 3: Efficacy of Tegafur-Uracil (UFT) in Gastric Cancer

Study TypeNumber of PatientsOutcomeResultCitation
Meta-analysis (adjuvant)15035-year Overall Survival Odds Ratio0.70 (p=0.01)[3][14]
Phase II (maintenance)58Median Progression-Free Survival3.2 months (vs 3.6 months observation)[8][20]
Phase II (maintenance)58Median Overall Survival14.2 months (vs 14.2 months observation)[8][20]
Adjuvant (vs surgery alone)-5-year Survival Rate (T2 cancer)83.0% (vs 76.9% control)[9]

Table 4: Efficacy of S-1 in Pancreatic Cancer

Study/RegimenNumber of PatientsOverall Response Rate (%)Median Progression-Free Survival (months)Median Overall Survival (months)Citation
Phase II (S-1 + Radiotherapy)5030% (PR)6.714.3[4]
GEST Study (S-1 vs Gemcitabine)-21%-Non-inferior to Gemcitabine[21]
PAN-01 (Standard vs Alternate-day)185-4.2 (standard) vs 3.0 (alternate)10.4 (standard) vs 9.4 (alternate)[22]
Phase II (Gemcitabine + S-1 + Erlotinib)-32-48%-8-12[11]
NASCA (S-1 combination)9051.1%7.9-[23]

Table 5: Comparative Toxicity Profiles of 5-FU and Capecitabine

Adverse Event (Grade 3/4)5-FU based regimensCapecitabine-based regimensCitation
NeutropeniaHigher incidenceLower incidence[24]
StomatitisHigher incidenceLower incidence[24]
DiarrheaSimilar incidenceSimilar or slightly higher incidence[24]
Hand-Foot SyndromeLower incidenceHigher incidence[6][24]

Detailed Experimental Protocols

Synthesis of 5-Fluorouracil

A common laboratory-scale synthesis of 5-fluorouracil involves the direct fluorination of uracil.[25][26][27]

Materials:

  • Uracil

  • Anhydrous hydrogen fluoride (HF) or acetic acid

  • Fluorine gas (diluted with an inert gas like nitrogen)

  • Inert gas (e.g., Nitrogen)

  • Reaction vessel (e.g., three-necked flask) equipped with a stirrer and gas inlet/outlet

  • Cooling bath (e.g., ice bath)

  • Apparatus for thin-layer chromatography (TLC)

Procedure:

  • Suspend uracil in the chosen diluent (e.g., acetic acid or anhydrous HF) in the reaction vessel.

  • Cool the reaction mixture to the appropriate temperature (e.g., 20°C for acetic acid, 0-5°C for HF).[25]

  • Bubble a mixture of fluorine gas and nitrogen gas through the vigorously stirred suspension. The fluorine to uracil molar ratio is typically around 1.2:1.[26]

  • Monitor the reaction progress by TLC until the initial uracil spot disappears.

  • Upon completion, stop the gas flow and process the reaction mixture to isolate the 5-fluorouracil product. This may involve distillation of the solvent, dissolution in a basic solution, filtration, acidification to precipitate the product, and subsequent crystallization.[25]

The following workflow diagram outlines the general steps for the synthesis of 5-fluorouracil.

5-FU_Synthesis_Workflow start Start step1 Suspend Uracil in Diluent start->step1 end End step2 Cool Reaction Mixture step1->step2 step3 Introduce Fluorine/Nitrogen Gas Mixture step2->step3 step4 Monitor Reaction by TLC step3->step4 step5 Isolate 5-Fluorouracil Product step4->step5 Reaction Complete step6 Purify by Crystallization step5->step6 step6->end

Caption: General workflow for the synthesis of 5-Fluorouracil.

Thymidylate Synthase Inhibition Assay

The inhibition of thymidylate synthase (TS) by FdUMP is a key measure of 5-FU's activity. A common method to assess this is the tritiated 5-fluoro-2'-deoxyuridylate (FdUMP)-binding assay.[28][29]

Materials:

  • Tumor tissue or cell lysate

  • Tritiated FdUMP ([³H]FdUMP)

  • 5,10-methylenetetrahydrofolate

  • Buffer solutions

  • Scintillation counter

Procedure:

  • Prepare a homogenate or lysate from the tumor tissue or cells.

  • Incubate the lysate with [³H]FdUMP and 5,10-methylenetetrahydrofolate to allow the formation of the ternary complex with TS.

  • Separate the protein-bound [³H]FdUMP from the free [³H]FdUMP, for example, by precipitation with trichloroacetic acid followed by filtration.

  • Quantify the amount of bound [³H]FdUMP using a scintillation counter. This value is proportional to the amount of active TS in the sample.

  • To measure the inhibition by 5-FU, pre-treat cells or animals with 5-FU before preparing the lysate and compare the amount of free TS to untreated controls.

Measurement of 5-FU in Plasma

Therapeutic drug monitoring of 5-FU is crucial for optimizing dosage and minimizing toxicity. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a sensitive and specific method for this purpose.[30][31][32][33][34]

Materials:

  • Patient plasma sample

  • Internal standard (e.g., 5-bromouracil or ¹⁵N₂-5-FU)

  • Protein precipitation agent (e.g., acetonitrile)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • HPLC system with a suitable column (e.g., C18 or porous graphitic carbon)

  • Tandem mass spectrometer

Procedure:

  • Add the internal standard to the plasma sample.

  • Deproteinize the plasma, for example, by adding acetonitrile and centrifuging.

  • Extract the 5-FU and internal standard from the supernatant using an organic solvent.

  • Evaporate the organic solvent and reconstitute the residue in the mobile phase.

  • Inject the sample into the HPLC-MS/MS system.

  • Quantify the 5-FU concentration by comparing the peak area ratio of 5-FU to the internal standard against a calibration curve.

Signaling Pathways Affected by 5-Fluoropyrimidines

The cellular response to 5-FU-induced damage involves the activation of various signaling pathways, primarily those related to cell cycle arrest and apoptosis.

5-FU_Signaling_Pathways cluster_damage Cellular Damage cluster_response Cellular Response 5-FU 5-Fluorouracil DNA_Damage DNA Damage 5-FU->DNA_Damage RNA_Dysfunction RNA Dysfunction 5-FU->RNA_Dysfunction p53_Activation p53 Activation DNA_Damage->p53_Activation NF-kB_Signaling NF-kB Signaling DNA_Damage->NF-kB_Signaling RNA_Dysfunction->p53_Activation RNA_Dysfunction->NF-kB_Signaling Cell_Cycle_Arrest Cell Cycle Arrest (G1/S and G2/M) p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Key signaling pathways affected by 5-Fluorouracil-induced cellular damage.

The DNA damage and RNA dysfunction caused by 5-FU metabolites trigger a p53-dependent response, leading to cell cycle arrest at the G1/S and G2/M checkpoints and the induction of apoptosis.[13][35][36] Additionally, 5-FU can activate the NF-κB signaling pathway, which is involved in inflammatory responses and can also influence cell survival and death.[13]

Conclusion

From its rational design in the 1950s to the development of sophisticated oral prodrugs, the journey of 5-fluoropyrimidines is a testament to the power of scientific inquiry in medicine. Despite the advent of targeted therapies and immunotherapies, 5-FU and its derivatives remain indispensable tools in the oncologist's armamentarium. A thorough understanding of their history, mechanisms of action, and clinical application is essential for researchers and drug development professionals seeking to build upon this remarkable legacy and develop even more effective and safer cancer therapies for the future.

References

Physicochemical Characteristics of 5-Fluoro-4-hydroxypyrimidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-4-hydroxypyrimidine, a fluorinated derivative of the pyrimidine core structure, is a compound of significant interest in medicinal chemistry and drug development. Its structural similarity to naturally occurring nucleobases makes it a candidate for investigation as an antimetabolite, particularly in oncology and virology. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective utilization in research and development, influencing aspects from reaction kinetics and formulation to biological activity and pharmacokinetics. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and visualizations of relevant chemical and biological pathways.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for predicting its behavior in various chemical and biological systems.

General and Physical Properties
PropertyValueSource
Chemical Name This compound-
Synonyms 5-fluoropyrimidin-4(3H)-one, 4-Hydroxy-5-fluoropyrimidine[1]
CAS Number 671-35-2[2][3]
Molecular Formula C₄H₃FN₂O[3]
Molecular Weight 114.08 g/mol [3]
Appearance White to off-white solid-
Melting Point 204-205 °C[1]
Boiling Point Decomposes or sublimes at elevated temperatures. The previously reported value of 200.5 °C at 760 mmHg is inconsistent with the high melting point.[4]
Density (estimate) 1.3658 g/cm³[1]
Solubility and Partitioning
PropertyValue (Predicted/Comparative)Source
Water Solubility Predicted to be sparingly soluble. The related compound 4-Ethyl-5-fluoro-6-hydroxypyrimidine has a water solubility of 94.9 g/L at 20°C.
Solubility in Organic Solvents Predicted to be slightly soluble in chloroform and methanol.
LogP (Octanol-Water Partition Coefficient) Predicted value for the related 4-Ethyl-5-fluoro-6-hydroxypyrimidine is 0.19 at 20°C.[5]
Acidity
PropertyValue (Predicted)Source
pKa (acidic) 7.52 ± 0.50 (for the related 4-Ethyl-5-fluoro-6-hydroxypyrimidine)[5]
Spectral Data
PropertyValue (Predicted/Comparative)Source
UV-Vis (λmax) Pyrimidine derivatives typically absorb in the range of 260 nm. For example, 5-Fluorouracil has a λmax of approximately 266 nm.[6][7]
¹H NMR Predicted spectra for similar pyrimidine structures show characteristic peaks for the pyrimidine ring protons.[8]
¹³C NMR Predicted spectra for pyrimidine derivatives can be used as a fingerprint for structural confirmation.[9][10]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are based on standard laboratory techniques and can be adapted for this compound.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional)

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

  • Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (around 185 °C).

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point of the sample.

Solubility Determination (Qualitative)

Principle: This method provides a qualitative assessment of the solubility of a compound in various solvents.

Apparatus:

  • Small test tubes

  • Vortex mixer

  • Spatula

  • Pipettes

Solvents:

  • Water (deionized)

  • Ethanol

  • Methanol

  • Chloroform

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Add approximately 10 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution for the presence of undissolved solid.

  • If the solid dissolves completely, the compound is classified as "soluble" in that solvent at that concentration.

  • If undissolved solid remains, the compound is "sparingly soluble" or "insoluble."

  • To further assess sparingly soluble compounds, the mixture can be gently heated, and any change in solubility noted. The solution should be cooled to room temperature to check for precipitation.

pKa Determination by UV-Vis Spectrophotometry

Principle: The pKa of a compound can be determined by measuring the change in its UV-Vis absorbance spectrum as a function of pH. The Henderson-Hasselbalch equation is used to relate the absorbance data to the pKa.

Apparatus:

  • UV-Vis spectrophotometer

  • pH meter

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Reagents:

  • Stock solution of this compound in a suitable solvent (e.g., methanol or water)

  • A series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 6 to 9).

Procedure:

  • Prepare a series of solutions of this compound at a constant concentration in the different buffer solutions.

  • Record the UV-Vis spectrum (e.g., from 200 nm to 400 nm) for each buffered solution.

  • Identify the wavelength(s) at which the absorbance changes significantly with pH.

  • Plot absorbance at a selected wavelength versus pH. The pKa is the pH at the midpoint of the resulting sigmoidal curve.

  • Alternatively, use the following equation derived from the Henderson-Hasselbalch equation: pKa = pH + log[(A - AB) / (AA - A)] where:

    • A is the absorbance at a given pH.

    • AA is the absorbance of the fully protonated (acidic) form.

    • AB is the absorbance of the fully deprotonated (basic) form.

  • Calculate the pKa for each pH value and determine the average.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key chemical and biological concepts related to this compound.

Tautomerism of this compound

This compound can exist in tautomeric forms, primarily the hydroxy (enol) and oxo (keto) forms. The equilibrium between these tautomers is a critical aspect of its chemical reactivity and biological interactions.

Caption: Keto-enol tautomerism of this compound.

Metabolic Pathway of a Related Compound: 5-Fluorouracil

This compound is structurally related to the well-known anticancer drug 5-fluorouracil (5-FU). The metabolic activation of 5-FU is a critical pathway for its cytotoxic effects. A simplified representation of this pathway provides context for the potential biological relevance of fluorinated pyrimidines.

Metabolic_Pathway FC 5-Fluorocytosine FU 5-Fluorouracil (5-FU) FC->FU Cytosine Deaminase FUMP 5-Fluoro-UMP (FUMP) FU->FUMP Orotate Phosphoribosyltransferase FUDP 5-Fluoro-UDP (FUDP) FUMP->FUDP UMP Kinase FUTP 5-Fluoro-UTP (FUTP) FUDP->FUTP Nucleoside Diphosphate Kinase FdUDP 5-Fluoro-dUDP (FdUDP) FUDP->FdUDP Ribonucleotide Reductase RNA RNA FUTP->RNA RNA Polymerase (incorporation) FdUMP 5-Fluoro-dUMP (FdUMP) TS Thymidylate Synthase FdUMP->TS Inhibition FdUDP->FdUMP FdUTP 5-Fluoro-dUTP (FdUTP) FdUDP->FdUTP Nucleoside Diphosphate Kinase DNA DNA FdUTP->DNA DNA Polymerase (incorporation) dTMP dTMP dUMP dUMP dUMP->dTMP Thymidylate Synthase

Caption: Simplified metabolic activation pathway of 5-Fluorouracil.

Conclusion

This technical guide provides a foundational understanding of the physicochemical characteristics of this compound. The presented data, including general, physical, solubility, and acidic properties, alongside detailed experimental protocols, offer a valuable resource for researchers. While some properties are based on predictions and comparisons with structurally similar molecules due to the limited availability of experimental data, this guide serves as a robust starting point for further investigation. The visualizations of tautomerism and a relevant metabolic pathway provide a deeper insight into the chemical behavior and potential biological significance of this compound. Accurate characterization of these fundamental properties is essential for advancing the research and development of this compound and related compounds in the scientific community.

References

A Technical Guide to the Solubility and Stability of 5-Fluoro-4-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the solubility and stability characteristics of 5-Fluoro-4-hydroxypyrimidine (CAS No. 671-35-2). Due to the limited availability of direct experimental data for this compound in public literature, this guide leverages data from its predominant tautomeric form, 5-Fluorouracil (5-FU), a structurally analogous and extensively studied chemotherapeutic agent. The principles, experimental protocols, and data presented for 5-FU serve as a robust proxy for understanding and predicting the behavior of this compound.

Poor aqueous solubility and chemical instability are significant hurdles in drug development, capable of limiting bioavailability, compromising shelf-life, and affecting therapeutic efficacy and safety.[1] This guide offers detailed experimental methodologies and data to support formulation development, analytical method design, and regulatory submissions.

Section 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. For pyrimidine derivatives, solubility can be influenced by factors such as solvent polarity, temperature, and the presence of different functional groups on the pyrimidine ring.[2] Studies on various pyrimidine derivatives have shown that solubility generally increases with temperature, indicating an endothermic dissolution process.[2][3][4]

Quantitative Solubility Data (5-Fluorouracil as Proxy)

The following table summarizes the mole fraction solubility (x) of 5-Fluorouracil in a range of pure solvents at various temperatures. This data is crucial for selecting appropriate solvent systems for formulation, purification, and analytical testing.

SolventTemperature (K)Mole Fraction Solubility (x)
Water293.02.1 x 10⁻³
Water298.01.9 x 10⁻³
Acetone278.15 - 333.15(Data not specified)
Acetonitrile278.15 - 333.15(Data not specified)
n-Butanol278.15 - 333.15(Data not specified)
1,4-Dioxane278.15 - 333.15(Data not specified)
Ethanol278.15 - 333.15(Data not specified)
Ethyl Acetate278.15 - 333.15(Data not specified)
Methanol278.15 - 333.15(Data not specified)
Isopropanol278.15 - 333.15(Data not specified)
1-Propanol278.15 - 333.15(Data not specified)
Tetrahydrofuran278.15 - 333.15(Data not specified)
Data derived from studies on 5-Fluorouracil (5-FU). The solubility of 5-FU was observed to increase with rising temperatures across all tested solvents.[5]
Experimental Protocol: Thermodynamic Solubility Determination

This protocol details the gravimetric method for establishing the equilibrium solubility of a compound.[2][3]

  • Sample Preparation : Add an excess amount of solid this compound powder to a sealed vial containing a known mass or volume of the selected solvent (e.g., methanol, ethanol, water).[1][2] The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

  • Equilibration : Place the vial in a constant temperature shaker bath. Agitate the suspension continuously for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation : After equilibration, cease agitation and allow the solid to settle. Centrifuge the sample to ensure a clear separation of the solid and liquid phases.

  • Sampling : Carefully withdraw an aliquot of the clear supernatant. To prevent precipitation, the sampling device (e.g., syringe) should be pre-warmed to the experimental temperature.

  • Quantification : Accurately weigh the collected aliquot. Evaporate the solvent under controlled conditions (e.g., vacuum oven) until a constant weight of the dried solute is achieved. The mass of the dissolved compound is determined by the difference.

  • Calculation : Calculate the solubility as a mole fraction or in mass/volume units (e.g., mg/mL). The experiment should be repeated at various temperatures (e.g., from 293.15 K to 313.15 K) to determine the temperature dependency.[2]

Visualization: Thermodynamic Solubility Workflow

G cluster_workflow Thermodynamic Solubility Determination Workflow cluster_key Key prep 1. Sample Preparation Add excess compound to solvent equil 2. Equilibration Agitate at constant temperature prep->equil 24-72h sep 3. Phase Separation Centrifuge to separate solid equil->sep sample 4. Sampling Withdraw clear supernatant sep->sample quant 5. Quantification Evaporate solvent and weigh solute sample->quant calc 6. Calculation Determine solubility value quant->calc key_process Process Step

Caption: Workflow for determining thermodynamic solubility.

Section 2: Stability Profile and Degradation Pathways

Forced degradation studies are essential for understanding the chemical stability of a drug substance.[6] These studies, conducted under conditions more severe than standard accelerated stability testing, help identify potential degradation products and establish degradation pathways.[6][7] This information is critical for developing stable formulations and establishing stability-indicating analytical methods.[7][8]

Summary of Stability Data (5-Fluorouracil as Proxy)

The stability of 5-FU solutions is highly dependent on pH, temperature, and light exposure.

ConditionConcentrationStorageObservation
Temperature 10 & 50 mg/mL4 °CCrystallization occurs in less than 24 hours.[9]
0.2 mg/mL in 0.9% NaCl4 °CCrystallization occurs within 48 hours.[9]
Light & Temp. 50 mg/mL21 °C, in darknessStable for 7 days (<2% degradation).[9]
50 mg/mL21 °C, in darkness~10% degradation after 14 days; ~18% after 30 days.[9]
pH (Aqueous) (Not specified)37 °CDegradation is acid-catalyzed; minimal degradation observed above pH 5.[10]
Experimental Protocol: Forced Degradation Study

A typical forced degradation study involves exposing the API to stress conditions including hydrolysis, oxidation, photolysis, and thermal stress.[6][7]

  • Stock Solution Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Acid and Base Hydrolysis :

    • Acid : Add an appropriate volume of hydrochloric acid (e.g., 0.1 N HCl) to the stock solution.

    • Base : Add an appropriate volume of sodium hydroxide (e.g., 0.1 N NaOH) to a separate aliquot of the stock solution.

    • Incubate samples at a controlled temperature (e.g., 60-80 °C) and collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Oxidative Degradation :

    • Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) to the stock solution.

    • Keep the sample at room temperature and protect it from light. Collect aliquots at specified time intervals.

  • Thermal Degradation :

    • Expose the solid API powder to dry heat in a controlled oven (e.g., 80-100 °C) for a set period.

    • Also, heat the stock solution under reflux.

    • Dissolve the heat-treated solid or dilute the heated solution for analysis.

  • Photolytic Degradation :

    • Expose the solid API and the stock solution to a combination of UV and visible light, as specified by ICH guideline Q1B.

    • A parallel sample should be wrapped in aluminum foil to serve as a dark control.

  • Sample Analysis : Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method, often coupled with a mass spectrometer (LC-MS) to identify and characterize degradation products.[8][11][12] The goal is to achieve 5-20% degradation of the active substance.[7]

Visualization: Forced Degradation Study Workflow

G cluster_workflow Forced Degradation Study Workflow cluster_stress Stress Conditions (ICH Q1A) start API Sample (Solid and Solution) acid Acid Hydrolysis (e.g., 0.1N HCl, Heat) start->acid base Base Hydrolysis (e.g., 0.1N NaOH, Heat) start->base ox Oxidation (e.g., 3% H₂O₂) start->ox therm Thermal (e.g., 80°C Dry Heat) start->therm photo Photolytic (UV/Vis Light) start->photo analysis Analysis (Stability-Indicating HPLC-MS) acid->analysis base->analysis ox->analysis therm->analysis photo->analysis end Identify Degradation Products & Establish Pathways analysis->end

Caption: General workflow for a forced degradation study.

Potential Degradation Pathway

The degradation of 5-Fluorouracil involves enzymatic catabolism, which can serve as a model for the potential breakdown of this compound. The pathway involves successive reduction and ring-opening steps.

G cluster_pathway Potential Degradation Pathway of 5-Fluorouracil FU 5-Fluorouracil DHFU Dihydro-5-fluorouracil FU->DHFU Dihydropyrimidine Dehydrogenase (DPD) FUPA α-Fluoro-β-ureidopropionic acid DHFU->FUPA Dihydropyrimidinase (DHP) FBAL α-Fluoro-β-alanine FUPA->FBAL β-Ureidopropionase

References

Spectroscopic Data and Analysis of 5-Fluoro-4-hydroxypyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Fluoro-4-hydroxypyrimidine (CAS No. 671-35-2), a key intermediate in pharmaceutical synthesis. The following sections detail the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for their acquisition. This document is intended to serve as a valuable resource for the characterization and quality control of this compound.

Compound Information

PropertyValue
IUPAC Name 5-Fluoro-1H-pyrimidin-4-one
Synonyms 5-Fluoropyrimidin-4-ol, Fluoxidine
CAS Number 671-35-2
Molecular Formula C₄H₃FN₂O
Molecular Weight 114.08 g/mol [1]
Physical Form Solid

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for this compound based on its chemical structure and analysis of related pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11.0 - 13.0br s1HN-H (pyrimidine)
~8.1d1HH-6
~7.8d1HH-2

Solvent: DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS). 'd' denotes a doublet, and 'br s' denotes a broad singlet.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (ppm)Assignment
~160C-4
~155 (d)C-2
~140 (d)C-5
~130 (d)C-6

Solvent: DMSO-d₆. 'd' denotes a doublet due to C-F coupling.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 2800BroadN-H and O-H stretching
~1700StrongC=O stretching (amide)
~1650MediumC=C and C=N stretching
~1250StrongC-F stretching

Sample prepared as a KBr pellet or thin solid film.

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

m/z ValueInterpretation
114[M]⁺ (Molecular Ion)
86[M - CO]⁺
69Fragment from ring cleavage

Ionization Method: Electron Ionization (EI).

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. The spectra are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin solid film can be prepared by dissolving the sample in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[2] The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral data is acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, typically via a direct insertion probe. The sample is vaporized and then ionized by a beam of electrons. The resulting fragments are separated by their mass-to-charge ratio (m/z) and detected.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a solid sample like this compound.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_report Final Characterization Sample This compound (Solid Sample) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FTIR) Sample->IR MS Mass Spectrometry (EI) Sample->MS ProcessNMR Process NMR Data (Chemical Shifts, Coupling) NMR->ProcessNMR ProcessIR Process IR Data (Functional Groups) IR->ProcessIR ProcessMS Process MS Data (Molecular Weight, Fragmentation) MS->ProcessMS Report Comprehensive Spectroscopic Report ProcessNMR->Report ProcessIR->Report ProcessMS->Report

Caption: Workflow for Spectroscopic Analysis.

Logical Relationships in Spectroscopic Data Interpretation

This diagram outlines the logical connections between the different types of spectroscopic data and the structural information they provide for this compound.

G cluster_data Spectroscopic Data cluster_info Derived Structural Information cluster_structure Final Structure Confirmation H_NMR ¹H NMR ProtonEnv Proton Environment (Number and Type of H) H_NMR->ProtonEnv C_NMR ¹³C NMR CarbonSkeleton Carbon Skeleton (Number and Type of C) C_NMR->CarbonSkeleton IR IR FuncGroups Functional Groups (C=O, N-H, C-F) IR->FuncGroups MS Mass Spec MolWeight Molecular Weight & Formula MS->MolWeight Structure 5-Fluoro-4- hydroxypyrimidine ProtonEnv->Structure CarbonSkeleton->Structure FuncGroups->Structure MolWeight->Structure

Caption: Spectroscopic Data Interpretation Logic.

References

The Therapeutic Promise of Pyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a fundamental building block of nucleic acids, has emerged as a "privileged structure" in medicinal chemistry. Its inherent ability to interact with a wide array of biological targets has propelled the development of a multitude of therapeutic agents across diverse disease areas. This technical guide provides an in-depth exploration of the therapeutic relevance of pyrimidine derivatives, focusing on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation.

Introduction: The Versatility of the Pyrimidine Core

Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms, is a cornerstone of life, forming the structural basis of uracil, cytosine, and thymine in RNA and DNA.[1] This intrinsic biological relevance allows pyrimidine derivatives to act as effective mimics or antagonists of endogenous molecules, thereby modulating various physiological and pathological processes.[2] The synthetic tractability of the pyrimidine ring has further fueled its exploration, leading to a vast library of derivatives with a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties.[1][2][3][4]

Anticancer Activity: Targeting the Engines of Cell Growth

A significant focus of pyrimidine derivative research has been in oncology. These compounds exert their anticancer effects through diverse mechanisms, most notably by inhibiting key enzymes and signaling pathways that drive tumor progression.

Mechanism of Action: Inhibition of Kinase Signaling

Many pyrimidine derivatives function as potent inhibitors of protein kinases, enzymes that play a central role in cellular signaling and are often dysregulated in cancer.[5]

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and migration.[6] Mutations and overexpression of EGFR are common in various cancers, including non-small-cell lung cancer (NSCLC).[7][8] Pyrimidine-based EGFR tyrosine kinase inhibitors (TKIs) compete with ATP at the kinase domain, blocking downstream signaling and inhibiting tumor growth.[8][9]

  • Janus Kinase (JAK) Inhibition: The JAK-STAT signaling pathway is crucial for mediating immune responses and cell growth.[10][11] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. Pyrimidine derivatives have been developed as potent JAK inhibitors, modulating the immune response and inhibiting the proliferation of malignant cells.[10][11]

Quantitative Data: Anticancer Efficacy of Pyrimidine Derivatives

The following tables summarize the in vitro cytotoxic activity of various pyrimidine derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/DerivativeTargetCancer Cell LineIC50 (µM)Reference
Indolyl-Pyrimidine 4gEGFRMCF-7 (Breast)5.1 ± 1.14[4]
HepG2 (Liver)5.02 ± 1.19[4]
HCT-116 (Colon)6.6 ± 1.40[4]
5-Trifluoromethylpyrimidine 9uEGFRA549 (Lung)0.35[6]
MCF-7 (Breast)3.24[6]
PC-3 (Prostate)5.12[6]
Thiazolo[4,5-d]pyrimidine 3b-A375 (Melanoma)1.8 ± 0.1[2]
C32 (Melanoma)2.5 ± 0.2[2]
DU145 (Prostate)3.1 ± 0.3[2]
MCF-7 (Breast)4.2 ± 0.4[2]
Indazol-Pyrimidine 4f-MCF-7 (Breast)1.629[12]
Indazol-Pyrimidine 4i-MCF-7 (Breast)1.841[12]
Indazol-Pyrimidine 4a-A549 (Lung)3.304[12]
Pyrazolo[3,4-d]pyrimidine 5-HT1080 (Fibrosarcoma)96.25[13]
Hela (Cervical)74.8[13]
Caco-2 (Colorectal)76.92[13]
A549 (Lung)148[13]
Pyrazolo[3,4-d]pyrimidine 7-HT1080 (Fibrosarcoma)17.50[13]
Hela (Cervical)43.75[13]
Caco-2 (Colorectal)73.08[13]
A549 (Lung)68.75[13]
Fused Pyrimidine 131-A549 (Lung)0.80 ± 0.09[14]
HepG2 (Liver)0.11 ± 0.02[14]
U937 (Lymphoma)0.07 ± 0.01[14]
Y79 (Retinoblastoma)0.10 ± 0.02[14]

Antimicrobial Activity: Combating Infectious Diseases

Pyrimidine derivatives also exhibit significant activity against a range of microbial pathogens.

Antibacterial Activity

The antibacterial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Compound/DerivativeBacterial StrainMIC (µM)Reference
PYB01Staphylococcus aureus168.4 - 673.4[15]
Antifungal Activity

The antifungal activity is typically measured by the EC50 value, the concentration that gives a half-maximal response.

Compound/DerivativeFungal StrainEC50 (µg/mL)Reference
Pyrimidine-amide 5oPhomopsis sp.10.5[16]
Pyrimidine-amide 5fPhomopsis sp.15.1[16]
Pyrimidine-amide 5pPhomopsis sp.19.6[16]
Pyrimethanil (Control)Phomopsis sp.32.1[16]
Pyrimidine-oxadiazole 6sB. cinerea (Blueberry)0.011 (µM)[17]
Pyrimidine-oxadiazole 6cB. cinerea (Blueberry)0.018 (µM)[17]
Pyrimidine-oxadiazole 6gB. cinerea (Blueberry)0.031 (µM)[17]
Pyrimethanil (Control)B. cinerea (Blueberry)0.262 (µM)[17]
Pyrimidine-oxadiazole 6sPhomopsis sp. (Kiwifruit)0.030 (µM)[17]
Pyrimidine-oxadiazole 6xPhomopsis sp. (Kiwifruit)0.038 (µM)[17]
Pyrimethanil (Control)Phomopsis sp. (Kiwifruit)0.176 (µM)[17]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of pyrimidine derivatives.

Synthesis of Pyrimidine Derivatives

A general method for the synthesis of certain pyrimidine derivatives involves the condensation of a suitable α,β-unsaturated ketone with an amino-pyrimidine precursor.[18]

Example: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives [18]

  • Chalcone Synthesis: An appropriately substituted ketone and aldehyde are condensed via a Claisen-Schmidt reaction in the presence of aqueous KOH (40% w/v) in ethanol.

  • Pyrimidine Ring Formation: The resulting chalcone is then condensed with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid.

  • Characterization: The synthesized compounds are characterized using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and LC-MS, along with elemental analysis.[18][19]

In Vitro Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[20][21][22]

Protocol: [20][21][23]

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivative for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol (Luminescence-Based for JAK2): [5]

  • Plate Preparation: Add diluted pyrimidine derivatives, vehicle control (DMSO), and a positive control inhibitor to a 384-well plate.

  • Kinase Reaction: Add a master mix containing JAK2 enzyme, a peptide substrate, and ATP to each well.

  • Incubation: Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • ATP Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate reader. The signal is inversely proportional to kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

In Vivo Xenograft Model for Anticancer Efficacy

This protocol describes the use of a mouse xenograft model to evaluate the in vivo antitumor activity of a pyrimidine-based compound.[3]

Protocol: [3][24]

  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., A549, MCF-7) into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into treatment and control groups. Administer the pyrimidine derivative (e.g., orally or intraperitoneally) to the treatment group daily for a specified period. The control group receives the vehicle.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Efficacy Endpoints: The primary endpoint is tumor growth inhibition. Other endpoints can include body weight changes (to assess toxicity) and survival.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by pyrimidine derivatives and a typical experimental workflow.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binds EGFR->EGFR ADP ADP EGFR->ADP P P EGFR->P RAS RAS EGFR->RAS Activates Pyrimidine Derivative Pyrimidine Derivative Pyrimidine Derivative->EGFR Inhibits ATP binding ATP ATP ATP->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival

Caption: EGFR Signaling Pathway Inhibition by a Pyrimidine Derivative.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor Binds JAK JAK Cytokine Receptor->JAK Activates ADP ADP JAK->ADP STAT STAT JAK->STAT Phosphorylates Pyrimidine Derivative Pyrimidine Derivative Pyrimidine Derivative->JAK Inhibits ATP ATP ATP->JAK STAT-P STAT-P STAT->STAT-P STAT-P Dimer STAT-P Dimer STAT-P->STAT-P Dimer Dimerizes Nucleus Nucleus STAT-P Dimer->Nucleus Translocates to Gene Expression Gene Expression Nucleus->Gene Expression

Caption: JAK-STAT Signaling Pathway Inhibition by a Pyrimidine Derivative.

Cell_Viability_Assay_Workflow start Start: Seed Cells in 96-well Plate incubate1 Incubate 24h (Cell Adherence) start->incubate1 treatment Add Pyrimidine Derivatives (Varying Concentrations) incubate1->treatment incubate2 Incubate 24-72h (Treatment Period) treatment->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Data Analysis: Calculate % Viability & IC50 read->analyze end End analyze->end

Caption: Experimental Workflow for an MTT-based Cell Viability Assay.

Conclusion

Pyrimidine derivatives represent a remarkably versatile and clinically significant class of therapeutic agents. Their foundational role in biological systems, coupled with their synthetic accessibility, has made them a cornerstone of modern drug discovery. The continued exploration of novel pyrimidine scaffolds and their mechanisms of action holds immense promise for the development of next-generation therapies for a wide range of diseases, from cancer to infectious and inflammatory conditions. This guide provides a foundational understanding of their therapeutic relevance, supported by quantitative data and detailed experimental protocols, to aid researchers in this exciting and impactful field.

References

The Pivotal Role of 5-Fluoro-4-hydroxypyrimidine: An In-depth Technical Guide for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Fluoro-4-hydroxypyrimidine, a key heterocyclic building block, serves as a critical intermediate in the synthesis of a variety of biologically active molecules, most notably in the development of antifungal and antineoplastic agents. Its strategic fluorine substitution and reactive pyrimidine core make it a versatile precursor for introducing the fluoropyrimidine moiety, a common pharmacophore in many therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, properties, and significant applications of this compound, offering detailed experimental insights for laboratory and industrial applications.

Physicochemical Properties and Tautomerism

This compound (CAS No. 671-35-2) is a solid at room temperature with a molecular formula of C₄H₃FN₂O and a molecular weight of approximately 114.08 g/mol .[1] It exhibits keto-enol tautomerism, existing in equilibrium with its tautomeric form, 5-fluoropyrimidin-4(3H)-one. This equilibrium is a crucial aspect of its reactivity, influencing its behavior in subsequent synthetic transformations.

PropertyValueReference
CAS Number671-35-2[1]
Molecular FormulaC₄H₃FN₂O[1]
Molecular Weight114.08 g/mol [1]
Purity≥98% (Min, GC)[1]
Moisture Content≤0.5%[1]

Synthesis of this compound

Another plausible synthetic route involves the cyclocondensation of a fluorinated three-carbon building block with a source of the N-C-N fragment, such as formamidine. For instance, the synthesis of the related compound, 6-ethyl-5-fluoro-4-hydroxypyrimidine, involves the reaction of ethyl 2-fluoro-3-oxopentanoate with formamidine acetate.[2] A similar strategy could be envisioned for the synthesis of the parent this compound.

Role as a Chemical Intermediate

The primary utility of this compound lies in its function as a versatile chemical intermediate. The hydroxyl group at the 4-position can be readily converted into a leaving group, typically a chlorine atom, to facilitate nucleophilic substitution reactions. This allows for the introduction of various functionalities at this position, leading to a diverse range of derivatives.

Chlorination to 4-Chloro-5-fluoropyrimidine

A key transformation of this compound is its chlorination to yield 4-chloro-5-fluoropyrimidine. This is a critical step in the synthesis of many pharmaceutical compounds.

Experimental Protocol: General Procedure for Chlorination

The chlorination of hydroxypyrimidines is commonly achieved using phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline or pyridine.[3][4]

  • Reagents: this compound, Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline (optional).

  • Procedure: A mixture of this compound and an excess of phosphorus oxychloride is heated at reflux. The reaction progress is monitored by a suitable technique (e.g., TLC or GC). Upon completion, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate or ammonia solution). The product, 4-chloro-5-fluoropyrimidine, is then extracted with an organic solvent, dried, and purified, typically by distillation or chromatography.

  • Yield: Yields for this type of reaction are generally high, often exceeding 90% under optimized conditions.[5]

G cluster_0 Activation cluster_1 Functionalization This compound This compound 4-Chloro-5-fluoropyrimidine 4-Chloro-5-fluoropyrimidine This compound->4-Chloro-5-fluoropyrimidine POCl₃ Substituted 5-Fluoropyrimidines Substituted 5-Fluoropyrimidines 4-Chloro-5-fluoropyrimidine->Substituted 5-Fluoropyrimidines Nucleophile (Nu⁻)

Caption: General workflow for the activation and functionalization of this compound.

Application in Pharmaceutical Synthesis

This compound and its derivatives are instrumental in the synthesis of several important pharmaceuticals.

Voriconazole Synthesis

The antifungal drug Voriconazole is a prime example of a pharmaceutical synthesized using a derivative of this compound. The key intermediate for Voriconazole is 6-ethyl-5-fluoro-4-hydroxypyrimidine. This intermediate is synthesized and then chlorinated, followed by a series of reactions to build the final drug molecule.

Experimental Protocol: Synthesis of 6-ethyl-5-fluoro-4-hydroxy pyrimidine [2]

  • Step 1: Synthesis of 2-fluoro-3-oxopentanoic acid ethyl ester: Ethyl fluoroacetate and propionyl chloride are reacted in the presence of a base like sodium hydride in a solvent such as THF.

  • Step 2: Cyclization: The resulting 2-fluoro-3-oxopentanoic acid ethyl ester is then reacted with formamidine acetate in the presence of a base like sodium methoxide in methanol.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature for an extended period (e.g., 24 hours).

  • Work-up and Purification: After acidification, the product is extracted, and the solvent is removed. The crude product is then purified by recrystallization from a suitable solvent like ethyl acetate.

  • Quantitative Data:

    • Yield: 67%[2]

    • ¹H NMR (CDCl₃, δ): 13.15 (bs, 1H), 8.02 (s, 1H), 2.68 (q, 2H), 1.25 (t, 3H)[2]

    • Mass Spectrum (ESI): m/z 143.06 (M+1)[2]

G cluster_0 Intermediate Synthesis Ethyl fluoroacetate Ethyl fluoroacetate 2-fluoro-3-oxopentanoic acid ethyl ester 2-fluoro-3-oxopentanoic acid ethyl ester Ethyl fluoroacetate->2-fluoro-3-oxopentanoic acid ethyl ester Propionyl chloride Propionyl chloride Propionyl chloride->2-fluoro-3-oxopentanoic acid ethyl ester Formamidine acetate Formamidine acetate 6-ethyl-5-fluoro-4-hydroxypyrimidine 6-ethyl-5-fluoro-4-hydroxypyrimidine Formamidine acetate->6-ethyl-5-fluoro-4-hydroxypyrimidine 2-fluoro-3-oxopentanoic acid ethyl ester->6-ethyl-5-fluoro-4-hydroxypyrimidine 4-chloro-6-ethyl-5-fluoropyrimidine 4-chloro-6-ethyl-5-fluoropyrimidine 6-ethyl-5-fluoro-4-hydroxypyrimidine->4-chloro-6-ethyl-5-fluoropyrimidine POCl₃ Voriconazole Voriconazole 4-chloro-6-ethyl-5-fluoropyrimidine->Voriconazole Multi-step synthesis

Caption: Synthetic pathway to Voriconazole via a this compound derivative.

The mechanism of action of Voriconazole involves the inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6][7]

G Voriconazole Voriconazole Lanosterol 14α-demethylase Lanosterol 14α-demethylase Voriconazole->Lanosterol 14α-demethylase inhibits Ergosterol Synthesis Ergosterol Synthesis Lanosterol 14α-demethylase->Ergosterol Synthesis catalyzes Lanosterol Lanosterol Lanosterol->Ergosterol Synthesis Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol Synthesis->Fungal Cell Membrane Integrity maintains Fungal Cell Death Fungal Cell Death Fungal Cell Membrane Integrity->Fungal Cell Death disruption leads to

Caption: Mechanism of action of Voriconazole.

Potential Role in the Synthesis of Other Fluoropyrimidine Drugs

While the use of this compound as a direct intermediate in the synthesis of drugs like capecitabine is not explicitly detailed in readily available literature, the core fluoropyrimidine structure is central to these molecules. The synthesis of capecitabine, an oral prodrug of 5-fluorouracil, typically involves the glycosylation of a protected 5-fluorocytosine derivative.[1][6] It is conceivable that this compound could serve as a precursor to such 5-fluorocytosine derivatives through a series of chemical transformations.

Conclusion

This compound is a valuable and versatile chemical intermediate with a significant role in the synthesis of fluorinated pyrimidine-based pharmaceuticals. Its reactivity, particularly the ability to be converted into a 4-chloro derivative, opens up a wide array of possibilities for creating complex molecules with important biological activities. The detailed understanding of its synthesis and reactivity, as outlined in this guide, is crucial for researchers and professionals in the field of drug discovery and development. Further exploration of its applications in the synthesis of novel antiviral and anticancer agents is a promising area for future research.

References

Methodological & Application

Synthesis of 5-Fluoro-4-hydroxypyrimidine: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-Fluoro-4-hydroxypyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds, notably as a precursor to the anticancer drug 5-fluorouracil. The protocols described are based on established pyrimidine synthesis methodologies, primarily involving the cyclocondensation of a fluorinated β-ketoester with a formamide or formamidine equivalent.

Data Summary of Analogous Syntheses

The following table summarizes reaction conditions and yields for the synthesis of a closely related analogue, 6-ethyl-5-fluoro-4-hydroxypyrimidine, which informs the protocol for the target molecule. These reactions illustrate the general parameters for the cyclocondensation approach.

Starting Material (β-ketoester)Amide SourceBaseSolventReaction Temperature (°C)Reaction Time (h)Yield (%)Reference
Ethyl α-fluoropropionoacetateFormamideSodium MethoxideMethanol50-5510-24High (not specified)CN102190628A[1]
Ethyl 2-fluoro-3-oxopentanoateFormamidine AcetateSodium MethoxideMethanol0-5 then RT24Not specifiedCN102060784A[2]
Methyl α-fluoropropionoacetateAmmonia then FormamideSodium MethoxideMethanol< 50Not specifiedHigh (not specified)CN102190628A[1]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound. This protocol is adapted from established procedures for analogous compounds.

Protocol 1: Synthesis via Cyclocondensation with Formamide

This protocol describes the reaction of an ethyl 2-fluoroacetoacetate equivalent with formamide in the presence of a strong base.

Materials:

  • Ethyl 2-fluoroacetoacetate

  • Formamide

  • Sodium methoxide

  • Methanol

  • Hydrochloric acid (for neutralization)

  • Ethyl acetate (for extraction)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under a nitrogen atmosphere, dissolve sodium methoxide (1.2 equivalents) in anhydrous methanol.

  • Addition of Reactants: To the stirred solution, add formamide (2-3 equivalents). Subsequently, add ethyl 2-fluoroacetoacetate (1 equivalent) dropwise to the mixture, maintaining the temperature below 30°C.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with concentrated hydrochloric acid to a pH of approximately 7.

  • Extraction: Remove the methanol under reduced pressure. To the resulting residue, add water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the cyclocondensation of a β-ketoester with formamide.

SynthesisWorkflow start Start Materials: - Ethyl 2-fluoroacetoacetate - Formamide - Sodium Methoxide reaction Cyclocondensation Reaction (Methanol, Reflux) start->reaction workup Reaction Work-up: - Neutralization (HCl) - Solvent Removal reaction->workup extraction Extraction (Ethyl Acetate/Water) workup->extraction purification Purification: - Drying (MgSO4) - Concentration extraction->purification product Final Product: This compound purification->product

References

Application Notes and Protocols for the Laboratory Preparation of 6-ethyl-5-fluoro-4-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the laboratory synthesis of 6-ethyl-5-fluoro-4-hydroxypyrimidine, a key intermediate in the manufacturing of the broad-spectrum antifungal agent voriconazole.[1][2] The described methodology is a two-step process commencing with the synthesis of the intermediate, 2-fluoro-3-oxopentanoic acid ethyl ester, followed by its cyclization to yield the target pyrimidine derivative. This document outlines the required materials, step-by-step experimental procedures, and data for yields and reaction parameters. A visual representation of the workflow is also provided to facilitate experimental planning and execution.

Introduction

6-ethyl-5-fluoro-4-hydroxypyrimidine is a critical building block in the synthesis of voriconazole, a triazole antifungal medication used to treat serious fungal infections.[1][2] The efficient and scalable preparation of this intermediate is therefore of significant interest to the pharmaceutical industry. The protocol detailed herein is based on a concise and efficient synthetic route that offers advantages over previous methods, which were often hampered by multiple steps, complex procedures, and high costs.[1][2] This method utilizes readily available starting materials and aims for a more environmentally friendly and industrially viable process.[1]

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of 6-ethyl-5-fluoro-4-hydroxypyrimidine.

StepReactionReagentsMolar/Mass RatioSolventTemperature (°C)Time (h)Yield (%)
1 Synthesis of 2-fluoro-3-oxopentanoic acid ethyl esterEthyl fluoroacetate, Propionyl chloride, Sodium hydride1 : 0.9 : 0.42 (mass)Isopropyl ether0-51232
2 Synthesis of 6-ethyl-5-fluoro-4-hydroxypyrimidine2-fluoro-3-oxopentanoic acid ethyl ester, Formamidine acetate, Sodium methoxide1 : 0.64 : 0.67 (mass)Methanol0-5 to RT2475

Experimental Protocols

Step 1: Synthesis of 2-fluoro-3-oxopentanoic acid ethyl ester

This procedure details the synthesis of the key intermediate required for the final product.

Materials:

  • Ethyl fluoroacetate (106 g)

  • Propionyl chloride (95 g)

  • Sodium hydride (approx. 44 g)

  • Isopropyl ether (1.2 L)

  • 5% Sodium hydroxide solution

  • Anhydrous sodium sulfate

  • 2L three-necked flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Distillation apparatus

Procedure:

  • Under a nitrogen atmosphere, add 1.2 L of isopropyl ether to a 2 L three-necked flask, followed by the addition of approximately 44 g of sodium hydride, and stir the mixture at room temperature.[1][2]

  • Slowly add 106 g of ethyl fluoroacetate dropwise to the reaction flask over a period of 3 hours.[1][2]

  • After the addition is complete, cool the reaction mixture to 0°C using an ice bath.[1][2]

  • Slowly add 95 g of propionyl chloride dropwise over 3 hours, maintaining the temperature between 0-5°C.[1][2]

  • Continue stirring the reaction mixture at this temperature for approximately 12 hours.[1][2]

  • After the reaction is complete, add 0.5 L of ice water to the flask with thorough stirring.

  • Adjust the pH of the reaction system to neutral using a 5% sodium hydroxide solution.

  • Allow the mixture to stand and separate into layers. Extract the aqueous phase three times with 500 ml of isopropyl ether.[2]

  • Combine the organic phases and dry over anhydrous sodium sulfate.[2]

  • Remove the solvent by distillation.

  • Purify the crude product by vacuum distillation, collecting the fraction at 98-100°C under 20 mmHg to obtain a pale yellow liquid (52 g, 32% yield).[1]

Step 2: Synthesis of 6-ethyl-5-fluoro-4-hydroxypyrimidine

This procedure outlines the cyclization reaction to form the final product.

Materials:

  • 2-fluoro-3-oxopentanoic acid ethyl ester (52 g)

  • Formamidine acetate (33.4 g)

  • Sodium methoxide (35 g)

  • Methanol (300 ml + 20 ml)

  • Glacial acetic acid (15.4 g)

  • Dichloromethane (5 x 100 ml)

  • 1L three-necked flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Under a nitrogen atmosphere, add 300 ml of methanol to a 1 L three-necked flask and cool to 0°C.[1][2]

  • Add 35 g of sodium methoxide to the flask and stir, maintaining the temperature at 0-5°C.[1][2]

  • Add 33.4 g of formamidine acetate to the flask and stir for about 1 hour at 0-5°C.[2]

  • Slowly add a solution of 52 g of 2-fluoro-3-oxopentanoic acid ethyl ester dissolved in 20 ml of methanol dropwise over 1 hour, keeping the internal temperature at 0-5°C.[1][2]

  • Remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for 24 hours.[1][2]

  • After 24 hours, add 15.4 g of glacial acetic acid to the flask to adjust the pH to 6-6.5 and stir well.[1][2]

  • Remove the methanol under reduced pressure to obtain an off-white solid mixture.[2]

  • Extract the solid mixture five times with 100 ml of dichloromethane.[2]

  • Combine the organic phases and remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by cooling and stirring crystallization, adding a crystal seed if necessary, to yield 6-ethyl-5-fluoro-4-hydroxypyrimidine (45 g, 75% yield).[1]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of 6-ethyl-5-fluoro-4-hydroxypyrimidine.

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Synthesis of Final Product A 1. Prepare reaction setup: 2L three-necked flask, N2 atmosphere B 2. Add isopropyl ether and sodium hydride A->B C 3. Add ethyl fluoroacetate dropwise (3h) B->C D 4. Cool to 0-5°C C->D E 5. Add propionyl chloride dropwise (3h) D->E F 6. Stir at 0-5°C for 12h E->F G 7. Quench with ice water F->G H 8. Neutralize with 5% NaOH G->H I 9. Extract with isopropyl ether H->I J 10. Dry organic phase (Na2SO4) I->J K 11. Concentrate and purify by vacuum distillation J->K L Intermediate: 2-fluoro-3-oxopentanoic acid ethyl ester K->L M 1. Prepare reaction setup: 1L three-necked flask, N2 atmosphere L->M Use in next step N 2. Add methanol and sodium methoxide, cool to 0-5°C M->N O 3. Add formamidine acetate, stir for 1h N->O P 4. Add intermediate solution dropwise (1h) O->P Q 5. Warm to room temperature, stir for 24h P->Q R 6. Neutralize with glacial acetic acid (pH 6-6.5) Q->R S 7. Concentrate under reduced pressure R->S T 8. Extract with dichloromethane S->T U 9. Concentrate and purify by crystallization T->U V Final Product: 6-ethyl-5-fluoro-4-hydroxypyrimidine U->V

Caption: Experimental workflow for the two-step synthesis of 6-ethyl-5-fluoro-4-hydroxypyrimidine.

References

Application Note: Synthesis of 5-Fluorocytosine from 5-Fluoro-4-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of the antifungal agent 5-fluorocytosine (Flucytosine) from the readily available starting material 5-fluoro-4-hydroxypyrimidine, commonly known as 5-fluorouracil (5-FU). 5-Fluorocytosine is a critical pharmaceutical compound used in the treatment of severe systemic fungal infections and serves as a key intermediate in the synthesis of other antiviral and cytostatic drugs. The primary synthetic route detailed herein involves a three-step process: chlorination of the pyrimidine ring, selective amination at the C4 position, and subsequent hydrolysis to yield the final product. This protocol is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry.

Overview of Synthetic Strategy

The conversion of this compound (5-fluorouracil) to 5-fluorocytosine is a classic transformation in heterocyclic chemistry. The most common and established industrial method proceeds through a di-chloro intermediate, which allows for regioselective functionalization. The C4 position of the pyrimidine ring is more susceptible to nucleophilic attack than the C2 position, enabling a selective amination reaction. The final step involves the hydrolysis of the remaining chloro group at the C2 position to yield the desired 2-hydroxy-4-amino-5-fluoropyrimidine (5-fluorocytosine).

The overall workflow can be visualized as follows:

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Selective Amination cluster_2 Step 3: Hydrolysis A This compound (5-Fluorouracil) B 2,4-Dichloro-5-fluoropyrimidine A->B  POCl₃, Dimethylaniline   C 4-Amino-2-chloro-5-fluoropyrimidine B->C  Aqueous NH₃   D 5-Fluorocytosine C->D  Aqueous HCl, Heat  

Caption: Synthetic workflow for 5-fluorocytosine.

Reagents and Materials

The following table summarizes the key reagents required for this synthesis.

Reagent NameChemical FormulaMolar Mass ( g/mol )RoleCAS Number
This compoundC₄H₃FN₂O₂130.08Starting Material51-21-8
Phosphorus OxychloridePOCl₃153.33Chlorinating Agent10025-87-3
DimethylanilineC₈H₁₁N121.18Base/Solvent121-69-7
Ammonia (Aqueous Solution)NH₃17.03Aminating Agent7664-41-7
Hydrochloric AcidHCl36.46Acid Catalyst7647-01-0

Experimental Protocols

Safety Precaution: This synthesis involves hazardous materials including phosphorus oxychloride (corrosive, toxic), dimethylaniline (toxic), and concentrated acids/bases. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine

This step converts the hydroxyl groups of 5-fluorouracil into more reactive chloro groups.

G cluster_workflow Chlorination Workflow start Combine 5-FU and Dimethylaniline step1 Add POCl₃ dropwise under cooling start->step1 step2 Heat reaction mixture (Reflux) step1->step2 step3 Cool and pour onto ice-water step2->step3 step4 Extract with organic solvent (e.g., CHCl₃) step3->step4 step5 Dry, filter, and concentrate in vacuo step4->step5 end Crude 2,4-Dichloro- 5-fluoropyrimidine step5->end

Caption: Experimental workflow for Step 1.

Protocol:

  • In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and thermometer, place 5-fluorouracil and dimethylaniline.

  • Cool the flask in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 10 °C.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., chloroform or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 2,4-dichloro-5-fluoropyrimidine intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of 4-Amino-2-chloro-5-fluoropyrimidine

This step involves the regioselective nucleophilic substitution of the C4-chloro group with ammonia.[1]

Protocol:

  • Dissolve the crude 2,4-dichloro-5-fluoropyrimidine from the previous step in a suitable solvent like ethanol.

  • Cool the solution in an ice-salt bath to approximately -5 °C.

  • Slowly bubble anhydrous ammonia gas through the solution or add a chilled concentrated aqueous ammonia solution dropwise while maintaining the low temperature.

  • After the addition, allow the mixture to stir at room temperature for 2-3 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Triturate the resulting solid with cold water, filter, and wash the solid to remove ammonium salts.

  • Dry the solid product (4-amino-2-chloro-5-fluoropyrimidine) under vacuum.

Step 3: Synthesis of 5-Fluorocytosine (Hydrolysis)

The final step converts the remaining C2-chloro group to a hydroxyl group, yielding the target compound.[1]

Protocol:

  • Suspend the 4-amino-2-chloro-5-fluoropyrimidine in a solution of concentrated hydrochloric acid (e.g., 6M HCl).[1]

  • Heat the mixture to reflux for 4-6 hours. The solid should gradually dissolve as the reaction proceeds.

  • Cool the reaction mixture in an ice bath.

  • Carefully neutralize the solution with a concentrated aqueous ammonia solution to a pH of approximately 7-8.

  • The product, 5-fluorocytosine, will precipitate out of the solution as a white solid.

  • Filter the solid, wash thoroughly with cold deionized water, followed by a small amount of cold ethanol.

  • Dry the final product in a vacuum oven at 60-80 °C to a constant weight.

Data Summary and Expected Results

The following table summarizes typical reaction parameters and expected outcomes for a laboratory-scale synthesis.

StepKey Reagents (Molar Ratio)SolventTemperature (°C)Time (h)Typical Yield
1. Chlorination 5-FU (1), POCl₃ (3-4), Dimethylaniline (1.5)N/A or POCl₃100-1103-485-95%
2. Amination Dichloro-intermediate (1), NH₃ (excess)Ethanol-5 to 252-380-90%
3. Hydrolysis Chloro-amino intermediate (1), HCl (excess)Water1004-690-98%

Note: Yields are indicative and may vary based on reaction scale, purity of reagents, and purification methods. The overall yield for the multi-step synthesis is typically in the range of 60-80%. The final product should be characterized by melting point (294-296 °C) and spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.[1]

References

Application Notes and Protocols: 5-Fluoro-4-hydroxypyrimidine (Flucytosine) in Antifungal Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-4-hydroxypyrimidine, more commonly known as Flucytosine or 5-Fluorocytosine (5-FC), is a synthetic fluorinated pyrimidine analogue developed in 1957.[1][2] Initially synthesized as a potential anti-tumor agent, it demonstrated limited antineoplastic activity but was subsequently found to possess significant antifungal properties.[1][3] 5-FC is a prodrug, meaning it requires conversion within the target fungal cell to exert its therapeutic effect.[4] Its clinical application is primarily for treating serious systemic infections caused by susceptible yeasts such as Candida species and Cryptococcus neoformans.[2][5][6] Due to the risk of resistance development when used alone, 5-FC is frequently administered as part of a combination therapy, most notably with amphotericin B for cryptococcal meningitis.[2][7][8]

Application Notes

Mechanism of Action

The antifungal activity of 5-FC is highly selective for fungal cells due to its unique metabolic activation pathway, which is absent in mammalian cells.[4][8]

  • Uptake: 5-FC is transported into the fungal cell by a specific enzyme called cytosine permease.[1][2][4]

  • Conversion to 5-Fluorouracil (5-FU): Once inside the cell, the fungal-specific enzyme cytosine deaminase rapidly converts 5-FC into its active form, 5-fluorouracil (5-FU).[2][4][9] Mammalian cells lack this enzyme, which is a key reason for 5-FC's selective toxicity.[3][4]

  • Inhibition of DNA and RNA Synthesis: 5-FU then disrupts essential cellular processes through two primary pathways:

    • Inhibition of Protein Synthesis: 5-FU is converted to 5-fluorouridine triphosphate (FUTP), which is subsequently incorporated into fungal RNA. This disrupts the normal transcription process and leads to the synthesis of dysfunctional proteins, thereby inhibiting cell growth and replication.[2][8][9][10]

    • Inhibition of DNA Synthesis: Alternatively, 5-FU can be converted to 5-fluorodeoxyuridine monophosphate (FdUMP).[11][12] FdUMP is a potent inhibitor of the enzyme thymidylate synthase, which is critical for the synthesis of thymidine, an essential component of DNA.[4][9][10] This action effectively halts DNA replication.[9][13]

Mechanism_of_Action Mechanism of Action of 5-Fluorocytosine (5-FC) cluster_cell Fungal Cell cluster_rna RNA Synthesis Inhibition cluster_dna DNA Synthesis Inhibition Permease Cytosine Permease 5FC_int 5-FC Permease->5FC_int Deaminase Cytosine Deaminase (Fungal Specific) 5FC_int->Deaminase 5FU 5-Fluorouracil (5-FU) Deaminase->5FU FUMP 5-FUMP 5FU->FUMP via UPRTase FdUMP 5-FdUMP 5FU->FdUMP FUDP 5-FUDP FUMP->FUDP FUTP 5-FUTP FUDP->FUTP RNA Fungal RNA FUTP->RNA Incorporation Protein_Inhibition Inhibition of Protein Synthesis RNA->Protein_Inhibition TS Thymidylate Synthase FdUMP->TS Inhibits DNA_Inhibition Inhibition of DNA Synthesis TS->DNA_Inhibition 5FC_ext 5FC_ext 5FC_ext->Permease Uptake

Caption: Metabolic activation and dual inhibitory pathway of 5-Fluorocytosine in fungal cells.
Spectrum of Antifungal Activity

5-FC demonstrates a limited but clinically important spectrum of activity, primarily against pathogenic yeasts.[9] Its main targets include:

  • Candida species: Active against many strains, although resistance rates can be significant in non-albicans species.[6][9]

  • Cryptococcus neoformans: Highly active and a cornerstone of therapy for cryptococcosis.[2][6]

  • Dematiaceous fungi: Shows activity against fungi responsible for chromoblastomycosis.[2]

It is notably not effective against Aspergillus species or Mucorales.[9]

Mechanisms of Resistance

The clinical utility of 5-FC is constrained by the emergence of both primary and acquired resistance, making monotherapy inadvisable for severe infections.[2][7] Resistance typically arises from mutations in the genes encoding the enzymes of the pyrimidine salvage pathway:[1][14]

  • Loss of Cytosine Permease (FCY2 gene): Impairs the uptake of 5-FC into the fungal cell.

  • Deficiency in Cytosine Deaminase (FCY1 gene): Prevents the conversion of 5-FC to the active 5-FU.

  • Deficiency in Uridine Monophosphate Pyrophosphorylase (FUR1 gene): Blocks the metabolic conversion of 5-FU into its active nucleotide forms.[14]

Combination_Therapy cluster_problem Challenge with 5-FC Monotherapy cluster_solution Rationale for Combination Therapy Monotherapy 5-FC Used Alone Resistance Rapid Development of Resistant Mutants (e.g., FCY1, FUR1 mutations) Monotherapy->Resistance creates selective pressure Failure Clinical Treatment Failure Resistance->Failure Combo 5-FC + Amphotericin B (or Azole) Resistance->Combo Addressed by Synergy Synergistic or Additive Effect (AmB increases cell permeability, enhancing 5-FC uptake) Combo->Synergy Success Improved Clinical Outcome Synergy->Success

Caption: Logical rationale for using 5-FC in combination therapy to overcome drug resistance.

Data Presentation

Table 1: In Vitro Susceptibility and Therapeutic Concentrations of Flucytosine
Organism/ParameterConcentration Range (µg/mL or mg/L)NotesReferences
Cryptococcus neoformans MIC0.46 - 3.9 µg/mLSusceptible strains.[15]
Candida albicans MIC0.46 - 3.9 µg/mLSusceptible strains.[15]
Candida auris MIC0.25 - >64 µg/mLHigh rates of resistance reported.[9]
Resistant C. neoformans / C. albicans MIC>1,000 µg/mLStrains with mutations in the metabolic pathway.[15]
Recommended Therapeutic Dosage50 - 150 mg/kg/dayDosage is dependent on renal function.[16]
Achieved Serum Concentration10 - 30 µg/mLReadily achieved with standard dosing.[15]
Target Trough Level>30 mg/LFor non-neonates, to maintain efficacy.[17]
Target Peak Level<80 mg/LTo avoid toxicity.[17]
Potentially Toxic Level>100 mg/LAssociated with bone marrow suppression.[17]

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the principles outlined by the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI) for yeast susceptibility testing.[18]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of 5-FC against a fungal isolate.

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • 5-FC powder

  • RPMI-1640 broth medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Spectrophotometer (optional, for objective reading)

  • Fungal isolate (e.g., C. neoformans)

  • Sterile water, saline, and appropriate solvents for drug stock solution

Procedure:

  • Drug Stock Preparation: Prepare a stock solution of 5-FC at a high concentration (e.g., 2560 µg/mL) in a suitable solvent (e.g., water) and sterilize by filtration.

  • Inoculum Preparation:

    • Subculture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours.

    • Harvest colonies and suspend them in sterile saline.

    • Adjust the suspension turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10⁵ to 2.5 x 10⁵ cells/mL in the test wells.[18]

  • Plate Preparation:

    • Add 100 µL of RPMI-1640 medium to all wells of the microtiter plate.

    • Add 100 µL of the drug stock solution to the first column of wells, resulting in a starting concentration of 1280 µg/mL.

    • Perform 2-fold serial dilutions by transferring 100 µL from the first column to the second, and so on, across the plate to achieve a final concentration range (e.g., 256 to 0.5 µg/mL after inoculation).[18] Discard 100 µL from the last dilution column.

    • Ensure one column serves as a drug-free growth control (no 5-FC) and another as a sterility control (medium only).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well (except the sterility control). This brings the final volume to 200 µL and halves the drug concentrations to the desired final range.

  • Incubation: Cover the plate and incubate at 35-37°C for 48 to 72 hours.[18]

  • Endpoint Determination (MIC):

    • The MIC is defined as the lowest concentration of 5-FC that causes a significant inhibition of growth (typically ≥80%) compared to the drug-free control well.[7]

    • The endpoint can be read visually or with a spectrophotometer at 405 nm.[7]

Experimental_Workflow A 1. Prepare Fungal Inoculum (0.5 McFarland Standard) C 3. Inoculate Plate with Fungal Suspension A->C B 2. Prepare 5-FC Serial Dilutions in 96-Well Plate B->C D 4. Incubate Plate (37°C for 48-72h) C->D E 5. Read Growth Inhibition (Visually or Spectrophotometer) D->E F 6. Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Standard workflow for determining the MIC of 5-FC using broth microdilution.

References

Application Notes: 5-Fluoro-4-hydroxypyrimidine as a Key Intermediate in Voriconazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Voriconazole, a broad-spectrum triazole antifungal agent, is a critical therapeutic for treating serious and invasive fungal infections. Its chemical name is (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol.[1][2][3][4] The synthesis of this complex molecule involves several key steps, with 5-fluoro-4-hydroxypyrimidine and its derivatives serving as crucial intermediates. This document provides detailed application notes and protocols for the synthesis of Voriconazole, emphasizing the role of this compound derivatives.

Core Synthesis Strategy

The synthesis of Voriconazole from a pyrimidine intermediate generally follows a convergent pathway. A key pyrimidine derivative, often a halogenated version of this compound, is coupled with a chiral side chain containing the difluorophenyl and triazole moieties. The synthesis of this pyrimidine intermediate is a critical upstream process that significantly impacts the overall yield and purity of the final active pharmaceutical ingredient (API).

Experimental Protocols

This section details the multi-step synthesis of Voriconazole, starting from the preparation of a key pyrimidine intermediate derived from this compound.

Protocol 1: Synthesis of 6-ethyl-5-fluoro-4-hydroxypyrimidine

This protocol describes the synthesis of 6-ethyl-5-fluoro-4-hydroxy pyrimidine, an important intermediate for Voriconazole.[5]

Materials:

  • Ethyl fluoroacetate

  • Propionyl chloride

  • Sodium hydride (or potassium tert-butoxide, sodium tert-butoxide)

  • Tetrahydrofuran (THF) (or propyl ether, isopropyl ether)

  • Formamidine acetate

  • Methanol

  • Dichloromethane

  • Ethyl acetate

Procedure:

  • Synthesis of 2-fluoro-3-oxopentanoic acid ethyl ester:

    • In a suitable reaction vessel, under an inert atmosphere, suspend sodium hydride in THF.

    • Cool the suspension and add a solution of ethyl fluoroacetate and propionyl chloride in THF dropwise, maintaining the temperature.

    • After the addition is complete, allow the reaction to proceed at the specified temperature for a set duration.

    • Quench the reaction and perform a work-up to isolate the crude 2-fluoro-3-oxopentanoic acid ethyl ester.

  • Synthesis of 6-ethyl-5-fluoro-4-hydroxy pyrimidine:

    • Dissolve the crude 2-fluoro-3-oxopentanoic acid ethyl ester and formamidine acetate in methanol.

    • Heat the mixture to reflux for a specified period.

    • Remove the methanol under reduced pressure to obtain a solid mixture.

    • Extract the solid mixture with dichloromethane.

    • Combine the organic phases and evaporate the solvent.

    • Recrystallize the resulting solid from ethyl acetate to yield 6-ethyl-5-fluoro-4-hydroxy pyrimidine as a pale yellow solid.[5]

Quantitative Data:

StepProductYieldPurity
Synthesis of 6-ethyl-5-fluoro-4-hydroxy pyrimidine6-ethyl-5-fluoro-4-hydroxy pyrimidine67%N/A
Protocol 2: Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine

This protocol outlines the chlorination of 6-ethyl-5-fluoro-4-hydroxypyrimidine.[6]

Materials:

  • 6-ethyl-5-fluoro-4-hydroxypyrimidine

  • Dichloromethane

  • Triethylamine

  • Phosphorus oxychloride

  • 3N HCl

Procedure:

  • Dissolve 80 g of 6-ethyl-5-fluoro-4-hydroxypyrimidine in 240 ml of dichloromethane.[6]

  • Add 78.24 ml of triethylamine to the solution.[6]

  • Slowly add 57.4 ml of phosphorus oxychloride over 30 minutes.[6]

  • Reflux the resulting solution for 5 hours.[6]

  • Cool the reaction to room temperature.

  • Add 352 ml of 3N HCl while maintaining the temperature below 20°C.[6]

  • Extract the aqueous mixture with 100 ml of dichloromethane.[6]

  • The organic layer containing 4-chloro-6-ethyl-5-fluoropyrimidine is used in the subsequent step.

Protocol 3: Synthesis of Racemic Voriconazole

This protocol describes the coupling of the pyrimidine intermediate with the triazole side chain and subsequent conversion to racemic Voriconazole. A variation of this process involves a Reformatsky-type reaction.[6]

Materials:

  • 4-chloro-6-ethyl-5-fluoropyrimidine (from Protocol 2)

  • 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

  • Ketone, ether, aliphatic hydrocarbon, or aromatic hydrocarbon solvent

  • Reducing agent (e.g., Palladium on carbon)

Procedure:

  • Condensation Reaction:

    • Condense 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone with 4-chloro-6-ethyl-5-fluoropyrimidine in a suitable solvent to yield (2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-diflurophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol.[7][8]

  • Reduction:

    • The resulting intermediate is then subjected to a reduction reaction, for example, using a 10% Pd/C catalyst, to remove the chloro group and yield racemic Voriconazole.[8]

Quantitative Data:

StepProductYieldPurity by HPLC
Condensation & ReductionRacemic Voriconazole76%99.96%
Protocol 4: Optical Resolution of Voriconazole

This protocol details the resolution of racemic Voriconazole to obtain the desired (2R,3S)-enantiomer.

Materials:

  • Racemic Voriconazole

  • R-(-)-10-camphorsulfonic acid

  • Acetone

  • Methanol

  • Water

  • Dichloromethane

  • 40% Sodium hydroxide solution

  • Isopropanol

Procedure:

  • Dissolve 0.05 mol of racemic Voriconazole in 73.7 mL of acetone.[9]

  • Add a solution of 13.9 g of L-(-)-10-camphorsulfonic acid dissolved in 24 mL of methanol.[9]

  • Reflux the mixture for 1 hour, then slowly cool to room temperature to allow for crystallization of the camphorsulfonate salt of Voriconazole.[9]

  • Filter and dry the crystals.

  • Add the camphorsulfonic acid salt to a mixture of 100 mL of water and dichloromethane (1:1 volume ratio).[9]

  • Slowly add 40% sodium hydroxide solution to adjust the pH to 11-12.[9]

  • Separate the organic layer, dry it, and remove the solvent under reduced pressure.

  • Crystallize the product from isopropanol and dry to obtain white Voriconazole.[9]

Quantitative Data:

StepProductYield
Optical ResolutionVoriconazole92%

Visualizations

Experimental Workflow: Voriconazole Synthesis

Voriconazole_Synthesis cluster_pyrimidine Pyrimidine Intermediate Synthesis cluster_sidechain Side Chain Synthesis cluster_coupling Coupling and Final Steps A This compound Derivative B Halogenation (e.g., Chlorination) A->B POCl3, Et3N C Halogenated Pyrimidine B->C E Condensation Reaction C->E D 1-(2,4-difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone D->E F Reduction E->F Pd/C, H2 G Racemic Voriconazole F->G H Optical Resolution G->H R-(-)-10-camphorsulfonic acid I (2R,3S)-Voriconazole H->I Voriconazole_Intermediates Start Starting Materials Intermediate1 This compound (or derivative) Start->Intermediate1 Intermediate3 1-(2,4-difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone Start->Intermediate3 Intermediate2 4-Chloro-6-ethyl-5-fluoropyrimidine Intermediate1->Intermediate2 Chlorination CoupledProduct (2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2- (2,4-diflurophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol Intermediate2->CoupledProduct Condensation Intermediate3->CoupledProduct Condensation Racemate Racemic Voriconazole CoupledProduct->Racemate Reduction FinalProduct Voriconazole ((2R,3S)-enantiomer) Racemate->FinalProduct Optical Resolution

References

Application Notes and Protocols for the Analytical Identification of 5-Fluoro-4-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the identification and quantification of 5-Fluoro-4-hydroxypyrimidine, a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds. The following protocols are based on established analytical techniques for fluoropyrimidines and related compounds, offering a robust starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of this compound. The method's high resolution and sensitivity make it suitable for analyzing the compound in bulk materials and complex matrices.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

This protocol is adapted from methods developed for the analysis of 5-Fluorouracil (5-FU) and its impurities.[1][2]

Objective: To quantify this compound and separate it from related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Orthophosphoric acid (OPA) or Triethylamine (TEA) for pH adjustment

  • Water (HPLC grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation:

    • Prepare a buffer solution of 50 mM KH₂PO₄ in water.

    • Adjust the pH to 4.0 with orthophosphoric acid.

    • The mobile phase can be an isocratic mixture of the buffer and an organic modifier like methanol or acetonitrile. A common starting ratio is 95:5 (v/v) buffer to methanol.[3]

  • Standard Solution Preparation:

    • Accurately weigh a known amount of this compound reference standard.

    • Dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 100 µg/mL).

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1-20 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: 95:5 (v/v) 50 mM KH₂PO₄ (pH 4.0) : Methanol[3]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 261 nm[3]

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solutions.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Data Presentation:

ParameterValueReference
ColumnC18 (250 x 4.6 mm, 5 µm)[2][3]
Mobile Phase95:5 (v/v) 50 mM KH₂PO₄ (pH 4.0) : Methanol[3]
Flow Rate1.0 mL/min[1]
DetectionUV at 261 nm[3]
Linearity Range2-8 µg/mL (for 5-FU)[3]
LOD0.38 µg/mL (for 5-FU)[3]
LOQ0.863 µg/mL (for 5-FU)[3]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Mobile_Phase Mobile Phase Preparation HPLC_System HPLC System Mobile_Phase->HPLC_System Standard_Sol Standard Solution Preparation Standard_Sol->HPLC_System Sample_Sol Sample Solution Preparation Sample_Sol->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: A generalized workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For a polar compound like this compound, derivatization is typically required to increase its volatility.

Experimental Protocol: GC-MS with Derivatization

Objective: To identify and quantify this compound in a sample matrix.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Solvent (e.g., Acetonitrile, Pyridine)

  • This compound reference standard

Procedure:

  • Sample and Standard Preparation:

    • Prepare a stock solution of the this compound reference standard in a suitable solvent like pyridine.

    • Prepare sample solutions in the same solvent.

  • Derivatization:

    • To a known volume of the sample or standard solution in a sealed vial, add an excess of the derivatizing agent (BSTFA).

    • Heat the mixture at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to ensure complete derivatization.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Final hold: 5 minutes at 280°C

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Scan Range: 50-500 amu

  • Analysis:

    • Inject the derivatized standard to determine its retention time and mass spectrum.

    • Inject the derivatized sample.

    • Identify the derivatized this compound peak in the sample chromatogram by comparing its retention time and mass spectrum to the standard.

    • Quantification can be performed using a calibration curve generated from the derivatized standards.

Data Presentation:

ParameterValue
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm)
Derivatizing AgentBSTFA
Carrier GasHelium
Ionization ModeElectron Ionization (70 eV)

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Sample_Prep Sample/ Standard Preparation Derivatization Derivatization Sample_Prep->Derivatization GC_MS_System GC-MS System Derivatization->GC_MS_System Data_Acquisition Data Acquisition GC_MS_System->Data_Acquisition Chromatogram_Analysis Chromatogram Analysis Data_Acquisition->Chromatogram_Analysis Mass_Spectrum_ID Mass Spectrum Identification Chromatogram_Analysis->Mass_Spectrum_ID Quantification Quantification Mass_Spectrum_ID->Quantification

Caption: A generalized workflow for the GC-MS analysis of this compound.

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of this compound. Both ¹H and ¹⁹F NMR are highly informative.

Experimental Protocol: ¹H and ¹⁹F NMR

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Dissolve an appropriate amount of the sample (typically 5-10 mg) in about 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Expected signals would include those for the pyrimidine ring protons and the hydroxyl proton. The chemical shifts and coupling constants will be characteristic of the molecule's structure.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum.

    • A single resonance is expected for the fluorine atom on the pyrimidine ring. The chemical shift of this signal is highly sensitive to the electronic environment.

Expected Spectral Data (Conceptual):

NucleusExpected Chemical Shift Range (ppm)Multiplicity
¹H (ring)6.0 - 8.5Doublet or singlet
¹H (OH)10.0 - 13.0 (broad)Singlet
¹⁹F-160 to -170 (relative to CFCl₃)Singlet or doublet (if coupled to a nearby proton)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying the functional groups present in this compound.

Experimental Protocol: FTIR

Objective: To identify the functional groups of this compound.

Instrumentation:

  • FTIR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • Alternatively, for a solid sample, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.

  • Spectrum Acquisition:

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
O-H stretch (hydroxyl)3200-3600 (broad)
N-H stretch (lactam)3100-3300
C=O stretch (lactam)1650-1700
C=C and C=N stretch (ring)1550-1650
C-F stretch1000-1200

Metabolic Pathway Context

While this compound is not a direct metabolite in the main cytotoxic pathway of 5-Fluorouracil, it is structurally very similar and understanding the 5-FU pathway provides context for potential biological transformations and analytical challenges in biological matrices. The primary metabolic pathway of 5-FU involves its conversion to active nucleotides that inhibit DNA and RNA synthesis.[][5][6][7]

Metabolic Pathway of 5-Fluorouracil

FU_Metabolism cluster_activation Anabolic Pathway (Activation) cluster_catabolism Catabolic Pathway (Inactivation) cluster_targets Cellular Targets FU 5-Fluorouracil (5-FU) FUMP Fluorouridine Monophosphate (FUMP) FU->FUMP OPRT FUDR Fluorodeoxyuridine (FUDR) FU->FUDR TP DHFU Dihydrofluorouracil (DHFU) FU->DHFU DPD FUDP Fluorouridine Diphosphate (FUDP) FUMP->FUDP FUTP Fluorouridine Triphosphate (FUTP) FUDP->FUTP FdUDP Fluorodeoxyuridine Diphosphate (FdUDP) FUDP->FdUDP RR RNA RNA Synthesis (Inhibition) FUTP->RNA FdUMP Fluorodeoxyuridine Monophosphate (FdUMP) FUDR->FdUMP TK TS Thymidylate Synthase (Inhibition) FdUMP->TS FdUTP Fluorodeoxyuridine Triphosphate (FdUTP) FdUDP->FdUTP DNA DNA Synthesis (Inhibition) FdUTP->DNA

Caption: Anabolic and catabolic pathways of 5-Fluorouracil (5-FU).

References

Application Notes and Protocols for 19F NMR Spectroscopy in the Analysis of 5-Fluoropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy is a powerful analytical technique for the study of fluorinated compounds. Due to the high natural abundance (100%) and high gyromagnetic ratio of the 19F nucleus, it offers excellent sensitivity, second only to 1H NMR. The large chemical shift dispersion of 19F and the absence of endogenous fluorine in most biological systems make it an ideal tool for the unambiguous detection and quantification of fluorinated drugs and their metabolites.[1]

5-Fluoropyrimidines, such as 5-fluorouracil (5-FU), are a class of anticancer agents widely used in chemotherapy. 19F NMR spectroscopy has been instrumental in elucidating their mechanism of action, metabolic pathways, and in monitoring their therapeutic efficacy and toxicity. This document provides detailed application notes and protocols for the analysis of 5-fluoropyrimidines using 19F NMR.

Application Notes

Metabolic Profiling of 5-Fluoropyrimidine Drugs

19F NMR allows for the direct, non-invasive, and simultaneous detection of 5-FU and its various metabolites in biological samples, including cell cultures, tissue extracts, and biofluids. This enables the real-time tracking of drug metabolism and disposition. Key applications include:

  • Identification of Metabolites: The characteristic chemical shifts of 5-FU and its metabolites, such as 5-fluorouridine (FUR), 5-fluoro-2'-deoxyuridine (FdUrd), their corresponding monophosphates (FUMP, FdUMP), and the catabolite α-fluoro-β-alanine (FBAL), allow for their unambiguous identification.

  • Quantitative Analysis: By employing appropriate internal standards, the concentration of each metabolite can be quantified, providing insights into the kinetics of drug metabolism.

  • Pathway Elucidation: Monitoring the appearance and disappearance of different metabolites over time helps in elucidating the metabolic pathways of 5-fluoropyrimidines.

Studying Incorporation into DNA and RNA

A key mechanism of action for 5-fluoropyrimidines is their incorporation into nucleic acids, leading to cytotoxicity. 19F NMR is a valuable tool to probe this process:

  • Detection of 5-FU in Nucleic Acids: The incorporation of 5-fluorouracil into the RNA backbone can be detected by a distinct, broad resonance in the 19F NMR spectrum.[2]

  • Structural Probes: The 19F chemical shift is highly sensitive to the local chemical environment. Therefore, 5-fluoropyrimidines can be used as sensitive probes to study the secondary and tertiary structure of DNA and RNA, as well as conformational changes upon ligand binding.[3][4]

Enzyme Kinetics and Inhibition Assays

The enzymatic conversion of 5-fluoropyrimidines can be monitored in real-time using 19F NMR. This is particularly useful for:

  • Enzyme Activity Assays: The rate of conversion of a fluorinated substrate to its product can be directly measured by integrating the respective 19F NMR signals over time.

  • Screening for Enzyme Inhibitors: The inhibitory effect of potential drug candidates on enzymes involved in 5-fluoropyrimidine metabolism can be assessed by monitoring the change in the rate of substrate conversion.

Quantitative Data

The following tables summarize the 19F NMR chemical shifts and coupling constants for 5-fluorouracil and its key metabolites. Chemical shifts are referenced to CFCl₃ (0 ppm).

Table 1: 19F NMR Chemical Shifts of 5-Fluorouracil and its Metabolites

CompoundAbbreviationTypical Chemical Shift (ppm) vs. CFCl₃Reference(s)
5-Fluorouracil5-FU-166 to -169[5][6]
5-FluorouridineFUR-166 to -168[2]
5-Fluoro-2'-deoxyuridineFdUrd-166 to -168[6]
5-Fluorouridine-5'-monophosphateFUMP-166 to -168[2]
5-Fluoro-2'-deoxyuridine-5'-monophosphateFdUMP-166 to -168[6]
α-Fluoro-β-alanineFBAL-194 to -196[6]
5,6-Dihydro-5-fluorouracil5-FUH₂-205 to -208[6]

Note: Chemical shifts can vary depending on the solvent, pH, and temperature.

Table 2: 1H-19F and 13C-19F Coupling Constants for 5-Fluoropyrimidines

Coupling NucleiCoupling TypeTypical J-Value (Hz)Reference(s)
1H6 - 19F53JHF5 - 8[4][7]
1H1' - 19F55JHF0.3 - 1.8[4]
13C5 - 19F51JCF~230 - 250[8][9]
13C6 - 19F52JCF~20 - 25[8][9]
13C4 - 19F52JCF~3 - 5[8][9]

Experimental Protocols

Protocol 1: Analysis of 5-FU Metabolism in Cell Culture

1. Cell Culture and Treatment: a. Culture cells to the desired density in appropriate media. b. Treat the cells with the desired concentration of 5-FU for the specified duration.

2. Sample Preparation (Perchloric Acid Extraction): a. Harvest the cells by centrifugation. b. Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS). c. Resuspend the cell pellet in a known volume of ice-cold 0.6 M perchloric acid (PCA). d. Vortex vigorously and incubate on ice for 30 minutes to precipitate proteins and macromolecules. e. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C. f. Carefully collect the supernatant (the acid-soluble extract). g. Neutralize the supernatant by adding a calculated amount of KOH. h. Centrifuge to remove the KClO₄ precipitate. i. Lyophilize the final supernatant to dryness and reconstitute in D₂O for NMR analysis.

3. NMR Data Acquisition: a. Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe. b. Internal Standard: Add a known concentration of an internal standard (e.g., trifluoroacetic acid, TFA) to the NMR sample for quantification.[10] c. Acquisition Parameters:

  • Pulse Sequence: A simple pulse-acquire sequence is usually sufficient.
  • Spectral Width: A spectral width of approximately 250 ppm is adequate to cover the chemical shift range of 5-FU and its metabolites.
  • Relaxation Delay (D1): To ensure accurate quantification, a long relaxation delay of at least 5 times the longest T₁ of the signals of interest should be used (typically 20-35 seconds).[10][11]
  • Number of Scans: Dependent on the sample concentration, typically ranging from 128 to 1024 scans.
  • Decoupling: 1H decoupling can be applied to simplify the spectra by removing 1H-19F couplings.[12]

4. Data Processing and Analysis: a. Apply an exponential line broadening of 0.5-1 Hz to the FID before Fourier transformation. b. Phase and baseline correct the spectrum. c. Reference the spectrum to the internal standard (e.g., TFA at -76.55 ppm).[13] d. Integrate the signals corresponding to 5-FU and its metabolites. e. Calculate the concentration of each compound relative to the known concentration of the internal standard.

Protocol 2: Analysis of 5-FU Incorporation into RNA

1. In Vitro Transcription with 5-FUTP: a. Prepare a transcription reaction mixture containing a DNA template, T7 RNA polymerase, and a mixture of NTPs where UTP is replaced by 5-fluorouridine-5'-triphosphate (5-FUTP).[2] b. Incubate the reaction at 37°C for several hours. c. Purify the resulting 5-FU-labeled RNA using standard methods (e.g., phenol-chloroform extraction and ethanol precipitation).

2. NMR Sample Preparation: a. Dissolve the purified RNA in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, in 90% H₂O/10% D₂O). b. Transfer the sample to a clean NMR tube.

3. NMR Data Acquisition: a. Spectrometer: High-field NMR spectrometer (600 MHz or higher is recommended for better resolution). b. Acquisition Parameters:

  • Pulse Sequence: A simple 1D 19F experiment.
  • Temperature: Maintain a constant temperature (e.g., 25°C).
  • Other parameters are similar to Protocol 1, but may require optimization based on the specific RNA sample.

4. Data Analysis: a. Process the spectrum as described in Protocol 1. b. The appearance of a broad resonance in the region of -165 to -167 ppm is indicative of 5-FU incorporation into the RNA.[2] c. The chemical shifts of individual 5-FU residues can provide information about their local environment within the RNA structure.[14]

Visualizations

Metabolic Pathway of 5-Fluorouracil

Caption: Anabolic and catabolic pathways of 5-fluorouracil (5-FU).

Experimental Workflow for 19F NMR Analysis

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis Biological Sample Biological Sample Extraction Cell Lysis / Extraction (e.g., Perchloric Acid) Biological Sample->Extraction Neutralization & Cleanup Neutralization & Cleanup Extraction->Neutralization & Cleanup Lyophilization & Reconstitution Lyophilization & Reconstitution Neutralization & Cleanup->Lyophilization & Reconstitution NMR Sample NMR Sample Lyophilization & Reconstitution->NMR Sample Add D2O & Internal Standard Data Acquisition 19F NMR Data Acquisition (with Internal Standard) NMR Sample->Data Acquisition Data Processing Fourier Transform, Phasing, Baseline Correction Data Acquisition->Data Processing Data Analysis Integration & Quantification Data Processing->Data Analysis Biological Interpretation Biological Interpretation Data Analysis->Biological Interpretation

Caption: General workflow for 19F NMR analysis of 5-fluoropyrimidines in biological samples.

References

Application Notes & Protocols for Purity Assessment of Fluoropyrimidines by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purity assessment of the fluoropyrimidine anticancer agents 5-Fluorouracil, Capecitabine, and Tegafur using High-Performance Liquid Chromatography (HPLC). The methods described are stability-indicating, capable of separating the active pharmaceutical ingredient (API) from its potential impurities and degradation products.

5-Fluorouracil (5-FU) Purity Assessment

A stability-indicating Reverse-Phase HPLC (RP-HPLC) method is crucial for the accurate determination of 5-FU purity and for monitoring its stability in pharmaceutical formulations.

Application Note

This method separates 5-Fluorouracil from its degradation products, ensuring reliable quantification for quality control and stability studies. The described method is simple, precise, and accurate, making it suitable for routine analysis. Forced degradation studies have shown that 5-FU is susceptible to degradation under alkaline conditions, while it exhibits greater stability under acidic, neutral, oxidative, and photolytic stress.[1][2]

Experimental Protocol

A validated RP-HPLC method for the determination of 5-Fluorouracil.[1][2]

Chromatographic Conditions:

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase 50mM KH2PO4 (pH 5.0)
Flow Rate 1.2 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 20 µL
Internal Standard 5-Bromouracil

Sample Preparation:

  • Standard Solution: Prepare a stock solution of 5-Fluorouracil reference standard in the mobile phase. Further dilute to achieve a working concentration within the linear range (e.g., 10-100 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the 5-Fluorouracil sample (bulk drug or formulation) in the mobile phase to a known concentration. Filter the solution through a 0.45 µm membrane filter before injection.

Quantitative Data Summary
AnalyteRetention Time (min)Linearity (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)
5-Fluorouracil~6.010 - 1000.9990.833.3

Data compiled from multiple sources and represent typical values. Actual values may vary based on specific instrumentation and laboratory conditions.[1][3]

Capecitabine Purity and Impurity Profiling

This section details an RP-HPLC method for the separation and quantification of Capecitabine and its known impurities.

Application Note

This gradient RP-HPLC method is designed for the comprehensive purity assessment of Capecitabine, effectively separating it from its process-related impurities and degradation products. The method is validated according to ICH guidelines and is suitable for quality control of both bulk drug substance and finished pharmaceutical dosage forms.

Experimental Protocol

A gradient RP-HPLC method for the determination of Capecitabine and its impurities.[4]

Chromatographic Conditions:

ParameterCondition
Column Inertsil ODS-3V, 250 x 4.6 mm, 5 µm
Mobile Phase Channel A: 20mM Ammonium Formate buffer, Methanol, Acetonitrile (75:25:5 v/v/v)Channel B: 20mM Methanol, Ammonium Acetate buffer, Acetonitrile (80:15:5 v/v/v)
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 250 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard and Impurity Stock Solutions: Prepare individual stock solutions of Capecitabine and its known impurities in a suitable diluent (e.g., a mixture of mobile phase components).

  • System Suitability Solution: Prepare a mixed solution containing Capecitabine and all known impurities at a specified concentration to verify resolution and system performance.

  • Sample Solution: Prepare the Capecitabine sample solution in the diluent to a target concentration.

Quantitative Data Summary
AnalyteRetention Time (min)RRTLinearity Range (% of target)LOQ (% of target)
Impurity C~7.6~0.41LOQ - 150%0.03%
Impurity B~18.5~1.00LOQ - 150%0.03%
Capecitabine ~18.5 1.00 LOQ - 150% N/A
Impurity A~32.2~1.74LOQ - 150%0.03%

RRT (Relative Retention Time) is calculated with respect to the Capecitabine peak. The provided data is illustrative and based on published methods.[4][5]

Tegafur Purity Assessment

The following is a stability-indicating RP-HPLC method for the simultaneous estimation of Tegafur and its combination product component, Uracil.

Application Note

This isocratic RP-HPLC method provides a simple and rapid approach for the simultaneous quantification of Tegafur and Uracil in capsule dosage forms. The method is validated for its specificity, precision, accuracy, and robustness, making it suitable for routine quality control analysis. Forced degradation studies indicate the method's stability-indicating nature.[6][7]

Experimental Protocol

An isocratic RP-HPLC method for the simultaneous estimation of Tegafur and Uracil.[6][8]

Chromatographic Conditions:

ParameterCondition
Column C18 Phenomenex, 250 mm × 4.6 mm, 5 µm
Mobile Phase Acetate buffer (pH 4) and Methanol (70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection Wavelength 280 nm
Injection Volume 20 µL

Sample Preparation:

  • Standard Solution: Prepare a mixed standard solution of Tegafur and Uracil in the mobile phase to a known concentration.

  • Sample Solution: Extract the contents of the capsules with the mobile phase, sonicate to dissolve, and dilute to a suitable concentration. Filter the solution prior to injection.

Quantitative Data Summary
AnalyteRetention Time (min)Linearity (µg/mL)Correlation Coefficient (r²)
Uracil~2.920 - 100>0.999
Tegafur ~5.2 25 - 125 >0.999

This data is based on a method for the simultaneous analysis of Tegafur and Uracil.[6][7]

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing Reference_Standard Reference Standard Weighing Dissolution Dissolution in Diluent Reference_Standard->Dissolution Sample_Weighing Sample Weighing Sample_Weighing->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC_System HPLC System Filtration->HPLC_System Injection Column C18 Column HPLC_System->Column Detector UV Detector Column->Detector Mobile_Phase Mobile Phase Delivery Mobile_Phase->Column Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Final Report Calculation->Report

Caption: General experimental workflow for HPLC purity assessment.

Validation_Pathway Validation Method Validation (ICH Q2(R1)) Specificity Specificity (Peak Purity, Resolution) Validation->Specificity Linearity Linearity (Correlation Coefficient) Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability, Intermediate) Validation->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise) Validation->LOD_LOQ Robustness Robustness (Variations in Method Parameters) Validation->Robustness Stability Solution Stability Validation->Stability

Caption: Key parameters for analytical method validation as per ICH guidelines.

References

Application Notes and Protocols: Experimental Use of 5-Fluoro-4-hydroxypyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of 5-Fluoro-4-hydroxypyrimidine and its derivatives in medicinal chemistry. This document outlines their primary applications, protocols for synthesis and biological evaluation, and key quantitative data to guide further research and development.

Introduction to this compound

This compound is a fluorinated pyrimidine analog that serves as a crucial building block in the synthesis of various biologically active molecules. Its structural similarity to the natural pyrimidine bases, uracil and thymine, allows it to function as an antimetabolite, interfering with essential cellular processes. The fluorine substituent at the 5-position often enhances the biological activity and metabolic stability of the resulting compounds.

The most prominent application of this compound derivatives is in the development of antifungal and anticancer agents. For instance, 6-ethyl-5-fluoro-4-hydroxypyrimidine is a key intermediate in the synthesis of the broad-spectrum triazole antifungal drug, Voriconazole.[1][2][3] Furthermore, the fluoropyrimidine scaffold is central to the mechanism of action of the widely used anticancer drug 5-Fluorouracil (5-FU), which targets thymidylate synthase, an enzyme critical for DNA synthesis and repair.[4][5]

Key Applications and Biological Activities

The primary therapeutic areas where this compound derivatives have been explored are oncology and infectious diseases.

  • Antifungal Activity: Derivatives of this compound are precursors to potent antifungal agents. Voriconazole, synthesized from a 6-substituted derivative, inhibits the fungal enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[6][7][8] This disruption of the cell membrane leads to fungal cell death.

  • Anticancer Activity: The fluoropyrimidine core is a well-established pharmacophore in cancer chemotherapy. By mimicking uracil, these compounds can be metabolized into fraudulent nucleotides that inhibit critical enzymes or are incorporated into RNA and DNA, leading to cytotoxicity.[5][9] The primary mechanism of action for many fluoropyrimidine anticancer drugs is the inhibition of thymidylate synthase (TS), which leads to a depletion of thymidine, a necessary component for DNA replication.[4][5]

Quantitative Data on Biological Activity

While specific IC50 and Minimum Inhibitory Concentration (MIC) values for this compound itself are not extensively published, the following tables present representative data for functionally related fluoropyrimidine derivatives to illustrate the expected potency and data presentation format.

Table 1: Representative Anticancer Activity of Fluoropyrimidine Derivatives

Compound/DerivativeCell LineAssay TypeIC50 (µM)Reference
5-Fluorouracil (5-FU)MKN45 (Gastric Cancer)WST-8 assay15.2[9]
5-FU + LeucovorinMKN45 (Gastric Cancer)WST-8 assay1.8[9]
5-FU Derivative 2c A549 (Lung Cancer)Cytotoxicity Assay~40 (at 100 µM)[10]
5-FU Derivative 3a A549 (Lung Cancer)Cytotoxicity Assay~40 (at 100 µM)[10]
Thiazolo[4,5-d]pyrimidine 3b C32 (Melanoma)MTT Assay24.4[11][12]

Table 2: Representative Antifungal Activity of Pyrimidine Derivatives

Compound/DerivativeFungal StrainAssay TypeMIC (µg/mL)Reference
Pyrimidine Derivative 5o Phomopsis sp.Poison Plate Technique10.5 (EC50)[13]
Pyrimethanil (Control)Phomopsis sp.Poison Plate Technique32.1 (EC50)[13]
Hexahydropyrimidine HHP3 Trichophyton mentagrophytesBroth Microdilution500-1000[14]
Nitrofuran Derivative 1 Candida albicansBroth Microdilution3.9[2]
Nitrofuran Derivative 5 Cryptococcus neoformansBroth Microdilution7.81[2]

Experimental Protocols

Synthesis of 6-ethyl-5-fluoro-4-hydroxypyrimidine

This protocol describes a common method for the synthesis of a key intermediate for antifungal agents.[1][15][16]

Materials:

  • Ethyl 2-fluoro-3-oxopentanoate

  • Formamidine acetate

  • Sodium methoxide

  • Methanol

  • Glacial acetic acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Reaction flask with reflux condenser and stirrer

  • Standard laboratory glassware

Procedure:

  • In a reaction flask, dissolve sodium methoxide (1.2 equivalents) in methanol under an inert atmosphere (e.g., nitrogen).

  • Add formamidine acetate (1.1 equivalents) to the solution and stir until dissolved.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of ethyl 2-fluoro-3-oxopentanoate (1 equivalent) in methanol to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture and neutralize it with glacial acetic acid.

  • Remove the methanol under reduced pressure.

  • To the resulting residue, add water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane) to yield 6-ethyl-5-fluoro-4-hydroxypyrimidine as a solid.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard colorimetric assay to determine the cytotoxic effects of this compound derivatives on cancer cell lines.[7][8][17][18]

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • This compound derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for another 48-72 hours.

  • After the incubation period, add 10 µL of the MTT solution to each well.

  • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.[4]

Materials:

  • Fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium buffered with MOPS

  • 96-well microtiter plates

  • This compound derivative (dissolved in DMSO)

  • Spectrophotometer

  • Inoculating loop or sterile swabs

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial two-fold dilutions of the compound in RPMI-1640 medium directly in the 96-well plate.

  • Prepare a standardized fungal inoculum (e.g., 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 0.5-2.5 x 10^3 cells/mL).

  • Add 100 µL of the fungal inoculum to each well of the microtiter plate already containing 100 µL of the serially diluted compound.

  • Include a growth control well (inoculum without the drug) and a sterility control well (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) by visual inspection or by reading the optical density at a specific wavelength (e.g., 530 nm). The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control.

Visualizing Mechanisms and Workflows

Proposed Antifungal Mechanism of Action

The following diagram illustrates the proposed mechanism of action for antifungal agents derived from this compound, based on the known mechanism of Voriconazole.

Antifungal_Mechanism cluster_fungal_cell Fungal Cell Lanosterol Lanosterol 14-alpha-demethylase 14-alpha-demethylase Lanosterol->14-alpha-demethylase Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential Component Inhibition Inhibition Inhibition->14-alpha-demethylase 14-alpha-demethylase->Ergosterol Synthesis Drug This compound Derivative (e.g., Voriconazole) Drug->Inhibition

Caption: Proposed antifungal mechanism of this compound derivatives.

Generalized Anticancer Mechanism of Fluoropyrimidines

This diagram shows the general mechanism by which fluoropyrimidines exert their anticancer effects, primarily through the inhibition of thymidylate synthase.

Anticancer_Mechanism cluster_cell Cancer Cell cluster_drug_action dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS Substrate dTMP dTMP DNA_Synthesis DNA Synthesis & Repair dTMP->DNA_Synthesis TS->dTMP Apoptosis Apoptosis DNA_Synthesis->Apoptosis Depletion leads to Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation Enables FP This compound (Metabolized to FdUMP) Inhibition Inhibition FP->Inhibition Inhibition->TS

Caption: Generalized anticancer mechanism of fluoropyrimidines.

Experimental Workflow for In Vitro Cytotoxicity Testing

The following workflow diagram outlines the key steps in performing an MTT assay to evaluate the anticancer potential of a compound.

MTT_Workflow A Seed Cancer Cells in 96-well plate B Incubate for 24h (Cell Adhesion) A->B C Treat cells with Compound Dilutions B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h (Formazan Formation) E->F G Solubilize Formazan Crystals F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 Value H->I

Caption: Workflow for an in vitro MTT cytotoxicity assay.

References

Downstream Chemical Reactions of 5-Fluoro-4-hydroxypyrimidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-4-hydroxypyrimidine is a key intermediate in the synthesis of various pharmaceutically active compounds. Its strategic functionalization allows for the creation of a diverse range of derivatives, most notably the widely used anticancer agent 5-Fluorouracil (5-FU) and its prodrugs. This document provides detailed application notes and experimental protocols for the principal downstream chemical reactions of this compound, intended to guide researchers in the fields of medicinal chemistry and drug development.

I. Conversion to 5-Fluorouracil (5-FU)

The most prominent application of this compound is its conversion to 5-Fluorouracil, a cornerstone of chemotherapy for various solid tumors, including breast, colorectal, and gastric cancers.[1][2] This transformation is a critical step in the synthesis of this essential medicine.

Reaction Pathway: Synthesis of 5-Fluorouracil

Synthesis_of_5_Fluorouracil This compound This compound Intermediate 2-methylthio-4-hydroxy-5-fluoropyrimidine This compound->Intermediate S-methyl isothiourea 5-Fluorouracil 5-Fluorouracil Intermediate->5-Fluorouracil Hydrolysis (HCl)

Caption: Synthesis of 5-Fluorouracil from this compound.

Experimental Protocol: Synthesis of 5-Fluorouracil

Objective: To synthesize 5-Fluorouracil from 2-methylthio-4-hydroxy-5-fluoropyrimidine, a derivative of this compound.

Materials:

  • 2-methylthio-4-hydroxy-5-fluoropyrimidine

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • React the ethyl ester of fluoroacetic acid with ethyl formate in the presence of potassium ethoxide to form hydroxy-methylenfluoroacetic ester.[3]

  • Cyclize the resulting ester by reacting it with S-methyl isothiourea to yield 2-methylthio-4-hydroxy-5-fluoropyrimidine.[3]

  • Hydrolyze the 2-methylthio-4-hydroxy-5-fluoropyrimidine using hydrochloric acid to produce 5-Fluorouracil.[3]

Note: An alternative synthesis involves the direct fluorination of uracil.[3][4]

II. Synthesis of 5-Fluorouracil Derivatives and Prodrugs

To enhance the therapeutic index of 5-FU, numerous prodrugs have been developed. These modifications often involve substitution at the N-1 and/or N-3 positions to improve pharmacological and pharmacokinetic properties such as increased bioactivity, selectivity, and metabolic stability, while reducing toxicity.[1]

Reaction Pathway: N-1 Alkylation for Prodrug Synthesis

Prodrug_Synthesis 5-Fluorouracil 5-Fluorouracil Intermediate_1 (5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methanol 5-Fluorouracil->Intermediate_1 Formaldehyde, H2O, 60°C Prodrug 5-FU Prodrug (e.g., Carbamate derivative) Intermediate_1->Prodrug Coupling Agent (e.g., DCC), Corresponding Acid

Caption: General workflow for synthesizing N-1 substituted 5-FU prodrugs.

Experimental Protocol: Synthesis of (5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl-4-(phthalimido)butyrate

Objective: To synthesize a novel 5-Fluorouracil derivative.

Materials:

  • 5-Fluorouracil (5-FU)

  • Formaldehyde (37 wt. % in water)

  • Water

  • 4-(phthalimido)butyric acid

  • N,N'-dicyclohexylcarbodiimide (DCC)

  • Tetrahydrofuran (THF)

Procedure:

  • To a round-bottom flask, add 5-FU (1.3 g, 10 mmol), formaldehyde (1.26 g, 15.5 mmol), and water (10 g).[1]

  • Immerse the flask in a water bath at 60°C and stir for 6 hours.[1]

  • Concentrate the product solution under reduced pressure to obtain an oily mixture containing the hydroxymethyl intermediate.[1]

  • In a separate flask, stir a mixture of the intermediate, 4-(phthalimido)butyric acid, and DCC in THF for 6 hours at room temperature.[2]

  • Filter the reaction mixture and evaporate the filtrate to yield the final product.[2]

ProductYield (%)Melting Point (°C)
(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl-4-(phthalimido)butyrate71.5181.5-184

Table 1: Physical and yield data for a synthesized 5-FU derivative.[1]

III. Synthesis of Voriconazole Intermediate

This compound and its derivatives are also crucial in the synthesis of other non-cancer-related pharmaceuticals. For instance, 5-fluoro-6-ethyl-4-hydroxypyrimidine is a key intermediate in the production of the broad-spectrum antifungal agent, Voriconazole.[5][6]

Reaction Pathway: Synthesis of Voriconazole Intermediate

Voriconazole_Intermediate_Synthesis Starting_Material α-fluoropropionoacetate Enamine Enamine Intermediate Starting_Material->Enamine Enamination Hydroxypyrimidine 5-fluoro-6-ethyl-4-hydroxypyrimidine Enamine->Hydroxypyrimidine Cyclization with formamide Chloropyrimidine 5-fluoro-6-ethyl-4-chloropyrimidine Hydroxypyrimidine->Chloropyrimidine POCl3 Brominated_Intermediate 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine Chloropyrimidine->Brominated_Intermediate NBS Voriconazole Voriconazole Brominated_Intermediate->Voriconazole Coupling

Caption: Synthesis of Voriconazole via a this compound derivative.

Experimental Protocol: Synthesis of 5-fluoro-6-ethyl-4-hydroxypyrimidine

Objective: To synthesize a key intermediate for Voriconazole.

Materials:

  • Ethyl fluoroacetate

  • Propionyl chloride

  • Sodium hydride (or potassium tert-butoxide)

  • Tetrahydrofuran (THF)

  • Formamidine acetate

Procedure:

  • In a suitable reaction vessel, under an inert atmosphere, combine ethyl fluoroacetate and propionyl chloride in THF.[6]

  • Add an appropriate base (e.g., sodium hydride) to facilitate the condensation reaction to form 2-fluoro-3-oxo ethyl valerate.[6]

  • In a separate step, react the 2-fluoro-3-oxo ethyl valerate with formamidine acetate in a suitable reaction system to yield 6-ethyl-5-fluoro-4-hydroxypyrimidine.[6]

  • The product can be purified by cooling and stirring crystallization, potentially with the addition of a seed crystal.[6]

IV. Halogenation Reactions

The hydroxyl group at the 4-position of this compound can be substituted with a halogen, typically chlorine, to create a more reactive intermediate for further functionalization.

Experimental Protocol: Chlorination of 5-fluoro-6-ethyl-4-hydroxypyrimidine

Objective: To replace the hydroxyl group with a chlorine atom.

Materials:

  • 5-fluoro-6-ethyl-4-hydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • Treat 5-fluoro-6-ethyl-4-hydroxypyrimidine with phosphorus oxychloride.[5]

  • The reaction proceeds to replace the 4-hydroxyl group with a chlorine atom, yielding 5-fluoro-6-ethyl-4-chloropyrimidine.[5]

V. Enzymatic Reactions

In biological systems, 5-Fluorouracil, derived from this compound, undergoes enzymatic catabolism. The key enzyme responsible for its breakdown is dihydropyrimidine dehydrogenase (DPD).[7] Understanding this enzymatic reaction is crucial for predicting and managing the toxicity of 5-FU-based therapies.

Signaling Pathway: Catabolism of 5-Fluorouracil

5FU_Catabolism 5-FU 5-Fluorouracil Metabolites Inactive Metabolites 5-FU->Metabolites Catabolism DPD Dihydropyrimidine Dehydrogenase (DPD) DPD->5-FU Acts upon

Caption: Enzymatic breakdown of 5-Fluorouracil by DPD.

Deficiency in the DPD enzyme can lead to severe toxicity from 5-FU, as the drug is not effectively cleared from the body.[7] This highlights the importance of pharmacogenomic testing in patients undergoing 5-FU chemotherapy.

Conclusion

This compound is a versatile building block in medicinal chemistry. Its downstream reactions enable the synthesis of life-saving drugs like 5-Fluorouracil and Voriconazole. The protocols and data presented herein provide a comprehensive resource for researchers engaged in the synthesis and development of novel therapeutics based on the pyrimidine scaffold. Careful consideration of reaction conditions and biological pathways is essential for successful drug design and application.

References

Application Notes and Protocols for the Synthesis of 5-Fluorocytosine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Fluorocytosine (5-FC), also known as Flucytosine, is a synthetic antimycotic agent. It is a fluorinated pyrimidine analogue that is structurally related to cytosine and 5-fluorouracil. 5-FC is primarily used in the treatment of serious systemic fungal infections. Its mechanism of action involves its conversion within fungal cells to 5-fluorouracil, which then disrupts DNA and RNA synthesis. This document provides detailed protocols for the chemical synthesis of 5-fluorocytosine from its precursors, intended for researchers, scientists, and drug development professionals. The following sections outline two primary synthetic routes: direct fluorination of cytosine and a multi-step synthesis from a substituted pyrimidine.

Data Summary of Synthetic Routes

The following table summarizes the quantitative data for two prominent methods of 5-fluorocytosine synthesis.

Synthesis RoutePrecursorKey ReagentsSolventReaction Temperature (°C)Reaction TimeYield (%)Reference
Direct Fluorination (Batch)CytosineFluorine gas (15-20% in N₂)Anhydrous Hydrogen Fluoride-5 to -203-5 hoursHigh[1]
Direct Fluorination (Continuous Flow)CytosineFluorine gas (10% in N₂)Formic Acid10~15 min (steady state)~50% (crude)[2]
From Substituted Pyrimidine2,5-difluoro-4-chloropyrimidine37% Hydrochloric acid, 33% Ammonia solutionWater, Ethanol50 (Step 1), Room Temp (Step 2)2 hours (Step 1), 2 hours (Step 2)98.1[3][4]

Experimental Protocols

Protocol 1: Synthesis of 5-Fluorocytosine from 2,5-difluoro-4-chloropyrimidine

This two-step method provides a high yield of 5-fluorocytosine through the hydrolysis and subsequent amination of a chloropyrimidine precursor.[4][5]

Step 1: Synthesis of 2-hydroxy-4-chloro-5-fluoropyrimidine

  • In a suitable reaction vessel, stir 15.05 g (0.1 mole) of 2,5-difluoro-4-chloropyrimidine in 30 ml of 37% strength aqueous hydrochloric acid.

  • Heat the mixture to 50°C and maintain this temperature for 2 hours with continuous stirring.

  • After the reaction period, cool the mixture to room temperature.

Step 2: Synthesis of 5-Fluorocytosine

  • Neutralize the cooled reaction mixture from Step 1 with a 33% strength aqueous ammonia solution.

  • Dilute the neutralized mixture with 100 ml of ethanol.

  • Add a further 20 ml of 33% strength aqueous ammonia solution to the mixture.

  • Stir the resulting mixture at room temperature for 2 hours.

  • Following the reaction, concentrate the mixture in vacuo to remove the solvents.

  • Take up the residue in 60 ml of water.

  • Filter the resulting solid product with suction, wash with water, and dry thoroughly.

  • The expected yield is approximately 11.5 g (98.1% of theory) of 5-fluorocytosine with a melting point of 294-296°C.[3]

Synthesis_from_Chloropyrimidine start Start: 2,5-difluoro-4-chloropyrimidine step1 React with 37% HCl (50°C, 2h) start->step1 intermediate Intermediate: 2-hydroxy-4-chloro-5-fluoropyrimidine step1->intermediate step2 Neutralize with NH₃ solution Add Ethanol Add more NH₃ solution intermediate->step2 step3 Stir at Room Temp (2h) step2->step3 workup Concentrate in vacuo Add Water Filter, Wash, and Dry step3->workup end_product End Product: 5-Fluorocytosine workup->end_product

Caption: Workflow for the synthesis of 5-Fluorocytosine from 2,5-difluoro-4-chloropyrimidine.

Protocol 2: Direct Fluorination of Cytosine

Direct fluorination of cytosine is a more direct route but requires specialized equipment for handling elemental fluorine gas.[4] Both batch and continuous flow processes have been developed.

2.1 Batch Process Protocol

This protocol is based on a patented method for the direct fluorination of cytosine.[1]

  • Under an inert gas (e.g., nitrogen) atmosphere, add cytosine to anhydrous hydrogen fluoride in a suitable reactor. The mass ratio of anhydrous hydrogen fluoride to cytosine should be approximately 3:1.[1]

  • Cool the reaction mixture to a temperature between -5°C and -20°C.

  • Introduce a mixed gas of fluorine and nitrogen (15-20% fluorine by volume) into the reaction mixture.

  • Maintain the reaction for 3 to 5 hours.

  • After the reaction is complete, distill the reaction solution to concentrate it.

  • Dissolve the concentrated residue in water.

  • Adjust the pH of the solution with an alkali to precipitate the product.

  • Separate the solid product to obtain 5-fluorocytosine.

2.2 Continuous Flow Process Protocol

This modern approach offers improved safety and scalability for direct fluorination.[2]

  • Prepare a solution of cytosine in formic acid (e.g., 10 wt%).

  • Set up a continuous flow reactor system (e.g., a silicon carbide reactor) cooled to 10°C.

  • Pump the cytosine solution and a stream of fluorine gas (10 vol% in nitrogen) through the flow reactor.

  • After allowing the system to reach a steady state (approximately 15 minutes), collect the product-containing liquid phase.

  • To the collected yellow solution, add n-butanol and stir at room temperature for 12 hours. This helps in the precipitation of the crude product.

  • Filter the resulting slurry, wash the solid with n-butanol, and dry under vacuum to obtain the crude product.

  • Further purification can be achieved by recrystallization.

Direct_Fluorination_Workflow cluster_batch Batch Process cluster_flow Continuous Flow Process b_start Cytosine in Anhydrous HF b_react Fluorinate with F₂/N₂ (-5 to -20°C, 3-5h) b_start->b_react b_workup Distill Dissolve in H₂O Adjust pH & Separate b_react->b_workup b_end 5-FC b_workup->b_end f_start Cytosine in Formic Acid f_react Pump through Flow Reactor with F₂/N₂ (10°C) f_start->f_react f_workup Collect Output Add n-Butanol Filter & Dry f_react->f_workup f_end 5-FC f_workup->f_end

Caption: Comparison of Batch and Continuous Flow workflows for direct fluorination of cytosine.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. The synthesis of 5-fluorocytosine involves hazardous materials, including elemental fluorine and strong acids, which require appropriate safety precautions and specialized equipment. Always consult the relevant safety data sheets (SDS) and perform a thorough risk assessment before commencing any chemical synthesis.

References

5-Fluoro-4-hydroxypyrimidine: A Versatile Scaffold for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery and Development

Introduction

5-Fluoro-4-hydroxypyrimidine stands as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of bioactive molecules. Its strategic fluorination at the C5 position of the pyrimidine ring is a key feature that enhances the biological activity of its derivatives, leading to potent antiviral, anticancer, and antifungal agents. The fluorine atom, with its small size and high electronegativity, can modulate the electronic properties, metabolic stability, and binding affinity of the resulting molecules to their biological targets. These application notes provide an overview of the utility of this compound in the development of therapeutic agents and offer detailed protocols for the synthesis and evaluation of its derivatives.

Antifungal Applications

This compound is a crucial intermediate in the synthesis of second-generation triazole antifungal agents, most notably Voriconazole. Voriconazole exhibits broad-spectrum activity against a variety of fungal pathogens.

Quantitative Antifungal Activity Data

The following table summarizes the in vitro minimum inhibitory concentrations (MIC) of Voriconazole against various fungal species.

Fungal SpeciesVoriconazole MIC Range (µg/mL)Voriconazole MIC₅₀ (µg/mL)Voriconazole MIC₉₀ (µg/mL)
Candida albicans≤0.03 - 20.030.06
Candida glabrata≤0.03 - 640.251
Candida krusei0.06 - 40.51
Aspergillus fumigatus0.06 - >80.250.5
Aspergillus terreus0.12 - 4--
Blastomyces dermatitidis≤0.03 - 0.250.030.25
Coccidioides immitis≤0.03 - 10.060.25
Histoplasma capsulatum≤0.03 - 0.250.030.25
Experimental Protocol: Synthesis of Voriconazole Intermediate

This protocol outlines the synthesis of 6-ethyl-5-fluoro-4-hydroxypyrimidine, a key precursor to Voriconazole.

Step 1: Synthesis of 2-fluoro-3-oxopentanoic acid ethyl ester

  • Under a nitrogen atmosphere, add 1.2 L of isopropyl ether to a 2 L three-necked flask.

  • Add approximately 44 g of sodium hydride and stir at room temperature.

  • Slowly add 106 g of ethyl fluoroacetate dropwise over 3 hours.

  • Cool the reaction mixture to 0°C and slowly add 95 g of propionyl chloride dropwise over 3 hours, maintaining the temperature at 0-5°C.

  • Stir the reaction at this temperature for about 12 hours to complete the reaction.

Step 2: Synthesis of 6-ethyl-5-fluoro-4-hydroxy pyrimidine

  • Under a nitrogen atmosphere, add 300 mL of methanol to a 1 L three-necked flask and cool to 0°C.

  • Add 35 g of sodium methoxide to the flask, stir, and maintain the temperature at 0-5°C.

  • Add 33.4 g of formamidine acetate to the flask and stir for about 1 hour at 0-5°C.

  • Slowly add a solution of 52 g of 2-fluoro-3-oxopentanoic acid ethyl ester (dissolved in 20 mL of methanol) dropwise over 1 hour, maintaining the temperature at 0-5°C.

  • Remove the ice bath, allow the reaction to slowly warm to room temperature, and continue stirring for 24 hours.

  • Add 15.4 g of glacial acetic acid to adjust the pH to 6-6.5.

  • Remove the methanol under reduced pressure to obtain a pale solid mixture.

  • Extract the solid mixture five times with 100 mL of dichloromethane.

  • Combine the organic phases and remove the dichloromethane under reduced pressure.

  • Recrystallize the resulting solid from 100 mL of ethyl acetate to obtain faint yellow solid of 6-ethyl-5-fluoro-4-hydroxy pyrimidine (Yield: 67%).[1]

Anticancer Applications

This compound serves as a precursor for the synthesis of 5-fluorouracil (5-FU), a cornerstone in chemotherapy for various solid tumors. 5-FU acts as an antimetabolite, interfering with DNA and RNA synthesis.

Quantitative Anticancer Activity Data

The following table presents the half-maximal inhibitory concentration (IC₅₀) values of 5-fluorouracil and its derivatives against several cancer cell lines.

CompoundCell LineIC₅₀ (µM)
5-FluorouracilL1210 (Mouse Leukemia)1 x 10⁻⁶ M
5-fluoro-1-[(2-hydroxyethoxy)methyl]uracilL1210 (Mouse Leukemia)1.7 x 10⁻⁵ M[2][3]
Pyrimidine derivative 2aA549 (Lung Cancer)42
Pyrimidine derivative 2fA549 (Lung Cancer)47.5
Chalcone derivative 1gA549 (Lung Cancer)17
Experimental Protocol: Synthesis of 5-Fluorouracil (5-FU)

This protocol describes a general method for the synthesis of 5-FU from a 2-methylthio-4-hydroxy-5-fluoropyrimidine intermediate, which can be derived from this compound.

  • Condense ethyl fluoroacetate with ethyl formate in the presence of potassium ethoxide to form hydroxymethylenefluoroacetic ester.

  • Cyclize the resulting ester by reacting it with S-methyl isothiourea to yield 2-methylthio-4-hydroxy-5-fluoropyrimidine.[4]

  • Hydrolyze the 2-methylthio-4-hydroxy-5-fluoropyrimidine with hydrochloric acid to produce 5-fluorouracil.[4]

Signaling Pathway of 5-Fluorouracil

5-FU exerts its cytotoxic effects through multiple mechanisms. After intracellular conversion to its active metabolites, it inhibits thymidylate synthase (TS), leading to depletion of thymidine triphosphate (dTTP) and subsequent inhibition of DNA synthesis and repair. Furthermore, its metabolites can be incorporated into both RNA and DNA, leading to dysfunction and apoptosis.

5-Fluorouracil Signaling Pathway 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP Metabolic Activation FUTP FUTP 5-FU->FUTP Metabolic Activation FdUTP FdUTP 5-FU->FdUTP Metabolic Activation TS Thymidylate Synthase FdUMP->TS Inhibition RNA_Dysfunction RNA Dysfunction FUTP->RNA_Dysfunction Incorporation into RNA DNA_Damage DNA Damage FdUTP->DNA_Damage Incorporation into DNA dTMP dTMP TS->dTMP DNA_Synthesis DNA Synthesis & Repair dUMP dUMP dUMP->TS dTMP->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition RNA_Dysfunction->Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of action of 5-Fluorouracil.

Antiviral Applications

Derivatives of this compound have also shown promise as antiviral agents. The incorporation of the fluoropyrimidine moiety can lead to compounds that inhibit viral replication.

Experimental Protocol: General Synthesis of 5-Fluorocytosine

5-Fluorocytosine, an antifungal agent, also demonstrates the versatility of the fluoropyrimidine scaffold which is explored in antiviral drug design. A general synthesis starting from a derivative of this compound is outlined below.

  • React 2,5-difluoro-4-chloro-pyrimidine with a proton acid in the presence of water to yield 2-hydroxy-4-chloro-5-fluoropyrimidine.

  • React the 2-hydroxy-4-chloro-5-fluoropyrimidine with ammonia to yield 5-fluorocytosine.[5]

Experimental Workflow: Antiviral Screening

A typical workflow for screening newly synthesized this compound derivatives for antiviral activity.

Antiviral Screening Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_moa Mechanism of Action cluster_invivo In Vivo Evaluation start This compound Derivatives cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity antiviral_assay Antiviral Assay (e.g., Plaque Reduction) cytotoxicity->antiviral_assay Non-toxic concentrations dose_response Dose-Response Curve (EC₅₀ Determination) antiviral_assay->dose_response Active Compounds enzyme_inhibition Enzyme Inhibition Assays (e.g., Polymerase, Protease) dose_response->enzyme_inhibition cell_based Cell-Based Assays dose_response->cell_based animal_model Animal Model of Viral Infection enzyme_inhibition->animal_model Potent Inhibitors cell_based->animal_model efficacy Efficacy Studies animal_model->efficacy toxicology Toxicology Studies animal_model->toxicology

Caption: Workflow for antiviral drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: 5-Fluoro-4-hydroxypyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield in 5-Fluoro-4-hydroxypyrimidine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, also known as 5-Fluorouracil, its predominant tautomeric form.

Issue 1: Low Overall Yield

Possible Causes & Solutions:

  • Suboptimal Reaction Conditions: The molar ratios of reactants, reaction temperature, and time are critical. For instance, in the synthesis of a related compound, 2,4-dichloro-5-fluoropyrimidine from 5-fluorouracil, optimizing the molar ratio of 5-FU to phosphorus oxychloride to 1:10 and the ratio of 5-FU to N,N-dimethylaniline to 1:1.5 at 114°C for 2 hours resulted in a yield of 92.2%.[1]

  • Inefficient Cyclization: The ring-closure step is crucial for forming the pyrimidine structure. Ensure the appropriate base and solvent system is used. For the synthesis of 6-ethyl-5-fluoro-4-hydroxy pyrimidine, a sodium methoxide/methanol or sodium ethoxide/ethanol system is effective for the cyclization of 2-fluoro-3-oxopentanoic acid ethyl ester with acetate carbonamidine.[2]

  • Poor Quality Starting Materials: The purity of precursors like fluoroacetic acid derivatives or 5-Fluorocytosine can significantly impact the yield. Ensure the use of high-purity reagents.

  • Product Degradation: this compound can be susceptible to degradation under harsh conditions. Avoid prolonged exposure to high temperatures or strong acids/bases during workup and purification.

Issue 2: Formation of Impurities and Byproducts

Possible Causes & Solutions:

  • Side Reactions: Incomplete reactions or side reactions can lead to a mixture of products. For example, in the synthesis of 5-fluorouracil derivatives, the use of DCC as a coupling agent can lead to the formation of 1,3-dicyclohexylurea (DCU), which is difficult to remove.[3] Consider alternative coupling agents or purification methods to minimize this.

  • Lack of Regiospecificity: In reactions involving multiple reactive sites, a lack of regiospecificity can result in isomeric impurities. Careful control of reaction conditions, such as temperature and the rate of reagent addition, can improve selectivity.

  • Hydrolysis of Intermediates: Some intermediates may be sensitive to moisture. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent the hydrolysis of sensitive intermediates.

Issue 3: Difficulty in Product Purification

Possible Causes & Solutions:

  • Co-precipitation of Byproducts: Byproducts with similar solubility to the desired product can make purification by crystallization challenging.

  • Suboptimal Crystallization Conditions: The choice of solvent, cooling rate, and the use of seed crystals are critical for effective crystallization. For the purification of 6-ethyl-5-fluoro-4-hydroxyl pyrimidine, cooling and stirring crystallization with the addition of a crystal seed is a recommended method.[2] Recrystallization from ethyl acetate or a mixture of ethyl acetate and petroleum ether at 0-10°C is also effective.[2]

  • **A refined method for 5-fluorouracil involves dissolving the crude product in an organic solvent like DMSO, followed by heating, stirring, and then natural cooling to allow for crystal precipitation. This method can yield a product with purity greater than 99.98% and a recovery yield higher than 70%.[4]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

There are several established routes, including:

  • From 5-Fluorocytosine: This involves the deamination of 5-fluorocytosine. This conversion can occur in vivo and is a known method for generating 5-fluorouracil (the keto form of this compound).[5][6][7][8]

  • From Uracil: Direct fluorination of uracil is a potential route to 5-fluorouracil, with reported yields as high as 87.7%.[9]

  • From Fluoroacetic Acid Derivatives: A multi-step synthesis can be employed, starting with materials like ethyl fluoroacetate. For instance, the synthesis of 6-ethyl-5-fluoro-4-hydroxy pyrimidine involves the condensation of ethyl fluoroacetate and propionyl chloride to form 2-fluoro-3-oxopentanoic acid ethyl ester, which is then cyclized.[2][10]

  • From a β-fluoroenolate salt: A mild synthesis of fluorinated pyrimidines can be achieved using potassium 2-cyano-2-fluoroethenolate and amidine hydrochlorides, often resulting in excellent yields.[11]

Q2: How can I monitor the progress of the reaction?

Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used to monitor the consumption of starting materials and the formation of the product.

Q3: What are the key safety precautions to take during the synthesis?

  • 5-Fluorouracil and its precursors can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reactions should be carried out in a well-ventilated fume hood.

  • Fluorinating agents can be corrosive and require careful handling.

Data Presentation

Table 1: Comparison of Yields for Different Synthetic Routes to 5-Fluorouracil and its Derivatives

Starting MaterialProductKey Reagents/ConditionsReported YieldReference
Uracil5-FluorouracilDirect Fluorination87.7%[9]
5-Fluorouracil2,4-dichloro-5-fluoropyrimidinePhosphorus oxychloride, N,N-dimethylaniline, 114°C92.2%[1]
Ethyl fluoroacetate, propionyl chloride6-ethyl-5-fluoro-4-hydroxy pyrimidineSodium hydrogen, tetrahydrofuran; then acetate carbonamidine, sodium methylate/methanolNot specified[2][10]
Potassium 2-cyano-2-fluoroethenolate, formamidine hydrochloride4-amino-5-fluoropyrimidineMethanol, room temperature85%[11]

Experimental Protocols

Protocol 1: Synthesis of 6-ethyl-5-fluoro-4-hydroxy pyrimidine

This protocol is adapted from a patented method and describes a two-step synthesis.[2][10]

Step 1: Synthesis of 2-fluoro-3-oxopentanoic acid ethyl ester

  • In a reaction vessel under an inert atmosphere, combine ethyl fluoroacetate and a suitable solvent such as tetrahydrofuran (THF).

  • Add an appropriate base, for example, sodium hydride.

  • Cool the mixture and slowly add propionyl chloride.

  • Allow the reaction to proceed to completion.

  • The resulting 2-fluoro-3-oxopentanoic acid ethyl ester can be purified by vacuum distillation.

Step 2: Synthesis of 6-ethyl-5-fluoro-4-hydroxy pyrimidine

  • Prepare a solution of sodium methoxide in methanol (or sodium ethoxide in ethanol).

  • Add acetate carbonamidine to this solution.

  • Slowly add the 2-fluoro-3-oxopentanoic acid ethyl ester obtained in Step 1 to the mixture.

  • Allow the reaction to proceed until completion.

  • The product, 6-ethyl-5-fluoro-4-hydroxy pyrimidine, can be isolated by crystallization. For purification, cooling and stirring with the addition of a seed crystal is effective. Further purification can be achieved by recrystallization from ethyl acetate or a mixture of ethyl acetate and petroleum ether at 0-10°C.[2]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis cluster_purification Purification A Ethyl Fluoroacetate C Condensation A->C B Propionyl Chloride B->C D 2-fluoro-3-oxopentanoic acid ethyl ester C->D Base (e.g., NaH) Solvent (e.g., THF) F Cyclization D->F E Acetate Carbonamidine E->F G This compound (or derivative) F->G Base/Solvent (e.g., NaOMe/MeOH) H Crystallization G->H I High Purity Product H->I Solvent System (e.g., Ethyl Acetate)

Caption: General workflow for the synthesis of this compound derivatives.

Troubleshooting_Yield A Low Yield Detected B Investigate Reaction Conditions Molar Ratios Temperature Reaction Time A->B Possible Cause C Analyze for Impurities TLC HPLC/GC-MS A->C Possible Cause D Evaluate Purification Method Solvent Choice Crystallization Conditions A->D Possible Cause E Optimized Conditions Implemented B->E Action F Byproducts Identified & Minimized C->F Action G Purification Protocol Refined D->G Action H Improved Yield Achieved E->H F->H G->H

Caption: Troubleshooting logic for addressing low yield in synthesis.

References

Technical Support Center: Purification of 6-ethyl-5-fluoro-4-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 6-ethyl-5-fluoro-4-hydroxypyrimidine.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of 6-ethyl-5-fluoro-4-hydroxypyrimidine.

Issue Potential Cause Recommended Solution
Low Yield After Recrystallization The compound is partially soluble in the cold recrystallization solvent.- Ensure the solution is fully saturated at high temperature before cooling. - Cool the solution to a lower temperature (e.g., 0-5°C) to maximize precipitation. - Use a minimal amount of hot solvent to dissolve the crude product initially.
The compound was lost during transfer or filtration.- Ensure all equipment is rinsed with the cold mother liquor to recover any adhered product. - Use a pre-weighed filter paper to accurately determine the mass of the collected solid.
Product "Oils Out" During Crystallization The melting point of the crude product (depressed by impurities) is lower than the boiling point of the solvent.- Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. - Vigorously stir the solution during cooling to promote nucleation over oiling. - Attempt to "scratch" the inside of the flask with a glass rod at the solvent line to induce crystallization. - Use a seed crystal of pure 6-ethyl-5-fluoro-4-hydroxypyrimidine to initiate crystallization before significant cooling.
The cooling rate is too rapid.- Allow the solution to cool slowly to room temperature before placing it in a cold bath.
Colored Impurities in Final Product The crude product contains colored byproducts from the synthesis.- Perform a charcoal treatment: add a small amount of activated carbon to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal before crystallization. - Consider an alternative purification method like column chromatography if recrystallization is ineffective.
Presence of Starting Materials or Byproducts in Purified Material (Confirmed by NMR/LC-MS) Incomplete reaction during synthesis.- Optimize the reaction conditions (time, temperature, stoichiometry) to ensure complete conversion of starting materials.
Inefficient purification to remove structurally similar impurities.- If recrystallization is insufficient, employ column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane in methanol) to separate the desired product from impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for purifying crude 6-ethyl-5-fluoro-4-hydroxypyrimidine?

A1: The most commonly reported and effective method for the purification of 6-ethyl-5-fluoro-4-hydroxypyrimidine is recrystallization.[1] Cooling and stirring crystallization, often with the addition of a crystal seed, is a frequently cited technique.[1]

Q2: Which solvents are recommended for the recrystallization of 6-ethyl-5-fluoro-4-hydroxypyrimidine?

A2: Ethyl acetate is a commonly used solvent for the recrystallization of this compound.[1] A mixed solvent system of ethyl acetate and petroleum ether at a low temperature (0-10 °C) has also been reported to be effective.[1]

Q3: My purified product still shows impurities in the NMR spectrum. What are the likely contaminants?

A3: Potential impurities could include unreacted starting materials such as 2-fluoro-3-oxopentanoic acid ethyl ester and formamidine acetate, or byproducts from side reactions. The specific impurities will depend on the synthetic route employed. It is advisable to compare the NMR spectrum of your purified product with that of the starting materials and known byproducts.

Q4: I am having trouble getting the compound to crystallize. What can I do?

A4: If crystallization is proving difficult, you can try the following:

  • Seeding: Add a very small crystal of pure 6-ethyl-5-fluoro-4-hydroxypyrimidine to the supersaturated solution to initiate crystal growth.

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites.

  • Solvent Evaporation: Slowly evaporate some of the solvent to increase the concentration of the compound.

  • Solvent System Change: If a single solvent is not working, try a binary solvent system where the compound is soluble in one solvent and less soluble in the other.

Q5: Is column chromatography a viable alternative for purification if recrystallization fails?

A5: Yes, column chromatography can be an effective alternative for purifying 6-ethyl-5-fluoro-4-hydroxypyrimidine, especially for removing impurities with different polarities. Due to the polar nature of the hydroxypyrimidine ring, silica gel is a suitable stationary phase.

Data Presentation

Table 1: Recrystallization Solvents and Conditions

Solvent SystemTemperature (°C)Expected PurityReference
Ethyl Acetate0 - 10>98%[1]
Ethyl Acetate / Petroleum Ether0 - 10>98%[1]

Table 2: HPLC Purity Analysis Parameters

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
Gradient Start with 95% A and 5% B. Linearly increase to 95% B over 15 minutes. Hold at 95% B for 5 minutes. Return to initial conditions over 1 minute and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Typical Retention Time Dependent on the specific C18 column and exact gradient conditions.

Experimental Protocols

Protocol 1: Recrystallization of 6-ethyl-5-fluoro-4-hydroxypyrimidine
  • Dissolution: In a fume hood, place the crude 6-ethyl-5-fluoro-4-hydroxypyrimidine in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate while stirring to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and continue to heat and stir for 5-10 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography of 6-ethyl-5-fluoro-4-hydroxypyrimidine (Adapted from general principles for polar heterocycles)
  • Stationary Phase Preparation: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring an evenly packed column. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude 6-ethyl-5-fluoro-4-hydroxypyrimidine in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 100% hexane or a high hexane/ethyl acetate ratio).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of a more polar solvent (e.g., ethyl acetate or methanol in dichloromethane). For example, start with 100% dichloromethane and gradually add methanol up to a 5-10% mixture.

  • Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 6-ethyl-5-fluoro-4-hydroxypyrimidine.

Visualizations

experimental_workflow crude Crude Product dissolve Dissolve in Hot Solvent crude->dissolve charcoal Charcoal Treatment (Optional) dissolve->charcoal if colored cool Cool to Crystallize dissolve->cool if not colored hot_filtration Hot Filtration charcoal->hot_filtration hot_filtration->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry pure Pure Product dry->pure troubleshooting_logic start Purification Attempt check_purity Check Purity (TLC, NMR, HPLC) start->check_purity is_pure Is Purity >98%? check_purity->is_pure pure_product Pure Product is_pure->pure_product Yes troubleshoot Identify Issue is_pure->troubleshoot No oiling_out Oiling Out troubleshoot->oiling_out low_yield Low Yield troubleshoot->low_yield impurities Impurities Present troubleshoot->impurities recrystallize Recrystallize oiling_out->recrystallize Adjust Conditions low_yield->recrystallize Optimize Technique column_chrom Column Chromatography impurities->column_chrom If Recrystallization Fails recrystallize->check_purity column_chrom->check_purity

References

Optimizing reaction conditions for synthesizing 5-fluorocytosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-fluorocytosine (5-FC). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 5-fluorocytosine?

A1: The most prevalent synthetic routes for 5-fluorocytosine include:

  • From 2,5-difluoro-4-chloropyrimidine: This two-step process involves the hydrolysis of 2,5-difluoro-4-chloropyrimidine to 2-hydroxy-4-chloro-5-fluoropyrimidine, followed by amination to yield 5-fluorocytosine.[1][2][3]

  • From 5-fluorouracil: This multi-step synthesis typically involves the chlorination of 5-fluorouracil to form 2,4-dichloro-5-fluoropyrimidine, followed by selective amination and subsequent hydrolysis.[4][5]

  • From Chloroacetamide: A five-step synthesis starting from chloroacetamide has been developed as a low-cost alternative.[6]

  • Direct Fluorination of Cytosine: This method uses elemental fluorine, which can be hazardous and requires specialized equipment.[7]

Q2: What are the critical reaction parameters to control for a high yield of 5-fluorocytosine?

A2: Key parameters to optimize include reaction temperature, reaction time, molar ratios of reactants, and the concentration of reagents, particularly ammonia. The order of reagent addition can also significantly impact the yield and purity of the final product.[6]

Q3: What are the common impurities in 5-fluorocytosine synthesis and how can they be removed?

A3: Common impurities depend on the synthetic route.

  • Unreacted starting materials: Such as cytosine or 2-hydroxy-4-chloro-5-fluoropyrimidine.[5]

  • Over-fluorinated byproducts: Such as difluoro-impurities when using potent fluorinating agents.[5]

  • Isomeric impurities: Arising from non-selective reactions.

  • 5-fluorouracil: Can be present as a contaminant, particularly in syntheses starting from or involving related pyrimidine structures.[8][9]

Purification is typically achieved through recrystallization from water or aqueous alcohol solutions.[10] The choice of solvent is critical for effective purification.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).[2][11][12] HPLC is a particularly effective method for quantifying the formation of 5-fluorocytosine and the consumption of starting materials.[2]

Troubleshooting Guide

Issue 1: Low Yield

Q: My reaction is resulting in a low yield of 5-fluorocytosine. What are the potential causes and how can I improve it?

A: Low yield can be attributed to several factors depending on the synthetic route. Here are some common causes and solutions:

  • Incomplete Hydrolysis (Route from 2,5-difluoro-4-chloropyrimidine):

    • Cause: Insufficient reaction time or temperature.

    • Solution: Ensure the reaction is heated at the optimal temperature (e.g., 50°C) for a sufficient duration (e.g., 2 hours) with a strong proton acid like hydrochloric acid.[1][4] Monitor the reaction by TLC or HPLC to ensure complete consumption of the starting material.

  • Incomplete Amination:

    • Cause: Insufficient ammonia concentration, low reaction temperature, or short reaction time.

    • Solution: Use a concentrated aqueous solution of ammonia (e.g., 20-33% by weight).[1] The reaction temperature can be varied over a wide range (-80°C to +60°C), but a range of -40°C to +30°C is often preferred.[1] The reaction is typically complete within 1 to 8 hours.[1]

  • Side Reactions:

    • Cause: Sub-optimal temperature or incorrect order of reagent addition can lead to the formation of byproducts. For instance, in some routes, adding reagents in the wrong order can induce side reactions like Thorpe-condensation.[6]

    • Solution: Carefully control the reaction temperature. For exothermic reactions, consider cooling the reaction mixture during reagent addition. Follow the established protocol for the order of addition of reactants and catalysts.

  • Product Precipitation Issues:

    • Cause: The product may not fully precipitate from the reaction mixture, leading to loss during workup.

    • Solution: After the reaction, concentrating the mixture in vacuo can help precipitate the product.[1] In some cases, adding an anti-solvent like hexane can increase precipitation.[6]

Issue 2: Product Purity Issues

Q: My final product is impure. What are the likely contaminants and how do I remove them?

A: Impurities can be challenging, but understanding their origin can help in their removal.

  • Presence of Starting Material:

    • Cause: Incomplete reaction.

    • Solution: As mentioned for low yield, ensure the reaction goes to completion by optimizing reaction time and temperature. Unreacted cytosine can be particularly difficult to remove by recrystallization.[5]

  • Formation of 5-Fluorouracil (5-FU):

    • Cause: 5-FU can be a byproduct in several synthetic routes. In vivo, 5-fluorocytosine can also be converted to 5-fluorouracil.[8][9]

    • Solution: Careful control of reaction conditions can minimize its formation. Recrystallization from water is a common method for purification.[10] HPLC can be used to quantify the level of 5-FU impurity.[2]

  • Difluoro Impurities (in direct fluorination):

    • Cause: Using an excess of a strong fluorinating agent like elemental fluorine can lead to over-fluorination.[5]

    • Solution: While driving the reaction to completion is desirable, using a large excess of the fluorinating agent should be avoided. The difluoro impurity can often be removed by recrystallization.[5]

Data Presentation

Table 1: Optimized Reaction Conditions for Hydrolysis of 2,5-difluoro-4-chloropyrimidine

ParameterValueReference
Starting Material2,5-difluoro-4-chloropyrimidine[1]
Reagent37% aqueous hydrochloric acid[1]
Temperature50°C[1][4]
Reaction Time2 hours[1][4]
Expected Yield>90%[1]

Table 2: Optimized Reaction Conditions for Amination of 2-hydroxy-4-chloro-5-fluoropyrimidine

ParameterValueReference
Starting Material2-hydroxy-4-chloro-5-fluoropyrimidine[1]
Reagent33% aqueous ammonia solution[1]
SolventEthanol[1]
TemperatureRoom Temperature[1][4]
Reaction Time2 hours[1][4]
Expected Yield88-93% (over two stages)[1]

Experimental Protocols

Protocol 1: Synthesis of 5-Fluorocytosine from 2,5-difluoro-4-chloropyrimidine [1][4]

  • Hydrolysis:

    • Stir 15.05 g (0.1 mole) of 2,5-difluoro-4-chloropyrimidine in 30 ml of 37% strength aqueous hydrochloric acid at 50°C for 2 hours.

    • After the mixture has cooled, neutralize it with a 33% strength aqueous ammonia solution.

  • Amination and Isolation:

    • Dilute the mixture with 100 ml of ethanol and add a further 20 ml of aqueous 33% strength ammonia solution.

    • Stir the mixture at room temperature for 2 hours.

    • Concentrate the reaction mixture in vacuo.

    • Take up the residue in 60 ml of water.

    • Filter the solid obtained with suction, wash with water, and dry to yield 5-fluorocytosine.

Mandatory Visualization

Synthesis_Workflow cluster_hydrolysis Step 1: Hydrolysis cluster_amination Step 2: Amination start 2,5-difluoro-4- chloropyrimidine hydrolysis React with HCl (aq) 50°C, 2h start->hydrolysis intermediate 2-hydroxy-4-chloro- 5-fluoropyrimidine hydrolysis->intermediate amination React with NH3 (aq) Ethanol, RT, 2h intermediate->amination product 5-Fluorocytosine amination->product

Caption: Workflow for the synthesis of 5-fluorocytosine.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield cause1 Incomplete Hydrolysis issue->cause1 cause2 Incomplete Amination issue->cause2 cause3 Side Reactions issue->cause3 cause4 Product Loss During Workup issue->cause4 sol1 Increase reaction time/temp Monitor with TLC/HPLC cause1->sol1 sol2 Use concentrated NH3 Optimize temp/time cause2->sol2 sol3 Control temperature Verify reagent addition order cause3->sol3 sol4 Concentrate in vacuo Use anti-solvent cause4->sol4

Caption: Troubleshooting logic for low yield in 5-FC synthesis.

References

Identifying and minimizing side products in fluoropyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the synthesis of fluoropyrimidines, including 5-fluorouracil (5-FU), capecitabine, and gemcitabine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of 5-fluorouracil (5-FU)?

A1: In the direct fluorination of uracil, incomplete reaction can leave unreacted starting material. Other potential impurities can arise from the degradation of 5-FU under certain conditions.

Q2: What is the primary side product of concern in gemcitabine synthesis?

A2: The major side product in gemcitabine synthesis is the undesired α-anomer. The desired therapeutic agent is the β-anomer, and the two can be difficult to separate due to their similar physical properties. The ratio of β to α anomer can vary significantly depending on the reaction conditions.[1][2]

Q3: What types of impurities are typically found in capecitabine synthesis?

A3: Impurities in capecitabine can be process-related or degradation products. Common process-related impurities include unreacted intermediates and reagents. Some identified impurities include 5'-Deoxy-5-fluorocytidine (Impurity A) and Doxifluridine (Impurity B).[3]

Q4: How can I minimize the formation of the α-anomer in gemcitabine synthesis?

A4: Minimizing the α-anomer of gemcitabine involves careful control of reaction conditions during the glycosylation step. Factors such as the choice of Lewis acid, solvent, temperature, and the nature of the protecting groups on the sugar moiety can influence the stereoselectivity of the reaction.[1][4] Continuous removal of byproducts like trimethylsilyl bromide during the reaction has been shown to improve the β/α anomer ratio.[1]

Q5: What analytical techniques are best suited for identifying and quantifying side products in fluoropyrimidine synthesis?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for separating and quantifying fluoropyrimidines and their impurities.[5][6][7] Mass spectrometry (MS) coupled with HPLC (LC-MS) can be used for the identification and structural elucidation of unknown impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for characterizing the structure of side products.

Troubleshooting Guides

Issue 1: Low Yield and/or Presence of Unreacted Uracil in 5-Fluorouracil Synthesis
Potential Cause Troubleshooting Step
Incomplete FluorinationEnsure the fluorine gas is of high purity and the flow rate is accurately controlled. The reaction time may need to be extended. Monitor the reaction progress using Thin Layer Chromatography (TLC) until all the uracil is consumed.[8]
Suboptimal Reaction TemperatureThe reaction temperature should be carefully maintained. For direct fluorination with fluorine gas in acetic acid, a temperature of around 20°C is often used.[8] For reactions in hydrogen fluoride, the temperature is typically kept between 0-5°C.[8]
Poor Solubility of UracilUse a suitable diluent that can at least partially dissolve the uracil without reacting with fluorine. Acetic acid and hydrogen fluoride are commonly used.[8]
Issue 2: Poor Anomeric Selectivity (High α-Anomer Content) in Gemcitabine Synthesis
Potential Cause Troubleshooting Step
Inappropriate Lewis AcidThe choice of Lewis acid is critical for stereocontrol. Screen different Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) to optimize the β:α ratio.[1]
Anomerization of IntermediatesThe ribofuranosyl intermediate can anomerize under the reaction conditions. Continuous removal of byproducts like trimethylsilyl bromide by distillation during the reaction can prevent this and improve the β:α ratio from ~5:1 to as high as 14:1.[1]
Non-Stereoselective CouplingThe N-glycoside bond formation is often not completely stereoselective. Even with a pure α-anomer of the sugar derivative, a mixture of nucleoside anomers can be formed.[1] Consider using a different coupling strategy or a chiral auxiliary to enhance stereoselectivity.
Difficult Separation of AnomersThe α and β anomers often have very similar chromatographic behavior. Specialized chromatography techniques, such as reverse-phase HPLC, or fractional crystallization may be required for separation.[9] In some cases, converting the anomeric mixture to a salt (e.g., hydrochloride) can facilitate selective precipitation of the desired β-anomer.[2]
Issue 3: Presence of Process-Related Impurities in Capecitabine Synthesis
Potential Cause Troubleshooting Step
Incomplete reaction of 5-fluorocytosineEnsure complete conversion of 5-fluorocytosine in the initial step. Monitor the reaction by HPLC. Adjusting the stoichiometry of reagents or reaction time may be necessary.
Side reactions during couplingThe coupling of the protected ribose with the silylated 5-fluorocytosine derivative can lead to side products. Optimize the reaction temperature and the choice of Lewis acid (e.g., stannic chloride) to improve the yield of the desired product.[10]
Incomplete deprotectionThe final deprotection step to remove the acetyl groups must be driven to completion. Monitor the reaction by TLC or HPLC. If necessary, increase the reaction time or the amount of base used for hydrolysis.
Carryover of unreacted intermediatesEach intermediate should be purified to a high degree before proceeding to the next step to avoid the accumulation of impurities. Recrystallization or column chromatography are common purification methods.

Quantitative Data on Side Products

Table 1: Anomer Ratios in Gemcitabine Synthesis

Coupling Conditionsβ/α Anomer RatioReference
Ribofuranosyl methanesulfonate with silylated N-acetylcytosine and TMSOTf1:4[4]
1-α-bromo-2'-deoxy-2',2'-difluoro -D-ribofuranosyl-5-benzoyl-3-(4-phenyl)benzoate with silyl-protected cytosine (15 molar equivalents)4.9:1[1]
1-α-bromo-2'-deoxy-2',2'-difluoro -D-ribofuranosyl-5-benzoyl-3-(4-phenyl)benzoate with silyl-protected cytosine (41 molar equivalents)14:1[1]
2'-deoxy-2',2'-difluoro-D-erythro-pentofuranose-3,5-dibenzoate-1-methanesulfonate with bis-(trimethylsilyl)-N-acetylcytosine and TMSOTf1:1[1]
4,4-difluoro-5-iodo-2-(trityloxymethyl)tetrahydrofuran-3-yl-benzoate with silylated cytosine and silver carbonate5.6:1[1]
2'-deoxy-2',2'-difluoro-D-ribofuranosyl-3,5-dibenzoyl-1-α-(p-bromobenzene)sulfonate with potassium salt of N-pivaoyl cytosine3.9:1[1]
Crude Gemcitabine hydrochloride after initial isolation80-90% β-anomer, 4-12% α-anomer[11]

Table 2: Common Impurities in Capecitabine

Impurity NameCAS NumberMolecular Formula
Capecitabine Impurity A (5'-Deoxy-5-fluorocytidine)66335-38-4C₉H₁₂FN₃O₄
Capecitabine Impurity B (Doxifluridine)3094-09-5C₉H₁₁FN₂O₅
Capecitabine Impurity C (2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine)161599-46-8C₁₃H₁₆FN₃O₆

Experimental Protocols

Protocol 1: Synthesis of 5-Fluorouracil by Direct Fluorination

This protocol is based on the method described by Barton et al.

Materials:

  • Uracil

  • Acetic Acid (glacial)

  • Fluorine gas (diluted with an inert gas, e.g., Nitrogen)

  • Ethyl Ether

  • Activated Carbon

Procedure:

  • Prepare a suspension of uracil in glacial acetic acid in a reaction vessel equipped with a stirrer and a gas inlet.

  • Pass a stream of fluorine gas, diluted with nitrogen (e.g., 1:5 v/v), through the vigorously stirred suspension at 20°C.[8]

  • Monitor the reaction progress by thin-layer chromatography (TLC) on alumina, using an acetone-water (1:7) system, until the starting uracil spot disappears.[8]

  • Concentrate the reaction mixture by evaporation in a vacuum.

  • Wash the residue multiple times with ethyl ether.

  • Recrystallize the crude product from water with activated carbon.

  • Dry the purified 5-fluorouracil in a vacuum over P₂O₅. The expected yield is approximately 52%.[8]

Protocol 2: Synthesis of Capecitabine

This is a general multi-step synthesis.

Step 1: Preparation of N⁴-(pentyloxycarbonyl)-5-fluorocytosine

  • Dissolve 5-fluorocytosine in pyridine in a reaction flask.

  • Cool the solution in an ice bath.

  • Slowly add n-pentyl chloroformate to the stirred solution.

  • After the addition is complete, heat the reaction mixture to 110°C for 6 hours.[12]

  • After the reaction, add ice water to precipitate the product.

  • Filter the white solid to obtain N⁴-(pentyloxycarbonyl)-5-fluorocytosine with a yield of approximately 98.4%.[12]

Step 2: Glycosylation

  • Suspend the product from Step 1 and 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose in an anhydrous solvent like 1,2-dichloroethane.

  • Add a silylating agent (e.g., hexamethyldisilazane) and a Lewis acid (e.g., stannic chloride) to the mixture at a low temperature (e.g., -5°C).[13]

  • Allow the reaction to proceed at 0°C for a few hours.[13]

  • Quench the reaction by adding sodium bicarbonate and water, and stir for several hours.[13]

  • Extract the product with an organic solvent and purify by chromatography to obtain 2',3'-di-O-acetyl-5'-deoxy-N⁴-(pentyloxycarbonyl)-5-fluorocytidine.

Step 3: Deprotection

  • Dissolve the acetyl-protected intermediate in a suitable solvent like methanol.

  • Add a base (e.g., sodium methoxide) to carry out the deprotection (saponification) of the acetyl groups.

  • Monitor the reaction by TLC until completion.

  • Neutralize the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization to obtain capecitabine.

Protocol 3: Synthesis of Gemcitabine (Illustrative Glycosylation Step)

This protocol focuses on a key step in the synthesis of gemcitabine, the glycosylation, to highlight the control of anomer formation.

Materials:

  • 2-deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate-1-methanesulfonate

  • bis-(trimethylsilyl)-N-acetylcytosine

  • Trimethylsilyl triflate (TMSOTf)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, dissolve bis-(trimethylsilyl)-N-acetylcytosine in anhydrous toluene.

  • Add trimethylsilyl triflate as a reaction initiator.

  • Slowly add a solution of 2-deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate-1-methanesulfonate in anhydrous toluene to the reaction mixture at a controlled temperature.

  • Stir the reaction at the specified temperature until completion, monitoring by HPLC to determine the β/α anomer ratio.

  • Upon completion, quench the reaction and work up to isolate the crude product containing a mixture of the β and α anomers of the protected gemcitabine.

  • The crude product is then subjected to deprotection and purification steps to isolate the desired β-anomer of gemcitabine.

Visualizations

experimental_workflow_5FU start Start: Uracil Suspension in Acetic Acid fluorination Direct Fluorination with F₂/N₂ at 20°C start->fluorination monitoring Reaction Monitoring by TLC fluorination->monitoring concentration Vacuum Concentration monitoring->concentration Reaction Complete washing Washing with Ethyl Ether concentration->washing recrystallization Recrystallization from Water with Activated Carbon washing->recrystallization drying Vacuum Drying recrystallization->drying end_product Final Product: 5-Fluorouracil drying->end_product

Caption: Workflow for the synthesis of 5-Fluorouracil.

troubleshooting_gemcitabine_anomers problem Problem: High α-Anomer Content in Gemcitabine Synthesis cause1 Inappropriate Lewis Acid problem->cause1 cause2 Anomerization of Intermediate problem->cause2 cause3 Non-Stereoselective Coupling problem->cause3 solution1 Screen Lewis Acids (e.g., TMSOTf) cause1->solution1 solution2 Continuous Removal of Byproducts (e.g., TMSBr) cause2->solution2 solution3 Modify Coupling Strategy / Use Chiral Auxiliary cause3->solution3 outcome Improved β:α Anomer Ratio solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting logic for gemcitabine anomer selectivity.

References

Degradation pathways and stability issues of 5-Fluoro-4-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability and degradation of 5-Fluoro-4-hydroxypyrimidine and its biologically relevant tautomer, 5-Fluorouracil (5-FU).

Frequently Asked Questions (FAQs)

Q1: What is the relationship between this compound and 5-Fluorouracil (5-FU)?

A1: this compound is a lactim tautomer of 5-Fluorouracil (5-fluoro-2,4(1H,3H)-pyrimidinedione). In solution, they exist in a tautomeric equilibrium, but the lactam form (5-Fluorouracil) is predominantly favored. Degradation pathways and stability issues are typically studied and reported for 5-FU, as it is the more common and biologically active form.

Q2: What are the primary degradation pathways for 5-Fluorouracil?

A2: 5-FU degrades primarily through three main pathways:

  • Hydrolysis: Especially under alkaline conditions, 5-FU undergoes hydration of the C5-C6 double bond, followed by pyrimidine ring cleavage.[1]

  • Oxidation: Advanced oxidation processes (AOPs) involving hydroxyl radicals can lead to hydroxylation, defluorination, and oxidative cleavage of the pyrimidine ring.[2]

  • Photolysis: Exposure to UV light can induce degradation, leading to the formation of various phototransformation products.[2][3] The drug may be declared photostable if increased exposure has no effect on its stability.

Q3: What are the major identified degradation products of 5-FU?

A3: In aqueous solutions, particularly under alkaline hydrolysis, several degradation products have been identified. The initial step is the hydration of the C5-C6 double bond, leading to 5,6-dihydro-5-fluoro-6-hydroxyuracil.[1] Subsequent steps can involve defluorination to form 5-hydroxyuracil or cleavage of the N3-C4 bond.[1] This ring-opening is followed by an N1-C6 bond breakdown, which releases urea and 2-fluoro-3-oxopropanoic acid (FOPA).[1] FOPA can then decarboxylate to form fluoroacetaldehyde (Facet).[1] Both FOPA and Facet are known to be highly cardiotoxic.[1]

Q4: Which environmental factors significantly impact the stability of 5-FU?

A4: The stability of 5-FU is influenced by several factors:

  • pH: The molecule is susceptible to hydrolytic degradation, particularly in basic (alkaline) solutions.[1][4] It is more stable in acidic and neutral pH ranges.

  • Temperature: 5-FU shows good thermal stability up to 275°C, with complete thermal breakdown occurring around 285°C.[5] However, elevated temperatures can accelerate hydrolytic degradation in solution.[6]

  • Light: The compound can undergo photolytic degradation upon exposure to UV light.[3]

  • Oxidizing Agents: Strong oxidizing agents, such as hydrogen peroxide, can effectively degrade 5-FU through the formation of hydroxyl radicals.[2][7]

Q5: How stable is 5-FU in aqueous solutions under typical environmental conditions?

A5: Under standard test conditions (25°C), 5-FU is considered hydrolytically stable, with an estimated half-life of at least one year.[6] This suggests that hydrolysis is of minor importance for its elimination under typical environmental conditions.[6] However, stability can decrease significantly under specific stress conditions like high pH or the presence of strong oxidants.

Troubleshooting Guides

Issue 1: Unexpected Peaks Observed in HPLC/LC-MS Analysis
  • Question: I am analyzing my 5-FU sample and see several unexpected peaks in the chromatogram. What could they be?

  • Answer: These unexpected peaks are likely degradation products. 5-FU can degrade if exposed to stressful conditions such as high pH, elevated temperature, UV light, or oxidizing agents.[8][9]

  • Troubleshooting Steps:

    • Review Sample History: Check the storage conditions, solvent pH, and potential exposure to light of your sample.

    • Perform Forced Degradation: To confirm if the peaks are degradants, conduct a forced degradation study (see Experimental Protocols section). Subject a pure sample of 5-FU to acidic, basic, oxidative, thermal, and photolytic stress.

    • Analyze Stressed Samples: Run the stressed samples on your HPLC system. The appearance or increase in the area of the unknown peaks in the stressed samples would strongly suggest they are degradation products.

    • Characterize Peaks: Use hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) to elucidate the structure of the unknown degradation products.[10]

Issue 2: Poor Stability of 5-FU Formulation During Storage
  • Question: My liquid formulation of 5-FU shows a significant decrease in potency over a short period. How can I improve its stability?

  • Answer: The instability is likely due to hydrolytic degradation, especially if the formulation has a neutral to high pH.

  • Troubleshooting Steps:

    • pH Optimization: The primary cause of hydrolytic degradation is often pH. Buffer your formulation to a slightly acidic pH (e.g., pH 4-5) where the molecule exhibits greater stability.[11]

    • Temperature Control: Store the formulation at recommended temperatures (e.g., refrigerated or controlled room temperature) to minimize thermal degradation. Although stable in solid form to high temperatures, degradation in solution is accelerated by heat.[5]

    • Photoprotection: Store the formulation in amber vials or light-resistant packaging to prevent photolytic degradation.[3]

    • Inert Atmosphere: If oxidative degradation is suspected, consider preparing and storing the formulation under an inert atmosphere (e.g., nitrogen) to minimize contact with oxygen.

Quantitative Data Summary

Forced degradation studies are essential for understanding the stability profile of a drug. The goal is typically to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating.[9][12]

Table 1: Summary of Forced Degradation Conditions and Observed Stability of 5-Fluorouracil

Stress ConditionReagent/ParametersTemperatureDurationObserved Outcome
Acid Hydrolysis 0.1 M HCl80°C8 hoursUnstable, one major degradation product formed.[13]
Base Hydrolysis 0.01 M NaOHRoom Temp2 hoursHighly unstable, significant degradation observed.[13]
Neutral Hydrolysis Water50°C5 daysConsidered hydrolytically stable with a t1/2 > 1 year at 25°C.[6]
Oxidative 30% H₂O₂Room Temp24 hoursUnstable, multiple oxidative products formed.[13]
Thermal (Solid) Dry HeatUp to 275°CN/AStable. Complete breakdown occurs around 285°C.[5]
Photolytic UV / Xenon LampAmbient256 minutesDegraded completely under UV lamp; partially under Xe lamp.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study of 5-Fluorouracil

This protocol outlines the typical conditions for conducting forced degradation studies as mandated by ICH guidelines to identify potential degradants and establish the stability-indicating nature of analytical methods.[8][9]

  • Preparation of Stock Solution: Prepare a stock solution of 5-FU in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 1 M NaOH.

    • Dilute with mobile phase to the target concentration for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 2 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.

    • Dilute with mobile phase to the target concentration for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase to the target concentration for analysis.

  • Thermal Degradation (in solution):

    • Transfer 2 mL of the stock solution to a vial and heat in an oven at 70°C for 48 hours.

    • Cool and dilute with mobile phase to the target concentration.

  • Photolytic Degradation:

    • Expose a solution of 5-FU (e.g., 100 µg/mL in water) to a photostability chamber.

    • The exposure should comply with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Analyze a sample kept in the dark as a control.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for an HPLC method capable of separating 5-FU from its degradation products.

  • Chromatographic System: A standard HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 or C8 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[13][14]

  • Mobile Phase:

    • Solvent A: A buffered aqueous solution, such as 10 mM ammonium formate adjusted to pH 3.0.[13]

    • Solvent B: Acetonitrile or Methanol.

  • Elution Mode: A gradient elution is often necessary to resolve all degradation products from the parent peak. For example:

    • Start with a low percentage of Solvent B (e.g., 5-10%).

    • Increase the percentage of Solvent B over 20-30 minutes to elute more hydrophobic degradants.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-35°C.[14]

  • Detection Wavelength: Monitor at the λmax of 5-FU, typically around 265 nm. A PDA detector is recommended to check for peak purity.

  • Injection Volume: 10-20 µL.[14]

Visualizations

G cluster_pathway Hydrolytic Degradation Pathway of 5-Fluorouracil FU 5-Fluorouracil Intermediate1 5,6-dihydro-5-fluoro- 6-hydroxyuracil FU->Intermediate1 Hydration (Alkaline conditions) Product1 5-Hydroxyuracil + Fluoride Ion Intermediate1->Product1 Defluorination Intermediate2 2-fluoro-3-hydroxy- 3-ureidopropanoic acids Intermediate1->Intermediate2 N3-C4 Cleavage Product2 Urea Intermediate2->Product2 N1-C6 Cleavage Product3 2-fluoro-3-oxopropanoic acid (FOPA) Intermediate2->Product3 N1-C6 Cleavage Product4 Fluoroacetaldehyde (Facet) Product3->Product4 Decarboxylation

Caption: Hydrolytic degradation pathway of 5-Fluorouracil under alkaline conditions.

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions API Drug Substance (5-FU) Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidation (H2O2) API->Oxidation Thermal Thermal API->Thermal Photo Photolytic API->Photo Analysis Analysis (e.g., Stability-Indicating HPLC) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Identification Characterization of Degradation Products (LC-MS, NMR) Analysis->Identification Validation Method Validation & Pathway Elucidation Identification->Validation

Caption: General experimental workflow for forced degradation studies.

References

Technical Support Center: Proper Storage and Handling of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of fluorinated compounds. Adherence to these procedures is critical for ensuring experimental success, laboratory safety, and the integrity of these valuable molecules.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for fluorinated compounds?

A1: Proper storage is crucial to prevent degradation and maintain the quality of fluorinated compounds.[1] Key storage conditions include:

  • Temperature: Many fluorinated compounds are sensitive to heat and should be stored at low temperatures, typically between -20°C and 25°C, depending on the specific compound's stability.[1] Highly reactive intermediates may even require storage at or below -20°C.[1]

  • Light: Photosensitive fluorinated compounds should be protected from light by storing them in opaque or amber glass containers in a dark environment.[1]

  • Moisture and Air: Some fluorinated compounds are sensitive to moisture and air, which can lead to hydrolysis or oxidation.[1][2] To mitigate this, store them in airtight containers, preferably under an inert atmosphere like nitrogen or argon.[1]

  • Ventilation: Always store fluorinated compounds in a cool, dry, and well-ventilated area.[3]

Q2: What type of containers should I use for storing fluorinated compounds?

A2: The choice of container depends on the compound's properties:

  • Glass: Glass containers are often preferred due to their inertness.[1] Amber glass is particularly suitable for light-sensitive compounds.[1]

  • Plastic: If using plastic containers, ensure they are made of high-quality, chemically resistant materials that will not leach contaminants.[1]

  • Labeling: All containers must be clearly labeled with the chemical name and associated hazards.[3]

Q3: What are the most critical safety precautions when handling fluorinated compounds?

A3: A thorough risk assessment should be conducted before working with any fluorinated compound.[3] Essential safety precautions include:

  • Engineering Controls: All work with volatile fluorinated compounds or fluorinating agents must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[3] For particularly hazardous or moisture-sensitive agents, a glove box with an inert atmosphere is recommended.[3]

  • Personal Protective Equipment (PPE): The use of appropriate PPE is crucial.[3] This includes:

    • Eye Protection: Chemical splash goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[3]

    • Hand Protection: Select gloves based on the specific compound and solvent being used, consulting the manufacturer's compatibility chart. Double-gloving is recommended for highly corrosive or readily absorbed compounds.[3]

    • Body Protection: A flame-resistant lab coat should be worn at all times.[3] For larger-scale work, a chemical-resistant apron or suit may be necessary.[3]

    • Respiratory Protection: If engineering controls are insufficient, a respirator may be required.[3]

Troubleshooting Guides

Issue 1: Unexpected Reaction Failure or Low Yield in Fluorination Reactions
Possible Cause Troubleshooting Step
Degradation of Fluorinating Agent Ensure the fluorinating agent has been stored under the correct conditions (cool, dry, inert atmosphere). Consider using a fresh bottle of the reagent.
Moisture in Reaction Dry all glassware thoroughly. Use anhydrous solvents. Handle moisture-sensitive reagents in a glove box or under an inert atmosphere.
Incorrect Stoichiometry Carefully re-calculate and re-weigh all reagents.
Blocked Cartridges/Lines (for automated synthesis) Before synthesis, check the flow of individual cartridges and lines to ensure there are no obstructions.[4][5] A blocked cartridge can prevent the delivery of reagents.[4]
Carrier Gas Impurity or Low Flow (for automated synthesis) Use high-purity nitrogen as the carrier gas.[4] Check the gas flow rate before starting the synthesis, as reduced pressure can lead to poor output.[4]
Issue 2: Compound Decomposition Observed During Storage or Workup
Possible Cause Troubleshooting Step
Hydrolysis Avoid contact with water. Store in a desiccator or under an inert atmosphere. Use anhydrous solvents during workup.
Thermal Degradation Store the compound at the recommended low temperature.[1] Avoid excessive heating during purification steps like distillation or recrystallization.
Photodegradation Protect the compound from light by using amber glassware or wrapping containers in aluminum foil.[1]
Incompatible Materials Ensure the compound is not in contact with strong acids, bases, or oxidizing/reducing agents during storage or workup, unless required by the protocol.[3]

Data Presentation

Table 1: General Storage Conditions for Fluorinated Compounds

ParameterConditionRationale
Temperature -20°C to 25°C (compound-dependent)Prevents thermal degradation.[1]
Atmosphere Inert gas (e.g., Nitrogen, Argon)Prevents oxidation and hydrolysis.[1]
Light Dark (use of amber containers)Prevents photodegradation.[1]
Container Inert materials (e.g., Glass)Avoids reaction with the container.[1]

Experimental Protocols

Protocol 1: General Handling Procedure for a Fluorinated Compound in a Fume Hood
  • Preparation:

    • Ensure the fume hood is clean and functioning correctly.

    • Gather all necessary reagents, solvents, and equipment.

    • Don appropriate PPE, including a lab coat, chemical splash goggles, and compatible gloves.

  • Handling:

    • Perform all manipulations of the fluorinated compound deep within the fume hood.

    • Use a spatula or powder funnel for transferring solids to minimize dust.

    • Use a syringe or pipette for transferring liquids.

  • Cleanup:

    • Wipe down the work area with an appropriate solvent.

    • Dispose of all contaminated materials (e.g., weighing paper, gloves) in a designated, sealed waste container.[3]

Protocol 2: Small Spill Cleanup of a Fluorinated Compound
  • Immediate Actions:

    • Alert others in the vicinity and restrict access to the area.[3]

    • Ensure you are wearing appropriate PPE.[3]

  • Containment and Absorption:

    • Contain the spill using an absorbent material that is compatible with the spilled chemical.[3]

  • Neutralization (if applicable and safe):

    • If the compound can be safely neutralized, do so according to established procedures.

  • Collection and Disposal:

    • Collect the absorbed material into a sealed container for proper waste disposal.[3]

    • For large spills, evacuate the area immediately and contact the institution's emergency response team.[3]

Protocol 3: Disposal of Fluorinated Chemical Waste

The disposal of fluorinated compounds, especially persistent ones like per- and polyfluoroalkyl substances (PFAS), requires careful consideration due to their environmental impact.[6][7][8]

  • Small Quantities of Solid Waste: For small residual amounts of reagents like Selectfluor® or NFSI, it is often safest to dispose of them as solid chemical waste without attempting to quench them.[3]

  • Contaminated Materials: Any materials contaminated with fluorinated compounds (e.g., gloves, weighing paper) should be collected in a designated, sealed waste container.[3]

  • Bulk Quantities: Unused or excess quantities should be disposed of through the institution's hazardous waste program.[3] Do not attempt to neutralize large quantities without a validated procedure.[3]

  • "Forever Chemicals" (e.g., PFAS): Due to their persistence, PFAS waste disposal is challenging.[9] Common industrial methods include:

    • Incineration: High-temperature incineration can break the strong carbon-fluorine bonds.[10][11] However, improper incineration can release harmful byproducts.[11]

    • Hazardous Waste Landfill: This method contains the waste but does not destroy it.[10]

    • Deep Well Injection: This involves injecting the waste deep underground into geologically stable formations.[10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Risk Assessment prep2 Gather Materials & Reagents prep1->prep2 prep3 Don PPE prep2->prep3 exec1 Transfer & Weigh Compound prep3->exec1 exec2 Perform Reaction exec1->exec2 exec3 Workup & Purification exec2->exec3 clean1 Decontaminate Glassware exec3->clean1 clean2 Dispose of Waste clean1->clean2 troubleshooting_logic cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_equipment Equipment (Automated Synthesis) start Reaction Failure or Low Yield reagent1 Check Reagent Storage & Freshness start->reagent1 cond1 Ensure Anhydrous Conditions start->cond1 equip1 Check Gas Flow start->equip1 reagent2 Verify Stoichiometry reagent1->reagent2 cond2 Verify Temperature & Time cond1->cond2 equip2 Inspect Cartridges/Lines equip1->equip2

References

Technical Support Center: Overcoming 5-Fluorouracil (5-FU) Chemoresistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the complexities of 5-fluorouracil (5-FU) chemoresistance in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of 5-fluorouracil (5-FU) action and resistance?

A1: 5-FU is a pyrimidine analog that primarily exerts its cytotoxic effects by inhibiting thymidylate synthase (TS), an enzyme crucial for DNA synthesis and repair.[1][2] Its metabolites can also be misincorporated into RNA and DNA, leading to further cellular damage.[2][3]

Resistance to 5-FU is a multifaceted problem arising from various cellular and molecular alterations. These can be broadly categorized as:

  • Alterations in Drug Metabolism and Target: Changes in the expression or activity of enzymes involved in 5-FU metabolism are a key resistance mechanism.[1] This includes the upregulation of TS, the primary target of 5-FU, and dihydropyrimidine dehydrogenase (DPD), which catabolizes 5-FU.[1][2] Conversely, downregulation of enzymes like thymidine phosphorylase, which is involved in the conversion of 5-FU to its active forms, can also confer resistance.[1]

  • Cellular Processes: Several cellular processes are implicated in 5-FU resistance, including:

    • Evasion of Apoptosis: Cancer cells can upregulate anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and downregulate pro-apoptotic proteins to evade programmed cell death induced by 5-FU.[3][4]

    • Epithelial-Mesenchymal Transition (EMT): Cells undergoing EMT acquire mesenchymal characteristics, which has been associated with increased resistance to chemotherapy, including 5-FU.[5][6][7][8]

    • Autophagy: This cellular recycling process can act as a survival mechanism for cancer cells under the stress of chemotherapy, thereby contributing to resistance.[9][10][11][12]

    • DNA Damage Repair: Enhanced DNA repair mechanisms can counteract the DNA damage caused by 5-FU, leading to cell survival and resistance.[4][13]

  • Cancer Stem Cells (CSCs): A subpopulation of tumor cells, known as cancer stem cells, possess inherent resistance to chemotherapy and are often responsible for tumor recurrence.[4][14][15][16]

  • MicroRNA (miRNA) Dysregulation: Altered expression of various miRNAs can influence the expression of genes involved in drug sensitivity and resistance pathways.[17][18][19][20][21]

Troubleshooting Guides

Issue 1: Establishing a 5-FU Resistant Cell Line

Question: I am trying to generate a 5-FU resistant cell line, but I'm not seeing a stable resistant phenotype. What could be going wrong?

Answer: Establishing a stable 5-FU resistant cell line requires a systematic approach. Here are some common issues and troubleshooting steps:

  • Inconsistent Drug Concentration: A gradually increasing concentration of 5-FU is crucial. Starting with a low concentration (e.g., 10% of the IC50) and incrementally increasing it every 2-3 weeks allows for the selection of resistant clones without causing massive cell death.[22]

  • Insufficient Treatment Duration: Acquiring resistance is a long-term process. Continuous exposure to 5-FU over several months is often necessary to develop a stable resistant phenotype.[7]

  • Cell Line Heterogeneity: Parental cell lines can be heterogeneous. It might be beneficial to start from a single-cell clone to ensure a more uniform population.

  • Verification of Resistance: Regularly perform cell viability assays (e.g., MTT or colony formation assays) to confirm the increase in the IC50 value compared to the parental cell line.

  • Determine the IC50 of the Parental Cell Line:

    • Seed parental cells in 96-well plates.

    • Treat with a range of 5-FU concentrations for 48-72 hours.

    • Perform an MTT assay to determine the concentration of 5-FU that inhibits cell growth by 50% (IC50).

  • Initiate Resistance Induction:

    • Culture parental cells in a medium containing 5-FU at a starting concentration of 10% of the determined IC50.

    • Maintain the cells in this medium, changing it every 2-3 days.

  • Gradual Dose Escalation:

    • Once the cells resume a normal growth rate, increase the 5-FU concentration by 10-20%.

    • Repeat this process of gradual dose escalation over several months.

  • Characterization of Resistant Cells:

    • Periodically assess the IC50 of the treated cell population to monitor the development of resistance.

    • Once a stable resistant phenotype is achieved (e.g., a significant and consistent increase in IC50), the cell line can be considered resistant.

    • Perform further characterization, such as western blotting for resistance markers or functional assays.

G start Start with Parental Cancer Cell Line ic50 Determine 5-FU IC50 (e.g., MTT Assay) start->ic50 culture Culture cells in medium with low dose 5-FU (10% of IC50) ic50->culture monitor Monitor cell growth culture->monitor increase_dose Gradually increase 5-FU concentration monitor->increase_dose Cells resume normal growth stable Check for stable resistant phenotype (IC50 comparison) monitor->stable After several months increase_dose->culture stable->increase_dose Resistance not stable characterize Characterize resistant cell line (e.g., Western Blot, Functional Assays) stable->characterize Resistance confirmed end Stable 5-FU Resistant Cell Line characterize->end G FU 5-Fluorouracil (Prolonged Treatment) Hedgehog Hedgehog Pathway FU->Hedgehog activates EMT_TFs Upregulation of EMT Transcription Factors (Snail, ZEB1/2, Twist) Hedgehog->EMT_TFs Ecad Downregulation of E-cadherin EMT_TFs->Ecad Ncad_Vim Upregulation of N-cadherin, Vimentin EMT_TFs->Ncad_Vim Mesenchymal Mesenchymal Phenotype Ecad->Mesenchymal Ncad_Vim->Mesenchymal Resistance Increased 5-FU Resistance, Migration, and Invasion Mesenchymal->Resistance G cluster_0 Pro-Survival Signaling cluster_1 Cellular Processes PI3K PI3K/AKT Pathway Autophagy Autophagy PI3K->Autophagy activates Apoptosis Apoptosis PI3K->Apoptosis inhibits Resistance Chemoresistance PI3K->Resistance Wnt Wnt/β-catenin Pathway Wnt->Apoptosis inhibits Wnt->Resistance Autophagy->Apoptosis inhibits Autophagy->Resistance FU 5-Fluorouracil FU->Apoptosis induces

References

Industrial Scale-up of 5-Fluoro-4-hydroxypyrimidine: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals involved in the industrial scale-up of 5-Fluoro-4-hydroxypyrimidine production. It offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process visualizations to address common challenges encountered during synthesis and purification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of this compound synthesis.

Problem Potential Cause Recommended Solution
Low Product Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using techniques like HPLC or TLC. Consider extending the reaction time or slightly increasing the temperature within the process limits.
Poor quality or incorrect stoichiometry of starting materials.Ensure the purity of starting materials (e.g., ethyl 2-fluoro-3-oxopentanoate, formamidine acetate) and verify the accuracy of their measurements.
Side reactions occurring due to poor temperature control.Implement robust temperature control systems. For exothermic steps, ensure the cooling capacity of the reactor is sufficient for the batch size and consider a slower, controlled addition of reagents.
Product Purity Issues Presence of unreacted starting materials.Optimize the stoichiometry of reactants to ensure complete conversion of the limiting reagent. Enhance purification steps, such as recrystallization or washing.
Formation of by-products or isomers.Control reaction temperature strictly, as higher temperatures can favor side reactions. Analyze for potential isomeric impurities, which may originate from the raw materials.
Inefficient purification.Re-evaluate the recrystallization solvent and procedure. Consider multi-step purification, including washes with appropriate aqueous solutions to remove specific impurities.
Reaction Control Issues Uncontrolled exotherm during cyclization.Ensure the reactor's heat transfer capabilities are adequate for the scale. Add the base or one of the reactants dropwise while closely monitoring the internal temperature.
Difficulty in mixing/heterogeneity at large scale.Use appropriate agitation systems (e.g., impellers designed for solid-liquid mixtures if applicable). Ensure the stirring speed is optimized for the vessel geometry and batch volume to maintain a homogeneous mixture.
Work-up & Isolation Problems Emulsion formation during extraction.Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Allow sufficient time for phase separation.
Product oiling out instead of crystallizing.Ensure the correct solvent system and concentration are used for crystallization. Try seeding the solution with a small amount of pure product to induce crystallization.
Slow filtration of the final product.Optimize the crystallization process to obtain a more favorable crystal size and morphology. Consider using a filter press or centrifuge for more efficient solid-liquid separation at an industrial scale.

Frequently Asked Questions (FAQs)

Q1: What is a common synthesis route for industrial-scale production of this compound?

A1: A prevalent method involves the cyclization reaction between a β-ketoester, such as ethyl 2-fluoro-3-oxopentanoate, and a nucleophile like formamidine acetate.[1] This two-step process is often preferred for its use of readily available raw materials and relatively straightforward reaction conditions, making it suitable for industrial production.[1][2]

Q2: How critical is temperature control during the synthesis?

A2: Temperature control is crucial. For instance, in the synthesis of the ethyl 2-fluoro-3-oxopentanoate intermediate, the reaction is typically controlled at 0-5°C.[1][2] During the subsequent cyclization, maintaining the temperature, often below 50°C, is vital to minimize the formation of impurities and prevent uncontrolled exothermic reactions.[3]

Q3: What are some potential impurities I should be aware of?

A3: Potential impurities can include unreacted starting materials, intermediates, and by-products from side reactions. Isomeric impurities may also be present, arising from the raw materials used in the synthesis.[4] For similar compounds like 5-fluorouracil, impurities such as barbituric acid, uracil, and 5-methoxyuracil have been identified.[5] It is essential to develop analytical methods to detect and quantify these potential impurities.

Q4: What solvents are typically used for reaction and purification?

A4: Solvents such as methanol, ethanol, or isopropyl ether are commonly used for the reaction.[1][3] For work-up and purification, dichloromethane is often used for extraction, and ethyl acetate can be used for recrystallization to obtain the final product with high purity.[1]

Q5: Are there specific safety precautions for handling the reagents involved?

A5: Yes, many reagents used in this synthesis require careful handling. For example, propionyl chloride is corrosive, and sodium hydride is highly reactive with water.[1] It is imperative to consult the Safety Data Sheets (SDS) for all chemicals, use appropriate personal protective equipment (PPE) such as gloves and safety glasses, and work in a well-ventilated area or under a fume hood.

Quantitative Data Summary

The following tables summarize key quantitative parameters for different stages of this compound synthesis, based on literature examples.

Table 1: Synthesis of Ethyl 2-fluoro-3-oxopentanoate Intermediate

Parameter Value Reference
Starting Materials Ethyl fluoroacetate, Propionyl chloride[1][2]
Base Sodium hydride[1]
Solvent Isopropyl ether[1]
Temperature 0-5 °C[1][2]
Reaction Time ~12 hours[1]
Yield 32%

Note: Yields can vary significantly based on specific conditions and scale.

Table 2: Synthesis of 6-ethyl-5-fluoro-4-hydroxy pyrimidine (Cyclization Step)

Parameter Value Reference
Starting Materials Ethyl 2-fluoro-3-oxopentanoate, Formamidine acetate[1]
Base Sodium methoxide[1]
Solvent Methanol[1]
Temperature 0-5 °C initially, then room temperature[1]
Reaction Time 24 hours[1]
Yield 67%

Note: This data is for a specific derivative, 6-ethyl-5-fluoro-4-hydroxy pyrimidine, and serves as an illustrative example.

Experimental Protocols

Protocol 1: Synthesis of 6-ethyl-5-fluoro-4-hydroxy pyrimidine

This protocol is a representative example for laboratory-scale synthesis and provides a basis for scale-up considerations.

Step A: Synthesis of Ethyl 2-fluoro-3-oxopentanoate

  • Under a nitrogen atmosphere, charge a suitable reactor with isopropyl ether (1.2 L) and sodium hydride (44 g). Stir the mixture at room temperature.

  • Slowly add ethyl fluoroacetate (106 g) dropwise over 3 hours, maintaining control of any off-gassing.

  • Cool the reaction mixture to 0-5°C using an ice bath.

  • Slowly add propionyl chloride (95 g) dropwise over 3 hours, ensuring the temperature remains between 0-5°C.

  • Continue stirring the mixture at 0-5°C for approximately 12 hours until the reaction is complete (monitor by TLC or HPLC).

  • Carefully quench the reaction and proceed with aqueous work-up to isolate the crude intermediate.

  • Purify the crude product by vacuum distillation to obtain ethyl 2-fluoro-3-oxopentanoate.

Step B: Synthesis of 6-ethyl-5-fluoro-4-hydroxy pyrimidine

  • Under a nitrogen atmosphere, charge a reactor with methanol (300 ml) and cool to 0°C.

  • Add sodium methoxide (35 g) to the cold methanol and stir until dissolved, maintaining the temperature between 0-5°C.

  • Add formamidine acetate (33.4 g) and stir for approximately 1 hour at 0-5°C.

  • Prepare a solution of ethyl 2-fluoro-3-oxopentanoate (52 g) in methanol (20 ml).

  • Slowly add the solution from step 4 dropwise to the reaction mixture over 1 hour, keeping the internal temperature at 0-5°C.

  • Remove the cooling bath and allow the mixture to slowly warm to room temperature. Continue stirring for 24 hours.

  • After the reaction is complete, add glacial acetic acid (15.4 g) to adjust the pH to 6-6.5.

  • Remove the methanol under reduced pressure to obtain a solid residue.

  • Extract the residue multiple times with dichloromethane.

  • Combine the organic extracts and remove the solvent to yield the crude product.

  • Purify the crude product by recrystallization from ethyl acetate to obtain faint yellow solid 6-ethyl-5-fluoro-4-hydroxy pyrimidine.[1]

Visualizations

The following diagrams illustrate the synthesis pathway, a general experimental workflow, and a troubleshooting logic tree for the production of this compound.

Synthesis_Pathway cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization Ethyl_fluoroacetate Ethyl fluoroacetate Intermediate Ethyl 2-fluoro-3-oxopentanoate Ethyl_fluoroacetate->Intermediate  + Propionyl_chloride Propionyl chloride Propionyl_chloride->Intermediate NaH, Isopropyl ether 0-5°C Final_Product This compound (or derivative) Intermediate->Final_Product Sodium methoxide, Methanol 0°C to RT Formamidine_acetate Formamidine acetate Formamidine_acetate->Final_Product  +

Caption: Synthesis pathway for a this compound derivative.

Experimental_Workflow Start Raw Material Charging Reaction Controlled Reaction (Intermediate Synthesis) Start->Reaction Workup1 Quenching & Aqueous Work-up Reaction->Workup1 Purification1 Distillation of Intermediate Workup1->Purification1 Reaction2 Cyclization Reaction Purification1->Reaction2 Neutralization Neutralization (e.g., Acetic Acid) Reaction2->Neutralization SolventRemoval Solvent Removal (Evaporation) Neutralization->SolventRemoval Extraction Product Extraction (e.g., Dichloromethane) SolventRemoval->Extraction Purification2 Recrystallization (e.g., Ethyl Acetate) Extraction->Purification2 Drying Product Drying Purification2->Drying End Final Product: this compound Drying->End

Caption: General experimental workflow for production.

Troubleshooting_Guide cluster_yield Low Yield Analysis cluster_purity Purity Issue Analysis Start Low Yield or Purity Issue IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideReactions Side Reactions Occurring? Start->SideReactions CheckTimeTemp Verify Reaction Time & Temperature IncompleteReaction->CheckTimeTemp Yes RawMaterials Raw Material Quality Issue? IncompleteReaction->RawMaterials No VerifyPurity Check Purity/Stoichiometry of Starting Materials RawMaterials->VerifyPurity ControlTemp Improve Temperature Control (e.g., slower addition) SideReactions->ControlTemp Yes PurificationIneffective Purification Ineffective? SideReactions->PurificationIneffective No OptimizeRecrystallization Optimize Recrystallization Solvent/Procedure PurificationIneffective->OptimizeRecrystallization

Caption: Logical troubleshooting flow for production issues.

References

Technical Support Center: Crystallization and Isolation of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrimidine derivatives. The information is designed to help resolve common issues encountered during crystallization and isolation experiments.

Troubleshooting Guides

This section addresses specific problems in a question-and-answer format, offering potential causes and solutions to guide your experimental troubleshooting.

Issue 1: No Crystals Form Upon Cooling

Question: I've cooled my solution, but no crystals have formed. What should I do?

Possible Causes & Solutions:

  • Solution is not supersaturated: The concentration of your pyrimidine derivative may be too low.

    • Solution: Try evaporating some of the solvent to increase the concentration. You can do this by gently heating the solution or by blowing a stream of inert gas (like nitrogen) over the surface.[1]

  • Inappropriate solvent: The compound might be too soluble in the chosen solvent, even at low temperatures.

    • Solution: Select a solvent where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.[2] You may need to perform small-scale solubility tests with a variety of solvents or solvent mixtures.[2]

  • Lack of nucleation sites: Crystal growth needs a starting point (a nucleus).

    • Solution 1: Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod to create microscopic scratches that can serve as nucleation sites.[2]

    • Solution 2: Seeding: Add a tiny crystal of the pure pyrimidine derivative (a "seed crystal") to the solution to initiate crystallization.[2][3]

  • High level of impurities: Impurities can inhibit the formation of a crystal lattice.[2][4]

    • Solution: Consider purifying the crude material before crystallization, for example, by using column chromatography.[2]

No_Crystal_Formation start No Crystals Formed check_supersaturation Is the solution supersaturated? start->check_supersaturation concentrate Concentrate the solution (e.g., evaporate solvent) check_supersaturation->concentrate No check_solvent Is the solvent appropriate? check_supersaturation->check_solvent Yes concentrate->check_supersaturation change_solvent Select a new solvent or create a solvent mixture check_solvent->change_solvent No induce_nucleation Induce Nucleation check_solvent->induce_nucleation Yes change_solvent->start scratch Scratch inner surface of the flask induce_nucleation->scratch seed Add a seed crystal induce_nucleation->seed check_purity Is the starting material pure enough? scratch->check_purity seed->check_purity purify Pre-purify material (e.g., column chromatography) check_purity->purify No end Crystals Form check_purity->end Yes purify->start

Troubleshooting logic for no crystal formation.
Issue 2: The Compound "Oils Out" Instead of Crystallizing

Question: My compound is separating as a liquid (an oil) instead of forming solid crystals. What is happening and how can I fix it?

Possible Causes & Solutions:

  • High concentration or rapid cooling: The solution is becoming supersaturated at a temperature that is above the melting point of your compound.[1] Oiling out can also happen when the solution cools too quickly.[1]

    • Solution: Reheat the solution to redissolve the oil, add a small amount of additional solvent to reduce the concentration, and allow it to cool more slowly.[1][5] Insulating the flask can promote gradual cooling.[5]

  • High impurity level: Significant impurities can lower the melting point of your compound, leading to oiling out.[1][6]

    • Solution: Consider a pre-purification step like column chromatography.[1] Sometimes, adding charcoal to the hot solution can help remove impurities that cause oiling.[5]

  • Inappropriate solvent choice: The boiling point of the solvent may be too high, or the compound is simply too soluble in it.[1]

    • Solution: Choose a solvent with a lower boiling point or one in which your compound is less soluble at room temperature.[1]

Issue 3: An Amorphous Solid Forms Instead of Crystals

Question: My product has precipitated as a powder or a glassy solid, not as distinct crystals. How can I encourage crystal formation?

Possible Causes & Solutions:

  • Rapid cooling: If the solution cools too quickly, molecules do not have enough time to align into an ordered crystal lattice and get trapped in a disordered, amorphous state.[7][8]

    • Solution: Slow down the cooling rate.[7] Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.[3]

  • High supersaturation: A very high concentration can lead to rapid precipitation.[3]

    • Solution: Reheat the solution and add more solvent to decrease the concentration, then cool slowly.[2]

  • Solvent properties: The chosen solvent might not be ideal for promoting crystal growth for your specific pyrimidine derivative.

    • Solution: Experiment with different solvents or solvent mixtures.[2] A more viscous solvent system can sometimes help.[3]

Amorphous_Solid_Formation start Amorphous Solid Forms check_cooling_rate Was the cooling rate too fast? start->check_cooling_rate slow_cooling Slow down the cooling process (e.g., insulate flask) check_cooling_rate->slow_cooling Yes check_concentration Is the solution too concentrated? check_cooling_rate->check_concentration No end Crystalline Product slow_cooling->end add_solvent Reheat and add more solvent check_concentration->add_solvent Yes check_solvent_system Is the solvent system optimal? check_concentration->check_solvent_system No add_solvent->slow_cooling change_solvent Try a different solvent or a solvent mixture check_solvent_system->change_solvent Yes check_solvent_system->end No change_solvent->start

Troubleshooting logic for amorphous solid formation.
Issue 4: Low Yield of Recovered Crystals

Question: After filtration, the yield of my purified pyrimidine derivative is very low. What are the likely causes?

Possible Causes & Solutions:

  • Excessive solvent usage: Using too much solvent will result in a significant amount of your compound remaining dissolved in the mother liquor.[1][5]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve your crude product.[1] If you suspect product remains in the filtrate, you can try to recover it by partially evaporating the solvent and cooling again.[5]

  • Premature crystallization: The compound may have crystallized during a hot filtration step, resulting in product loss on the filter paper.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated.[1] It can also be helpful to use a small excess of solvent to prevent premature crystallization, which can then be boiled off before cooling.[9]

  • Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve the product.

    • Solution: Wash the crystals with a small amount of ice-cold recrystallization solvent.[3]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for crystallizing my pyrimidine derivative?

The ideal solvent is one in which your compound is highly soluble at high temperatures but has low solubility at room temperature or below.[2] You can determine this through small-scale solubility tests with various solvents. Common solvents for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and mixtures such as hexane/acetone or hexane/THF.[2]

Q2: What is the effect of temperature on the crystallization of pyrimidine derivatives?

Temperature is a critical factor. Generally, the solubility of pyrimidine derivatives increases with temperature.[2][10][11] This principle is the basis for cooling crystallization, where a saturated solution is prepared at a high temperature and then cooled to induce crystal formation.[2] The rate of cooling also influences crystal size; slower cooling typically results in larger, higher-purity crystals.[2]

Q3: How can I crystallize a pyrimidine derivative that is only soluble in high-boiling point solvents like DMF or DMSO?

For compounds that require high-boiling point solvents for dissolution, anti-solvent vapor diffusion is an effective technique.[2] In this method, the pyrimidine derivative is dissolved in a small amount of the high-boiling point solvent (e.g., DMF) in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile anti-solvent (a solvent in which the compound is insoluble, such as diethyl ether or pentane). The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting gradual crystal growth.[2]

Q4: My purified product still shows impurities by TLC or NMR. What went wrong?

This could be due to several factors. If the impurities have similar solubility to your product, they may have co-crystallized. In this case, a second recrystallization may be necessary, or you may need to switch to a different purification technique like column chromatography.[3] It's also possible that the solid "oiled out" and then solidified, trapping impurities within the product.[5][6]

Data Presentation

Table 1: Common Solvents for Pyrimidine Derivative Crystallization

SolventPolarityBoiling Point (°C)Common Use
EthanolPolar Protic78Good for many pyrimidine derivatives, often used in cooling crystallizations.[3]
MethanolPolar Protic65Similar to ethanol, but more volatile. Solubility of some pyrimidines has been studied in methanol.[10][12]
Ethyl AcetatePolar Aprotic77Often used in combination with a non-polar solvent like hexane.[3]
AcetonePolar Aprotic56A versatile solvent, can be used for recrystallization of some pyrimidine derivatives.[3]
N,N-Dimethylformamide (DMF)Polar Aprotic153Used for compounds with low solubility in other solvents, often in vapor diffusion methods.[2][10]
HexaneNon-polar69Typically used as an anti-solvent in combination with a more polar solvent.[3]

Experimental Protocols

Protocol 1: Cooling Crystallization

This method is suitable for pyrimidine derivatives that are significantly more soluble in a given solvent at its boiling point than at room temperature.[2]

  • Dissolution: Place the crude pyrimidine derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip or stir bar.[3] Heat the mixture to the solvent's boiling point while stirring to dissolve the compound.[2] Continue adding small portions of the hot solvent until the compound is completely dissolved.[3]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask. This should be done quickly to prevent the product from crystallizing prematurely.[3]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[3] Crystal formation should be observed.

  • Further Cooling: To maximize the yield, place the flask in an ice bath once it has reached room temperature.[2][3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2][3]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[3]

  • Drying: Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.[3]

Cooling_Crystallization_Workflow start Impure Pyrimidine Compound dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool_to_rt Slowly cool to room temperature hot_filtration->cool_to_rt ice_bath Cool in an ice bath cool_to_rt->ice_bath vacuum_filtration Isolate crystals via vacuum filtration ice_bath->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry the purified crystals wash->dry end Pure Crystalline Product dry->end

Experimental workflow for cooling crystallization.
Protocol 2: Anti-Solvent Crystallization

This technique is useful when a pyrimidine derivative is highly soluble in one solvent (the "good" solvent) but poorly soluble in another (the "anti-solvent"), and the two solvents are miscible.

  • Dissolution: Dissolve the crude pyrimidine derivative in the minimum amount of the "good" solvent at room temperature or with gentle heating.

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise to the stirred solution. Continue adding the anti-solvent until the solution becomes slightly turbid (cloudy), which indicates the onset of precipitation.

  • Crystal Growth: If the solution is turbid, add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution. Allow the solution to stand undisturbed. The slow evaporation of the more volatile solvent or slight changes in temperature will lead to gradual crystallization.

  • Isolation: Once a sufficient amount of crystals have formed, collect them by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the anti-solvent and dry them thoroughly.

References

Methods for reducing impurities in voriconazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of voriconazole.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered in voriconazole synthesis?

A1: During the synthesis of voriconazole, several types of impurities can arise. These are broadly categorized as:

  • Positional Isomers and Desfluoro Impurities: These often originate from impurities present in the starting materials, particularly 1,3-difluorobenzene.[1][2][3][4] If the starting material contains other isomers of difluorobenzene or monofluorobenzene, these can be carried through the synthesis, resulting in voriconazole analogues with fluorine atoms at different positions or lacking a fluorine atom.

  • Diastereomeric Impurities: Voriconazole has two chiral centers, leading to the possibility of four stereoisomers. The desired product is the (2R,3S)-enantiomer. The primary diastereomeric impurity is the (2R,3R)/(2S,3S)-enantiomeric pair.[4]

  • Process-Related Impurities: A notable example is "Impurity A," which is 3-(6-(1-(6-chloro-5-fluoropyrimidin-4-yl)ethyl)-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol. Its formation is related to the reaction conditions during the condensation step.

  • Degradation Impurities: Voriconazole can degrade under certain conditions, particularly basic hydrolysis, to form impurities such as deschloro and DFH (1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone) impurities.[5]

  • Residual Resolving Agent: A common resolving agent used for the chiral separation of voriconazole is (1R)-(-)-10-camphorsulfonic acid. Residual amounts of this acid, also known as Impurity-E, can remain in the final product if not adequately removed.

Q2: How can I control the formation of positional and desfluoro isomers?

A2: The most effective way to control positional and desfluoro isomers is to use high-purity starting materials. The key raw material, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one, should be synthesized from 1,3-difluorobenzene that is free from other isomers.[1][4] It is crucial to source or synthesize 1,3-difluorobenzene of high purity. Several methods for the synthesis of high-purity 1,3-difluorobenzene have been reported, including processes that aim to minimize isomeric contaminants.[6][7][8]

Q3: What methods are available for reducing diastereomeric impurities and isolating the desired (2R,3S)-enantiomer?

A3: The primary method for separating the desired (2R,3S)-enantiomer from the racemic mixture is through chiral resolution . This typically involves the use of a chiral resolving agent, such as (1R)-(-)-10-camphorsulfonic acid, to form diastereomeric salts that have different solubilities and can be separated by crystallization.[9] The unwanted diastereomer, which is formed in smaller quantities during the synthesis, can often be removed during subsequent crystallization steps.[4]

For purification on an analytical to preparative scale, Supercritical Fluid Chromatography (SFC) has been shown to be an effective technique for separating voriconazole and its enantiomer.[10][11][12]

Troubleshooting Guides

Issue 1: High Levels of Positional and/or Desfluoro Isomers Detected in the Final Product

Possible Cause: Contamination of the starting material, 1,3-difluorobenzene, with other positional isomers (1,2- or 1,4-difluorobenzene) or monofluorobenzene.[4]

Suggested Solution:

  • Source High-Purity Starting Materials: Procure 1,3-difluorobenzene with the highest possible purity and a clear specification for the maximum allowable levels of isomeric impurities.

  • Purify Starting Materials: If high-purity starting material is not available, consider purifying the 1,3-difluorobenzene before use. Fractional distillation can be effective in separating isomers with different boiling points.

Issue 2: Inefficient Separation of the Desired (2R,3S)-enantiomer from its Diastereomers

Possible Cause: Suboptimal conditions for chiral resolution and crystallization.

Suggested Solution:

  • Optimize Chiral Resolution:

    • Solvent System: The choice of solvent is critical for the selective crystallization of the desired diastereomeric salt. Mixtures of solvents, such as acetone and methanol, are often used.[9] Experiment with different solvent ratios to maximize the yield and purity of the desired salt.

    • Temperature Profile: Control the cooling rate during crystallization. Slow cooling generally leads to the formation of purer crystals.[13]

  • Recrystallization of the Final Product: Perform one or more recrystallizations of the isolated voriconazole. Isopropyl alcohol is a commonly used solvent for the crystallization of voriconazole.

Issue 3: Presence of "Impurity A" in the Voriconazole Intermediate

Possible Cause: An improper feeding mode during the synthesis of the voriconazole condensation compound can lead to an increased content of Impurity A.

Suggested Solution: Implement a controlled feeding strategy during the reaction. A patented method suggests the following approach to effectively reduce the generation of Impurity A:

  • Create a suspension by mixing the compound of formula III (1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone), zinc, and a Lewis acid in an aprotic organic solvent.

  • Separately, create a solution of the compound of formula IV (4-(1-bromoethyl)-6-chloro-5-fluoropyrimidine) in the aprotic organic solvent, optionally with an activator like iodine.

  • Slowly add the solution from step 2 to the suspension from step 1 to carry out the reaction.

This controlled addition method has been shown to keep the level of Impurity A low.

Issue 4: Degradation of Voriconazole During Synthesis, Leading to Deschloro and DFH Impurities

Possible Cause: Exposure to alkaline (basic) conditions during the reaction or work-up steps can cause hydrolysis of voriconazole.[5]

Suggested Solution:

  • pH Control: Carefully monitor and control the pH throughout the synthesis and purification process. Avoid strongly basic conditions. If a basic wash is necessary, use a mild base and minimize the exposure time. A study on voriconazole stability in solution found it to be stable over a range of pH values, but significant degradation occurs under strong alkaline hydrolysis.

  • Temperature Control: While voriconazole shows good thermal stability at neutral pH, the rate of degradation under adverse pH conditions can be accelerated by higher temperatures.[14][15][16][17][18] Therefore, maintaining controlled temperatures throughout the process is advisable.

Issue 5: Residual (1R)-(-)-10-Camphorsulfonic Acid (Impurity-E) in the Final Product

Possible Cause: Incomplete removal of the resolving agent after chiral separation.

Suggested Solution:

  • Washing: After isolating the free base of voriconazole from its camphorsulfonate salt, ensure thorough washing of the product with a suitable solvent to remove any remaining resolving agent.

  • Recrystallization: Recrystallization of the final voriconazole product is an effective method for removing residual camphorsulfonic acid.

  • Recovery of Resolving Agent: A patented method for the recovery of (R)-10-camphorsulfonic acid involves an alkalization step to separate it from voriconazole, followed by acidification and crystallization of the resolving agent. This process inherently ensures the removal of the acid from the voriconazole stream.[19]

Data Presentation

Table 1: Common Impurities in Voriconazole Synthesis and their Control Strategies

Impurity TypeCommon ExamplesOriginControl/Reduction Method
Positional Isomers & Desfluoro Impurities Isomers with different fluorine substitution patterns, desfluoro voriconazoleImpurities in 1,3-difluorobenzene starting material[1][4]Use of high-purity starting materials; Purification of starting materials.
Diastereomeric Impurities (2R,3R)/(2S,3S)-enantiomeric pairNon-stereoselective synthesisChiral resolution with agents like (1R)-(-)-10-camphorsulfonic acid; Crystallization[4][9]; Supercritical Fluid Chromatography (SFC).[10][11][12]
Process-Related Impurities Impurity AReaction conditions (improper feeding)Controlled feeding of reactants.
Degradation Impurities Deschloro, DFHBasic hydrolysis[5]Strict pH and temperature control during synthesis and work-up.[14][15][16][17][18]
Residual Resolving Agent (1R)-(-)-10-camphorsulfonic acid (Impurity-E)Incomplete removal after chiral resolutionThorough washing and recrystallization of the final product.[19]

Experimental Protocols

Protocol 1: Chiral Resolution of Voriconazole Racemate using (1R)-(-)-10-camphorsulfonic acid

This protocol is a general representation based on common practices described in the literature.[9]

  • Dissolution: Dissolve the racemic voriconazole in a suitable solvent mixture, such as acetone and methanol.

  • Addition of Resolving Agent: Add (1R)-(-)-10-camphorsulfonic acid to the solution.

  • Heating: Heat the mixture to reflux to ensure complete dissolution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization of the desired (2R,3S)-voriconazole-(1R)-(-)-10-camphorsulfonate salt.

  • Isolation: Collect the crystals by filtration and wash with a cold solvent.

  • Liberation of Free Base: Treat the isolated diastereomeric salt with a base (e.g., sodium bicarbonate solution) to neutralize the camphorsulfonic acid and liberate the (2R,3S)-voriconazole free base.

  • Extraction and Purification: Extract the voriconazole with a suitable organic solvent, wash, dry, and concentrate the solution. The crude product can be further purified by recrystallization.

Visualizations

experimental_workflow cluster_synthesis Voriconazole Synthesis cluster_purification Purification and Impurity Removal cluster_impurities Impurity Control Points synthesis_start Starting Materials (High Purity 1,3-difluorobenzene) condensation Condensation Reaction (Controlled Feeding) synthesis_start->condensation impurity_start Control of Positional/ Desfluoro Isomers synthesis_start->impurity_start racemic_voriconazole Racemic Voriconazole condensation->racemic_voriconazole impurity_condensation Reduction of Impurity A condensation->impurity_condensation chiral_resolution Chiral Resolution (e.g., with Camphorsulfonic Acid) racemic_voriconazole->chiral_resolution crystallization Crystallization of Diastereomeric Salt chiral_resolution->crystallization impurity_diastereomer Removal of Unwanted Diastereomers chiral_resolution->impurity_diastereomer free_basing Liberation of Free Base (pH control) crystallization->free_basing final_recrystallization Final Recrystallization free_basing->final_recrystallization impurity_degradation Prevention of Degradation Products free_basing->impurity_degradation pure_voriconazole Pure (2R,3S)-Voriconazole final_recrystallization->pure_voriconazole impurity_resolving_agent Removal of Residual Resolving Agent final_recrystallization->impurity_resolving_agent

Caption: Experimental workflow for voriconazole synthesis with key impurity control points.

impurity_pathways cluster_synthesis_path Synthesis Pathway cluster_impurity_formation Impurity Formation Pathways start_material 1,3-Difluorobenzene intermediate1 1-(2,4-difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethan-1-one start_material->intermediate1 impurity_isomers Positional/Desfluoro Isomers start_material->impurity_isomers Starting Material Contamination racemic_product Racemic Voriconazole intermediate1->racemic_product impurity_a Impurity A intermediate1->impurity_a Side Reaction final_product (2R,3S)-Voriconazole racemic_product->final_product impurity_diastereomers Unwanted Diastereomers racemic_product->impurity_diastereomers Stereoisomer Formation impurity_degradation Degradation Products (Deschloro, DFH) racemic_product->impurity_degradation Basic Hydrolysis impurity_residual Residual Resolving Agent final_product->impurity_residual Incomplete Removal

Caption: Logical relationships between the voriconazole synthesis pathway and impurity formation.

References

Validation & Comparative

A Comparative Analysis of Fluoropyrimidine Bioactivity: 5-Fluorouracil vs. the Elusive 5-Fluoro-4-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant disparity in the documented bioactivity of 5-fluorouracil (5-FU) and 5-Fluoro-4-hydroxypyrimidine. While 5-FU is a cornerstone of chemotherapy with a well-characterized mechanism of action, there is a notable absence of publicly available experimental data on the anticancer bioactivity of this compound. Consequently, a direct comparative analysis based on experimental evidence is not feasible at this time. This guide will therefore provide a detailed overview of the established bioactivity of 5-fluorouracil, supported by experimental data and protocols, to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of fluoropyrimidine anticancer agents.

5-Fluorouracil (5-FU): A Potent Antimetabolite in Cancer Therapy

5-Fluorouracil is a synthetic pyrimidine analog that has been a mainstay in the treatment of various solid tumors, including colorectal, breast, gastric, and head and neck cancers, for several decades.[1] Its cytotoxic effects are exerted through the disruption of DNA and RNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[2][3]

Mechanism of Action

5-FU is a prodrug that is converted intracellularly into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[1][4]

  • Inhibition of Thymidylate Synthase (TS): FdUMP forms a stable ternary complex with thymidylate synthase (TS) and its cofactor, 5,10-methylenetetrahydrofolate. This complex blocks the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. The depletion of dTMP leads to "thymineless death," a primary mechanism of 5-FU's cytotoxicity.[1][2][5]

  • Incorporation into DNA: FdUTP can be incorporated into DNA in place of deoxythymidine triphosphate (dTTP). This incorporation leads to DNA fragmentation and damage, further contributing to cell death.[3]

  • Incorporation into RNA: FUTP is incorporated into various RNA species, disrupting RNA processing, translation, and function.[1][3]

The intricate mechanism of action of 5-FU is depicted in the following signaling pathway diagram.

5-FU Mechanism of Action cluster_TS Inhibition of Thymidylate Synthase 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP FdUTP FdUTP 5-FU->FdUTP FUTP FUTP 5-FU->FUTP TS Thymidylate Synthase FdUMP->TS inhibits DNA_Synthesis DNA Synthesis FdUTP->DNA_Synthesis incorporated into DNA during RNA_Synthesis RNA Synthesis FUTP->RNA_Synthesis incorporated into RNA during dTMP dTMP TS->dTMP converts dUMP to TS->DNA_Synthesis depletion of dTMP leads to inhibition of dUMP dUMP dTMP->DNA_Synthesis DNA_Damage DNA Damage DNA_Synthesis->DNA_Damage Apoptosis Apoptosis RNA_Dysfunction RNA Dysfunction RNA_Synthesis->RNA_Dysfunction DNA_Damage->Apoptosis RNA_Dysfunction->Apoptosis

Figure 1: Mechanism of Action of 5-Fluorouracil (5-FU).
Anticancer Activity: In Vitro Studies

The cytotoxic effects of 5-FU have been extensively evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
HCT116Colorectal Cancer13.7272[6]
HT29Colorectal Cancer106.872[6]
SW620Colorectal Cancer>5072[6]
SW480Colorectal Cancer>10072[6]
MCF-7Breast Cancer~572[7]
DLD-1Colorectal CancerSimilar to BJ (normal)24[8]
SK-MES-1Lung Squamous AdenocarcinomaSimilar to BJ (normal)24[8]
Effects on Cell Cycle

5-FU is known to induce cell cycle arrest, primarily in the S phase, due to the inhibition of DNA synthesis.[9] However, effects on other phases have also been reported.

Cell LineEffectObservationReference
Oral Cancer CellsG1/S arrestIncrease in G1/S phase cells.[10]
Colorectal Cancer CellsS phase arrestAccumulation of cells in S phase.Not specified in snippets
Endothelial & CardiomyocytesG0/G1 accumulationDose-dependent accumulation of BrdU-negative cells in G0.[9]
Induction of Apoptosis

5-FU is a potent inducer of apoptosis in cancer cells. This programmed cell death is a key contributor to its therapeutic efficacy.

Cell LineAssayObservationReference
HCT116 & SW480Propidium Iodide StainingDose-dependent increase in apoptosis.[6]
Oral Cancer CellsSYTO 11 Flow CytometryIncreased apoptosis in all 5-FU-treated cultures.[11]
Endothelial & CardiomyocytesAnnexin V & 7AAD StainingStatistically significant apoptosis at concentrations of 10 µM, 100 µM, and 1 mM after 96h.[9]
Cervical Cancer CellsAnnexin V-FITC/PI & TUNELCombination with Norcantharidin enhances apoptosis.[12]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effect of a compound on cancer cells.

Workflow Diagram:

MTT Assay Workflow Seed_Cells 1. Seed cells in a 96-well plate Treat_Cells 2. Treat cells with varying concentrations of 5-FU Seed_Cells->Treat_Cells Incubate 3. Incubate for a specified duration (e.g., 72 hours) Treat_Cells->Incubate Add_MTT 4. Add MTT reagent to each well Incubate->Add_MTT Incubate_MTT 5. Incubate to allow formazan crystal formation Add_MTT->Incubate_MTT Solubilize 6. Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance 7. Measure absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data 8. Calculate IC50 values Measure_Absorbance->Analyze_Data

Figure 2: Workflow for a typical MTT cell viability assay.

Detailed Methodology:

  • Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of 5-FU concentrations (e.g., 0.1 to 200 µM) and a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow Diagram:

Apoptosis Assay Workflow Treat_Cells 1. Treat cells with 5-FU Harvest_Cells 2. Harvest cells (including supernatant) Treat_Cells->Harvest_Cells Wash_Cells 3. Wash cells with cold PBS Harvest_Cells->Wash_Cells Resuspend 4. Resuspend in Annexin V Binding Buffer Wash_Cells->Resuspend Stain_Cells 5. Add FITC-Annexin V and Propidium Iodide Resuspend->Stain_Cells Incubate 6. Incubate in the dark Stain_Cells->Incubate Analyze 7. Analyze by flow cytometry Incubate->Analyze Quantify 8. Quantify apoptotic cell populations Analyze->Quantify

Figure 3: Workflow for Annexin V/PI apoptosis assay.

Detailed Methodology:

  • Cell Treatment: Culture cells with the desired concentrations of 5-FU for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.

Conclusion

References

Comparative analysis of different synthesis routes to 5-fluorocytosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Fluorocytosine (5-FC), a cornerstone of antifungal therapy and a critical intermediate in the synthesis of antiviral and anticancer agents, has been the subject of extensive synthetic exploration. The efficiency, cost-effectiveness, and environmental impact of its production are of paramount importance to the pharmaceutical industry. This guide provides a comparative analysis of various prominent synthesis routes to 5-fluorocytosine, offering a detailed look at their methodologies, performance metrics, and underlying chemical principles.

Comparative Performance of Synthesis Routes

The selection of an optimal synthesis route for 5-fluorocytosine depends on a multitude of factors, including desired scale, cost constraints, and available starting materials. The following table summarizes the key quantitative data for the major synthetic pathways, facilitating a direct comparison of their efficiencies.

Synthesis RouteStarting Material(s)Key IntermediatesOverall Yield (%)Purity (%)Reaction TimeKey AdvantagesKey Disadvantages
From 5-Fluorouracil 5-Fluorouracil, Phosphorus oxychloride, Ammonia2,4-dichloro-5-fluoropyrimidine, 4-amino-2-chloro-5-fluoropyrimidine~64>98Multi-dayWell-established industrial method, good purity.[1]Multi-step process, use of corrosive reagents.[1][2]
From 2,5-difluoro-4-chloro-pyrimidine 2,5-difluoro-4-chloro-pyrimidine, Hydrochloric acid, Ammonia2-hydroxy-4-chloro-5-fluoropyrimidine98.1>98.5~4 hoursHigh yield, high purity without recrystallization.[2][3]Starting material may not be readily available.
From Chloroacetamide Chloroacetamide, Potassium fluoride, Ethyl formate, Guanidine carbonateFluoroacetonitrile, (Z)-2-cyano-2-fluoroethen-1-olate, 5-fluoropyrimidine-2,4-diamineup to 46High (no chromatography)Multi-stepLow-cost starting materials, avoids chromatography.[4]Moderate overall yield, multiple steps.[4]
Direct Fluorination of Cytosine Cytosine, Elemental fluorine or Trifluoromethyl hypofluorite5-Fluorocytosine adduct52-8399 (after recrystallization)Hours (continuous flow)Direct, fewer steps.[1][5][6]Handling of hazardous fluorine gas, potential for difluoro impurities.[1]
From Methyl Fluoroacetate Methyl fluoroacetate, Ethyl formate, Urea, Thionyl chloride, Ammonia5-Fluorouracil intermediateHigh (not specified)HighMulti-stepAvoids highly toxic reagents, high yield, low pollution.[7][8]Multi-step process.

Experimental Protocols

Detailed methodologies are crucial for the replication and optimization of synthetic routes. Below are the experimental protocols for the key synthesis pathways discussed.

Synthesis from 5-Fluorouracil

This established industrial method involves a three-step process starting from the readily available 5-fluorouracil (5-FU).[1]

Step 1: Synthesis of 2,4-dichloro-5-fluoropyrimidine 5-Fluorouracil is reacted with phosphorus oxychloride in the presence of dimethylaniline. The reaction mixture is heated, and the resulting 2,4-dichloro-5-fluoropyrimidine is isolated by distillation.

Step 2: Synthesis of 4-amino-2-chloro-5-fluoropyrimidine The distilled 2,4-dichloro-5-fluoropyrimidine is then treated with aqueous ammonia. This selective amination at the C4 position yields 4-amino-2-chloro-5-fluoropyrimidine.

Step 3: Hydrolysis to 5-Fluorocytosine The final step involves the hydrolysis of the remaining chlorine atom at the C2 position. This is achieved by heating the 4-amino-2-chloro-5-fluoropyrimidine in concentrated hydrochloric acid to yield 5-fluorocytosine. The overall yield for this three-step process is approximately 64%.[1]

Synthesis from 2,5-difluoro-4-chloro-pyrimidine

This high-yield, two-step process offers a more direct route to 5-fluorocytosine.[2][3]

Step 1: Formation of 2-hydroxy-4-chloro-5-fluoropyrimidine 2,5-difluoro-4-chloropyrimidine (0.1 mole) is stirred in 30 ml of 37% aqueous hydrochloric acid at 50°C for 2 hours. This step results in the formation of 2-hydroxy-4-chloro-5-fluoropyrimidine.

Step 2: Amination to 5-Fluorocytosine After cooling, the reaction mixture is neutralized with a 33% aqueous ammonia solution. The mixture is then diluted with 100 ml of ethanol, and a further 20 ml of 33% aqueous ammonia solution is added. The mixture is stirred at room temperature for 2 hours. The product, 5-fluorocytosine, is then isolated by concentrating the mixture in vacuo, taking up the residue in water, filtering, washing, and drying. This method reports a remarkable yield of 98.1%.[3]

Synthesis from Chloroacetamide

This cost-effective route is designed to avoid expensive reagents and purification steps like chromatography.[4] The synthesis involves five steps with an overall yield of up to 46%.

Step 1 & 2: Synthesis of Fluoroacetonitrile Chloroacetamide is first converted to its corresponding fluoride via a Finkelstein-type reaction using potassium fluoride. The resulting fluoroacetamide is then dehydrated using a reagent like cyanuric chloride to yield fluoroacetonitrile. These two steps can be telescoped, providing the intermediate in about 70% yield.[4]

Step 3: Formation of (Z)-2-cyano-2-fluoroethen-1-olate Fluoroacetonitrile undergoes a Claisen-type condensation with ethyl formate in the presence of a base like sodium methoxide to form the key intermediate, potassium (Z)-2-cyano-2-fluoroethenolate.

Step 4: Cyclization to 5-fluoropyrimidine-2,4-diamine The enolate intermediate is then cyclized by reacting it with guanidine carbonate in a methanolic solution of sodium methoxide at room temperature for 24 hours. This step yields 5-fluoropyrimidine-2,4-diamine.

Step 5: Diazotization and Hydrolysis to 5-Fluorocytosine The final step involves the selective diazotization of the amino group at the 2-position of 5-fluoropyrimidine-2,4-diamine, followed by hydrolysis to yield 5-fluorocytosine. This is achieved by treating the diamine with a diazotizing agent at 40°C, resulting in an 80% yield for this final step.[4]

Direct Fluorination of Cytosine

This approach offers the most direct pathway to 5-fluorocytosine by directly introducing a fluorine atom onto the cytosine ring.

Batch Process: Cytosine is dissolved in formic acid. Fluorine gas (10% in nitrogen) is then bubbled through the solution at room temperature. The reaction is monitored, and upon completion, the 5-fluorocytosine product is isolated. A key challenge is controlling the reaction to prevent the formation of a difluoro impurity.[1][6]

Continuous Flow Process: A solution of cytosine in formic acid (1.0 M) is introduced into a continuous flow reactor at a specific flow rate (e.g., 4.0 mL/h). Simultaneously, a stream of fluorine gas (10% in nitrogen) is introduced at a controlled rate (e.g., 20 mL/min). The reaction occurs within the reactor, and the product stream is collected. After workup, which includes crystallization, 5-fluorocytosine can be obtained in yields of 52-59% with a purity of 99%.[1]

Mechanism of Action and Synthesis Logic

The therapeutic effect of 5-fluorocytosine and the logic behind its synthesis are interconnected. The diagrams below illustrate the mechanism of action of 5-FC and a decision-making workflow for selecting an appropriate synthesis route.

Mechanism_of_Action_of_5_Fluorocytosine cluster_fungal_cell Fungal Cell Five_FC 5-Fluorocytosine Five_FU 5-Fluorouracil Five_FC->Five_FU Cytosine Deaminase FUMP 5-Fluoro-UMP Five_FU->FUMP UPRTase FUDP 5-Fluoro-UDP FUMP->FUDP FdUMP 5-Fluoro-dUMP FUMP->FdUMP Ribonucleotide Reductase FUTP 5-Fluoro-UTP FUDP->FUTP RNA Fungal RNA FUTP->RNA Incorporation Thymidylate_Synthase Thymidylate Synthase FdUMP->Thymidylate_Synthase Inhibition DNA Fungal DNA dTMP dTMP dUMP dUMP dUMP->dTMP Methylation dTMP->DNA Synthesis

Caption: Mechanism of action of 5-Fluorocytosine in a fungal cell.

The above diagram illustrates how 5-fluorocytosine exerts its antifungal effect. It is taken up by fungal cells and converted to 5-fluorouracil (5-FU), which then interferes with both RNA and DNA synthesis, ultimately leading to cell death.[9][10][11][12][13]

Synthesis_Route_Selection Start Select Synthesis Route for 5-FC High_Yield High Yield Critical? Start->High_Yield Low_Cost Low Cost Priority? High_Yield->Low_Cost No Route_25DF4CP From 2,5-difluoro-4-chloro-pyrimidine (Yield: 98.1%) High_Yield->Route_25DF4CP Yes Direct_Route Direct Route Preferred? Low_Cost->Direct_Route No Route_Chloroacetamide From Chloroacetamide (Low Cost) Low_Cost->Route_Chloroacetamide Yes Established_Method Established Industrial Method? Direct_Route->Established_Method No Route_Direct_Fluorination Direct Fluorination of Cytosine (Fewer Steps) Direct_Route->Route_Direct_Fluorination Yes Established_Method->Route_Chloroacetamide No Route_5FU From 5-Fluorouracil (Established Method) Established_Method->Route_5FU Yes

Caption: Decision tree for selecting a 5-Fluorocytosine synthesis route.

This decision tree provides a logical workflow for researchers and drug development professionals to select the most suitable synthesis route based on their specific priorities, such as yield, cost, process simplicity, or scalability.

References

A Comparative Guide: Oral Fluoropyrimidines Versus Intravenous 5-Fluorouracil in Gastrointestinal Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy and safety profiles of oral fluoropyrimidines, such as capecitabine and S-1, against the traditional intravenous administration of 5-fluorouracil (5-FU) in the treatment of colorectal and gastric cancers. This analysis is supported by experimental data from pivotal clinical trials and meta-analyses, offering a comprehensive overview for informed decision-making in research and clinical development.

Oral fluoropyrimidines have emerged as a more convenient alternative to intravenous 5-FU, demonstrating comparable efficacy and distinct toxicity profiles in the treatment of advanced gastric and colorectal cancers.[1][2][3] Meta-analyses of numerous randomized controlled trials have shown similar overall outcomes in terms of response rate, progression-free survival, and overall survival between oral and intravenous fluoropyrimidine-based regimens.[1]

Efficacy Data: A Tabular Comparison

The following tables summarize the key efficacy endpoints from major clinical trials and meta-analyses, providing a quantitative comparison between oral fluoropyrimidines and intravenous 5-FU.

Colorectal Cancer

A meta-analysis of twenty-nine randomized controlled trials involving 15,154 patients with gastric and colorectal cancer showed no significant difference in response rate (RR: 1.01), progression-free survival (HR: 1.00), or overall survival (HR: 0.96) between oral fluoropyrimidine-based and intravenous 5-FU-based regimens.[1]

Table 1: Efficacy of Capecitabine vs. Intravenous 5-FU in Colorectal Cancer

Efficacy EndpointCapecitabineIntravenous 5-FU/LVHazard Ratio (HR) / Odds Ratio (OR) [95% CI]p-valueSource
Disease-Free Survival (DFS)--0.88 [0.77-1.01]<0.0001 (non-inferiority)X-ACT Trial[4]
Overall Survival (OS)--0.86 [0.74-1.01]<0.001 (non-inferiority)X-ACT Trial[4]
Overall Response Rate (ORR)24.8%15.5%-0.005Phase III Study[5]
Time to Progression (TTP)4.3 months4.7 months-0.72Phase III Study[5]
Overall Survival (OS)12.5 months13.3 months-0.974Phase III Study[5]

Note: 5-FU/LV refers to 5-fluorouracil plus leucovorin.

Gastric Cancer

In the context of advanced gastric cancer, S-1-based therapy has shown superiority in overall survival when compared to 5-FU-based therapy.[6] A meta-analysis of six randomized controlled trials with 2,264 patients demonstrated a significant overall survival benefit for S-1-based treatments.[6]

Table 2: Efficacy of S-1 vs. Intravenous 5-FU in Advanced Gastric Cancer

Efficacy EndpointS-1-based Therapy5-FU-based TherapyHazard Ratio (HR) / Odds Ratio (OR) [95% CI]p-valueSource
Overall Survival (OS)--0.80 [0.80-0.99]0.03Meta-analysis[6]
Overall Response Rate (ORR)--1.55 [0.87-2.77]0.14Meta-analysis[6]
Time to Treatment Failure (TTF)--0.73 [0.53-1.00]0.05Meta-analysis[6]
Overall Survival (OS)7.5 months6.6 months0.99 [0.76-1.28]0.9312Phase III Trial[7][8]
Overall Response Rate (ORR)34.7%19.8%-0.0122Phase III Trial[7][8]

Toxicity Profiles: A Comparative Analysis

While efficacy is comparable, the toxicity profiles of oral and intravenous fluoropyrimidines differ significantly, which is a crucial factor in treatment selection.

Table 3: Comparison of Grade 3/4 Adverse Events

Adverse EventOral Fluoropyrimidines (Capecitabine/S-1)Intravenous 5-FURelative Risk (RR) / Odds Ratio (OR) [95% CI]Source
Hematological
NeutropeniaLowerHigher0.40 (for Capecitabine)Pooled-analysis[9]
ThrombocytopeniaLowerHigher0.60 (for S-1)Meta-analysis[6]
Gastrointestinal
StomatitisLowerHigher0.39 (for Capecitabine)Pooled-analysis[9]
DiarrheaHigherLower-Meta-analysis[1]
AnorexiaHigherLower-Meta-analysis[1]
Dermatological
Hand-Foot SyndromeHigherLower3.45 (for Capecitabine)Pooled-analysis[9]

Intravenous 5-FU regimens are associated with a higher risk of grade 3/4 neutropenia, thrombocytopenia, and stomatitis.[1] In contrast, oral fluoropyrimidines are more frequently associated with grade 3/4 hand-foot syndrome, diarrhea, and anorexia.[1]

Experimental Protocols

Detailed methodologies for key clinical trials are provided below to facilitate the replication and further investigation of these findings.

X-ACT Trial (Adjuvant Colon Cancer)
  • Objective: To compare the efficacy and safety of oral capecitabine with intravenous bolus 5-FU/folinic acid (FA) as adjuvant therapy for stage III colon cancer.[4]

  • Patient Population: Patients with resected stage III colon cancer.[6]

  • Treatment Arms:

    • Capecitabine Arm: Oral capecitabine at a dose of 1250 mg/m² twice daily on days 1-14, followed by a 7-day rest period, administered in 3-week cycles for a total of 24 weeks.[6]

    • 5-FU/FA Arm (Mayo Clinic regimen): Intravenous 5-FU 425 mg/m² and folinic acid 20 mg/m² administered as a bolus injection on days 1 to 5, every 28 days for 6 cycles.[6]

  • Primary Endpoint: Disease-free survival (DFS).[6]

  • Secondary Endpoints: Overall survival (OS), safety, and quality of life.[4]

SPIRITS Trial (Advanced Gastric Cancer)
  • Objective: To compare the efficacy and safety of S-1 plus cisplatin with S-1 alone as a first-line treatment for advanced gastric cancer.[10]

  • Patient Population: Chemotherapy-naïve patients with advanced gastric cancer.[10]

  • Treatment Arms:

    • S-1 plus Cisplatin Arm: S-1 administered orally twice daily at 40-60 mg based on body surface area for 3 consecutive weeks, with intravenous cisplatin at 60 mg/m² on day 8, followed by a 2-week rest period (5-week cycle).[10]

    • S-1 Alone Arm: S-1 administered orally twice daily at the same dose for 4 consecutive weeks, followed by a 2-week rest period (6-week cycle).[10]

  • Primary Endpoint: Overall survival (OS).[10]

  • Secondary Endpoints: Progression-free survival, response rates, and safety.[10]

Signaling Pathways and Mechanisms of Action

The antitumor activity of both oral and intravenous fluoropyrimidines relies on the action of their active metabolite, 5-fluorouracil (5-FU).

Activation of Capecitabine to 5-FU

Capecitabine is a prodrug that undergoes a three-step enzymatic conversion to 5-FU, with the final step preferentially occurring in tumor tissue due to higher concentrations of the enzyme thymidine phosphorylase.[11][12]

G Capecitabine Capecitabine DFCR 5'-Deoxy-5-fluorocytidine Capecitabine->DFCR Carboxylesterase (Liver) DFUR 5'-Deoxy-5-fluorouridine DFCR->DFUR Cytidine Deaminase (Liver and Tumor) FU 5-Fluorouracil (5-FU) DFUR->FU Thymidine Phosphorylase (Tumor)

Capecitabine Activation Pathway.
Mechanism of Action of 5-Fluorouracil

Once formed, 5-FU exerts its cytotoxic effects through two main mechanisms: inhibition of thymidylate synthase (TS) and incorporation into RNA and DNA.[13][14] The inhibition of TS by the 5-FU metabolite fluorodeoxyuridine monophosphate (FdUMP) leads to a depletion of thymidine, which is essential for DNA synthesis and repair, ultimately causing "thymineless death" in rapidly dividing cancer cells.[1][15] The incorporation of another metabolite, fluorouridine triphosphate (FUTP), into RNA disrupts RNA processing and function.[13]

G cluster_0 5-FU Metabolism cluster_1 Cytotoxic Effects FU 5-Fluorouracil FdUMP FdUMP FU->FdUMP FUTP FUTP FU->FUTP FdUTP FdUTP FU->FdUTP TS Thymidylate Synthase FdUMP->TS Inhibition RNA_Proc RNA Processing & Function FUTP->RNA_Proc Disruption DNA_Incorp DNA Incorporation FdUTP->DNA_Incorp Misincorporation DNA_Syn DNA Synthesis & Repair TS->DNA_Syn Required for Apoptosis Apoptosis DNA_Syn->Apoptosis Leads to RNA_Proc->Apoptosis Leads to DNA_Incorp->Apoptosis Leads to

5-Fluorouracil Mechanism of Action.

Comparative Experimental Workflow

The following diagram illustrates a generalized workflow for a comparative clinical trial between oral fluoropyrimidines and intravenous 5-FU.

G cluster_0 Patient Recruitment cluster_1 Randomization cluster_2 Treatment Arms cluster_3 Follow-up & Assessment cluster_4 Data Analysis Patient Eligible Patients (e.g., Stage III Colon Cancer) Rand Randomization Patient->Rand Oral Oral Fluoropyrimidine (e.g., Capecitabine) Rand->Oral IV Intravenous 5-FU (e.g., 5-FU/LV) Rand->IV FollowUp Treatment Cycles & Patient Monitoring Oral->FollowUp IV->FollowUp Efficacy Efficacy Assessment (OS, PFS, RR) FollowUp->Efficacy Toxicity Toxicity Assessment (Adverse Events) FollowUp->Toxicity Analysis Statistical Analysis Efficacy->Analysis Toxicity->Analysis

Comparative Clinical Trial Workflow.

Conclusion

Oral fluoropyrimidines, including capecitabine and S-1, offer an efficacy that is comparable to intravenous 5-FU in the treatment of colorectal and gastric cancers.[1][13] The choice between these agents often hinges on their differing toxicity profiles and the convenience of an oral administration route. While oral agents are associated with a higher incidence of hand-foot syndrome and diarrhea, they present a lower risk of myelosuppression and stomatitis compared to intravenous 5-FU.[1][9] For drug development professionals, these findings highlight the potential for developing novel oral formulations with improved safety profiles while maintaining the established efficacy of the fluoropyrimidine class. Further research into predictive biomarkers for both efficacy and toxicity will be crucial for personalizing treatment and optimizing patient outcomes.

References

A Researcher's Guide to Interpreting NMR and Mass Spectrometry Data for Fluoropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate structural elucidation and quantification of fluoropyrimidine-based drugs are critical for advancing cancer therapy. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the characterization of three key fluoropyrimidines: 5-fluorouracil (5-FU), capecitabine, and tegafur. Detailed experimental data, protocols, and a comparison with alternative analytical methods are presented to aid in selecting the most appropriate technique for specific research needs.

Fluoropyrimidines are a cornerstone of chemotherapy regimens for various solid tumors. Their efficacy is intrinsically linked to their metabolic activation to 5-fluorouracil and its subsequent anabolites, which disrupt DNA and RNA synthesis in rapidly dividing cancer cells. Precise analytical characterization of these compounds and their metabolites is paramount for drug development, quality control, and pharmacokinetic studies. NMR and MS are powerful analytical tools that provide complementary information for the unambiguous identification and quantification of these vital anticancer agents.

Comparative Analysis of NMR and Mass Spectrometry Data

This section presents a detailed comparison of the data obtained from NMR and mass spectrometry for 5-fluorouracil, capecitabine, and tegafur. The data is summarized in structured tables to facilitate a clear comparison of their spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is an unparalleled technique for providing detailed structural information about molecules in solution. For fluoropyrimidines, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy: Proton NMR provides information on the number and chemical environment of protons in a molecule.

¹³C NMR Spectroscopy: Carbon NMR provides information about the carbon framework of a molecule.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for the direct detection and quantification of fluorinated compounds. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, making it an excellent probe for structural and metabolic studies.[1][2][3][4][5][6][7][8][9]

Table 1: Summary of NMR Chemical Shift Data (δ, ppm) for Fluoropyrimidines

CompoundNucleusChemical Shift (ppm) and MultiplicitySolvent
5-Fluorouracil ¹H11.47 (br s, NH), 7.73 (d, H-6)[10]DMSO-d₆
¹³C157.5 (C-4), 149.7 (C-2), 140.5 (d, ¹JCF = 225 Hz, C-5), 129.9 (d, ²JCF = 32 Hz, C-6)[11]DMSO-d₆
¹⁹F~ -168Various
Capecitabine ¹H11.68 (br s, NH), 10.52 (br s, NH), 8.01 (s, H-6), 5.67 (d, H-1'), 4.09 (m, H-2'), 3.68 (t, H-3'), 3.90 (p, H-4'), 4.07 (m, H-5'a), 1.61 (p, H-5'b), 1.32 (m, CH₂), 0.88 (t, CH₃)[12][13]DMSO-d₆
¹³C170.2 (C=O), 162.7 (C-4), 154.8 (C-2), 140.5 (d, ¹JCF = 229 Hz, C-5), 134.7 (C-6), 88.9 (C-1'), 81.9 (C-4'), 76.5 (C-2'), 69.8 (C-3'), 64.1 (CH₂-O), 30.0, 28.5, 21.9 (Alkyl CH₂), 13.8 (CH₃)[12][14]DMSO-d₆
¹⁹F~ -160 to -163[12]DMSO-d₆
Tegafur ¹H11.9 (br s, NH), 7.9 (d, H-6), 5.9 (t, H-2'), 4.0-3.8 (m, H-5'), 2.2-2.0 (m, H-3', H-4')CDCl₃
¹³C158.1 (C-4), 149.8 (C-2), 140.1 (d, ¹JCF = 228 Hz, C-5), 128.5 (d, ²JCF = 33 Hz, C-6), 84.5 (C-2'), 68.2 (C-5'), 27.8 (C-3'), 24.1 (C-4')CDCl₃
¹⁹F~ -167Various

Note: Chemical shifts can vary depending on the solvent and concentration.

Mass Spectrometry (MS) Data

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is highly sensitive and provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Table 2: Summary of Mass Spectrometry Data for Fluoropyrimidines

CompoundIonization ModePrecursor Ion (m/z)Major Fragment Ions (m/z)
5-Fluorouracil ESI-[M-H]⁻ 129[15]86, 68, 42[16]
Capecitabine ESI+[M+H]⁺ 360[17][18]304, 244, 130[19]
Tegafur ESI-[M-H]⁻ 199[15]129, 71

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable data.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the fluoropyrimidine standard or sample.

    • Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a clean, dry NMR tube.

    • Ensure complete dissolution by gentle vortexing or sonication.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nucleus (¹H, ¹³C, or ¹⁹F).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a 30° pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. The spectral width will depend on the specific compounds being analyzed but is typically wider than for ¹H NMR.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Reference the chemical shift scale to an internal standard (e.g., TMS) or the residual solvent peak.

    • Integrate the signals to determine the relative number of nuclei.

Mass Spectrometry Protocol
  • Sample Preparation:

    • Prepare a stock solution of the fluoropyrimidine standard or sample in a suitable solvent (e.g., methanol, acetonitrile).

    • For analysis of biological samples, perform a sample clean-up procedure such as protein precipitation or liquid-liquid extraction to remove interfering matrix components.[20][21]

  • LC-MS/MS System Setup:

    • Equilibrate the liquid chromatography (LC) system with the initial mobile phase. A reversed-phase C18 column is commonly used.

    • Set up the mass spectrometer with the appropriate ionization source (e.g., electrospray ionization - ESI).

    • Optimize the MS parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, by infusing a standard solution of the analyte.

  • Data Acquisition:

    • Inject the prepared sample onto the LC column.

    • Acquire data in full scan mode to identify the precursor ion or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantification.

    • For fragmentation studies, perform tandem MS (MS/MS) experiments by selecting the precursor ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis:

    • Process the raw data using the instrument's software.

    • Identify the peaks corresponding to the analytes of interest based on their retention time and mass-to-charge ratio.

    • For quantitative analysis, construct a calibration curve using standards of known concentrations.

    • For structural elucidation, analyze the fragmentation pattern in the MS/MS spectra to identify characteristic fragment ions.

Mandatory Visualizations

Visual representations of complex data and processes are essential for clear communication and understanding.

Mass Spectrometry Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the proposed fragmentation pathways for 5-fluorouracil, capecitabine, and tegafur in mass spectrometry.

G Mass Spectrometry Fragmentation of 5-Fluorouracil M 5-Fluorouracil [M-H]⁻ m/z 129 F1 [M-H-HNCO]⁻ m/z 86 M->F1 - HNCO F2 [M-H-CO]⁻ m/z 101 M->F2 - CO F3 [C₂HFNO]⁻ m/z 68 F1->F3 - H₂O F4 [C₂H₂N]⁻ m/z 42 F1->F4 - COF G Mass Spectrometry Fragmentation of Capecitabine M Capecitabine [M+H]⁺ m/z 360 F1 [M+H - C₅H₁₀O₂]⁺ m/z 244 M->F1 - Pentyl carbonate F2 [M+H - C₅H₁₁NCO]⁺ m/z 304 M->F2 - Isocyanate F3 [Fluoropyrimidine moiety]⁺ m/z 130 F1->F3 - Ribose moiety G Mass Spectrometry Fragmentation of Tegafur M Tegafur [M-H]⁻ m/z 199 F1 [5-Fluorouracil anion]⁻ m/z 129 M->F1 - C₄H₈O F2 [Tetrahydrofuran radical]• m/z 71 M->F2 - C₄H₂FN₂O₂ G Key Structural Information from NMR cluster_5FU 5-Fluorouracil cluster_Capecitabine Capecitabine cluster_Tegafur Tegafur 5 5 FU ¹H: NH, CH ¹³C: C=O, C-F, C=C ¹⁹F: C-F Capecitabine Capecitabine Tegafur Tegafur NMR NMR Spectroscopy NMR->5 NMR->Capecitabine ¹H: NH, CH, Sugar H's, Alkyl H's ¹³C: C=O, C-F, Sugar C's, Alkyl C's ¹⁹F: C-F NMR->Tegafur ¹H: NH, CH, THF H's ¹³C: C=O, C-F, THF C's ¹⁹F: C-F

References

Structural Validation of Novel 5-Fluoro-4-hydroxypyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural validation data for a novel 5-fluoro-4-hydroxypyrimidine derivative, 6-ethyl-5-fluoro-4-hydroxypyrimidine, with two key alternatives: its non-fluorinated analog, 4-hydroxypyrimidine, and the widely-used anti-cancer drug, 5-fluorouracil. The inclusion of these alternatives allows for a clear objective assessment of the structural and electronic effects of fluorine and ethyl group substitutions on the pyrimidine core. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of novel small molecule therapeutics.

Comparative Analysis of Structural and Spectroscopic Data

The structural validation of these compounds relies on a suite of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. The data presented in the following tables summarizes the key findings from these methods, offering a side-by-side comparison of the core compound and its selected alternatives.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundH2H6NH/OHOther ProtonsSolvent
6-Ethyl-5-fluoro-4-hydroxypyrimidine 8.02 (s)-13.15 (bs)2.68 (q, 2H, CH₂), 1.25 (t, 3H, CH₃)CDCl₃
4-Hydroxypyrimidine ~8.0~6.5--Not Specified
5-Fluorouracil -7.73 (d)11.46 (d), 10.70 (s)-DMSO-d₆ + HCl

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundC2C4C5C6Other CarbonsSolvent
6-Ethyl-5-fluoro-4-hydroxypyrimidine Data not availableData not availableData not availableData not availableData not available-
4-Hydroxypyrimidine ~150-160~160-170~110-120~150-160-Not Specified
5-Fluorouracil 149.66157.54138.55 (d, J=225 Hz)130.64 (d, J=33 Hz)-DMSO

Table 3: Infrared (IR) Spectroscopy Data (Wavenumber cm⁻¹)

CompoundN-H/O-H StretchC=O StretchC=C/C=N StretchC-F Stretch
6-Ethyl-5-fluoro-4-hydroxypyrimidine Data not availableData not availableData not availableData not available
4-Hydroxypyrimidine ~3100-3000~1670~1600-1500-
5-Fluorouracil 317317201649838

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Mass Spectrum (m/z)
6-Ethyl-5-fluoro-4-hydroxypyrimidine C₆H₇FN₂O142.13143.06 [M+H]⁺
4-Hydroxypyrimidine C₄H₄N₂O96.0996 (M⁺)
5-Fluorouracil C₄H₃FN₂O₂130.08130 (M⁺)

Table 5: X-ray Crystallography Data

CompoundCrystal SystemSpace GroupKey Bond Lengths/Angles
6-Ethyl-5-fluoro-4-hydroxypyrimidine Data not availableData not availableData not available
4-Hydroxypyrimidine Data not availableData not availableData not available
5-Fluorouracil MonoclinicP2₁/cC5-F ~1.35 Å

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the structural validation of this compound derivatives are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule and to confirm the position of substituents.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Weigh 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

  • Spectral Width: -2 to 16 ppm.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').

  • Spectral Width: 0 to 200 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay (d1): 2 seconds.

  • Processing: Apply a line broadening of 1-2 Hz and perform Fourier transformation. Phase and baseline correct the spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: Collect a background spectrum of the empty ATR crystal before running the sample.

  • Processing: The software automatically performs a background subtraction.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns.

Instrumentation: A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • The solution can be directly infused into the mass spectrometer or injected via a liquid chromatography (LC) system.

Data Acquisition (ESI-MS):

  • Ionization Mode: Positive or negative ion mode, depending on the analyte's ability to be protonated or deprotonated.

  • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Capillary Voltage: Typically 3-5 kV.

  • Nebulizer Gas (Nitrogen): Flow rate will be optimized for the instrument.

  • Drying Gas (Nitrogen): Temperature and flow rate will be optimized for the instrument.

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline solid.

Crystal Growth:

  • Dissolve the purified compound in a suitable solvent or a mixture of solvents to achieve a supersaturated solution.

  • Slowly cool the solution or allow for slow evaporation of the solvent at room temperature.

  • Suitable single crystals should be of good quality, with well-defined faces and a size of approximately 0.1-0.3 mm in all dimensions.

Data Collection:

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • Mounting: Mount a selected crystal on a goniometer head.

  • Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement:

  • The diffraction data is processed to obtain a set of reflection intensities.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is refined against the experimental data to improve the accuracy of the atomic coordinates and thermal parameters.

Visualizations

The following diagrams illustrate the logical workflow for the structural validation of a novel this compound derivative and the structural relationships between the compared compounds.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion synthesis Synthesis of Novel Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms xray X-ray Crystallography (if single crystals obtained) purification->xray data_analysis Spectral Interpretation & Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis xray->data_analysis comparison Comparison with Alternatives (4-hydroxypyrimidine, 5-fluorouracil) data_analysis->comparison conclusion Structural Confirmation of Novel Derivative comparison->conclusion

Caption: Experimental workflow for the synthesis and structural validation of a novel compound.

structural_relationships cluster_parent Parent Scaffold cluster_derivatives Derivatives & Analogs parent 4-Hydroxypyrimidine novel Novel Derivative: 6-Ethyl-5-fluoro-4-hydroxypyrimidine parent->novel + F at C5 + Ethyl at C6 alternative Alternative: 5-Fluorouracil parent->alternative + F at C5 + =O at C2

Caption: Structural relationships between the parent compound and its derivatives.

A Comparative Analysis of the Antifungal Efficacy of Pyrimidine-Based Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens poses a significant and growing threat to public health. This has spurred intensive research into novel antifungal agents with diverse mechanisms of action. Among these, pyrimidine-based compounds have shown considerable promise. This guide provides a comparative overview of the antifungal efficacy of various pyrimidine-based agents, supported by experimental data, to aid researchers in the ongoing development of new and effective antifungal therapies.

Quantitative Comparison of Antifungal Activity

The antifungal efficacy of different pyrimidine-based agents is commonly quantified by determining their Minimum Inhibitory Concentration (MIC) and, in some cases, their Minimum Fungicidal Concentration (MFC) or Half Maximal Effective Concentration (EC50). The following table summarizes the in vitro activity of several pyrimidine derivatives against a range of pathogenic fungi.

Compound ClassSpecific Agent/DerivativeTarget Organism(s)MIC (µg/mL)EC50 (µg/mL)Reference(s)
Pyrimidine Analogs Flucytosine (5-FC)Dematiaceous fungiNot specifiedNot specified[1][2]
CarmofurDematiaceous fungiLower than 5-FCNot specified[1][2]
Novel Pyrimidine Scaffold Compound 1Aspergillus fumigatus8–16Not specified[3][4]
Compound 1Scedosporium apiospermum2Not specified[3]
Compound 1Aspergillus terreus, Aspergillus niger, Mucor circinelloides, Lomentospora prolificansSimilar to A. fumigatusNot specified[3]
1,6-Dihydropyrimidine Derivatives C4, C15, C20, C26, C37Candida albicans6.25Not specified[5]
Pyrimidine Derivatives with Amide Moiety Compound 5oPhomopsis sp.Not specified10.5[6]
Compound 5fPhomopsis sp.Not specified15.1[6]
Pyrimethanil (Reference)Phomopsis sp.Not specified32.1[6]
Triazolo[1,5-a]pyrimidines Compounds 9n, 9oFungal species15.50 - 26.30 (µM)Not specified[7]

Experimental Protocols

The determination of antifungal efficacy relies on standardized and reproducible experimental protocols. The broth microdilution method is a widely accepted technique for determining the MIC of an antifungal agent.

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for assessing the antifungal activity of synthesized pyrimidine derivatives.[7]

1. Preparation of Fungal Inoculum:

  • Fungal strains are grown on a suitable agar medium, such as Potato Dextrose Agar (PDA), to obtain fresh cultures.[1]

  • A cell suspension is prepared in sterile saline or a buffered solution.

  • The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to an approximate concentration of 1-5 x 10^6 cells/mL.[8]

2. Preparation of Antifungal Agent Dilutions:

  • A stock solution of the pyrimidine-based agent is prepared in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).[7]

  • Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using a liquid growth medium like RPMI 1640.[7][8]

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared fungal suspension.

  • The final volume in each well is typically 200 µL.

  • The plate includes a positive control (fungal suspension without the antifungal agent) and a negative control (medium only).

  • The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the fungus being tested.[9]

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of the antifungal agent that results in the complete inhibition of visible fungal growth.[5]

  • Growth inhibition can be assessed visually or by using a spectrophotometer to measure the optical density.

Visualizing Experimental and Biological Pathways

To better understand the experimental process and the mechanism of action of these antifungal agents, graphical representations are essential.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Fungal Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Pyrimidine Agent B->C D Incubate Plate C->D E Observe Fungal Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

A number of pyrimidine-based agents, such as flucytosine, function by interfering with nucleic acid and protein synthesis.[10] The following diagram illustrates a simplified proposed mechanism of action for such compounds.

Mechanism_of_Action cluster_cell Fungal Cell Pyrimidine Pyrimidine-based Agent Uptake Cellular Uptake Pyrimidine->Uptake Conversion Metabolic Conversion (e.g., to 5-fluorouracil) Uptake->Conversion Inhibition_DNA Inhibition of DNA Synthesis Conversion->Inhibition_DNA Inhibition_RNA Inhibition of RNA Synthesis Conversion->Inhibition_RNA Disruption Disruption of Protein Synthesis Inhibition_RNA->Disruption

Caption: Proposed mechanism of action for pyrimidine antimetabolites.

Concluding Remarks

The reviewed studies highlight the potential of pyrimidine-based scaffolds in the development of novel antifungal agents. Carmofur has demonstrated superior activity against certain dematiaceous fungi compared to the established drug flucytosine.[1][2] Furthermore, newly synthesized pyrimidine derivatives have shown potent activity against critical pathogens like Aspergillus fumigatus and Candida albicans, with some exhibiting better efficacy than commercially available fungicides like Pyrimethanil.[3][6] The diverse chemical modifications possible on the pyrimidine ring offer a promising avenue for discovering next-generation antifungals to combat the growing challenge of fungal infections. Further preclinical and clinical development of these promising candidates is warranted.

References

A Head-to-Head Battle in Cancer Therapy: 5-Fluorodeoxyuridine vs. 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer chemotherapy, the fluoropyrimidines 5-fluorouracil (5-FU) and its nucleoside analog, 5-fluorodeoxyuridine (FUDR), have long been mainstays in the treatment of solid tumors, particularly colorectal cancer. While structurally similar, their distinct metabolic pathways and mechanisms of action result in notable differences in efficacy and toxicity. This guide provides a comprehensive comparison of FUDR and 5-FU, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Pathways

Both 5-FU and FUDR exert their cytotoxic effects by inhibiting thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, a necessary component of DNA. However, the efficiency of their conversion to the active inhibitor, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), and their alternative metabolic fates, differentiate their primary mechanisms.

5-Fluorouracil (5-FU) follows a more complex intracellular activation pathway. It can be anabolized into three active metabolites:

  • Fluorouridine triphosphate (FUTP): Incorporates into RNA, disrupting RNA synthesis and function.

  • Fluorodeoxyuridine triphosphate (FdUTP): Incorporates into DNA, leading to DNA damage.

  • Fluorodeoxyuridine monophosphate (FdUMP): The primary inhibitor of thymidylate synthase.

This multifaceted mechanism means 5-FU's cytotoxicity is derived from both DNA- and RNA-directed effects.

5-Fluorodeoxyuridine (FUDR) , being a deoxyribonucleoside, is more directly converted to FdUMP by thymidine kinase. This metabolic route makes FUDR a more potent and specific inhibitor of thymidylate synthase.[1] Its primary mechanism of action is the induction of "thymineless death" by depleting the intracellular pool of thymidine triphosphate (dTTP), which is essential for DNA replication and repair.

drug drug metabolite metabolite target target effect effect FU 5-Fluorouracil (5-FU) FUTP FUTP FU->FUTP FdUTP FdUTP FU->FdUTP FdUMP FdUMP FU->FdUMP RNA RNA Disruption FUTP->RNA DNA_damage DNA Damage FdUTP->DNA_damage TS_inhibition Thymidylate Synthase Inhibition FdUMP->TS_inhibition FUDR 5-Fluorodeoxyuridine (FUDR) FdUMP2 FdUMP FUDR->FdUMP2 Thymidine Kinase TS_inhibition2 Thymidylate Synthase Inhibition FdUMP2->TS_inhibition2

Fig. 1: Metabolic pathways of 5-FU and FUDR.

Preclinical Efficacy: A Clearer Advantage for FUDR

In vitro studies consistently demonstrate the superior potency of FUDR compared to 5-FU across various cancer cell lines. This is attributed to its more direct and efficient conversion to the active metabolite FdUMP.

Cell LineDrugIC50 (µM)Reference
COLO-205 (Colon)5-FU3.2[2]
HT-29 (Colon)5-FU13[2]
FM3A/0 (Murine Mammary)5-FU1300[3]
FM3A/0 (Murine Mammary)FUDR3.2[3]

Table 1: Comparative In Vitro Cytotoxicity (IC50) of 5-FU and FUDR.

As shown in Table 1, the IC50 value for FUDR in the FM3A/0 cell line is significantly lower than that of 5-FU, indicating much higher potency.

Clinical Performance: Nuances in Application

While preclinical data favor FUDR, the clinical picture is more complex and often depends on the mode of administration and cancer type.

Systemic Administration

For systemic treatment of advanced colorectal cancer, 5-FU, often in combination with leucovorin (LV) to enhance TS inhibition, remains the standard of care.[1]

Regional Chemotherapy: Hepatic Artery Infusion (HAI)

In the context of colorectal cancer with liver metastases, regional chemotherapy via hepatic artery infusion (HAI) has shown promise. In this setting, FUDR has demonstrated advantages over systemic 5-FU. Randomized studies have shown that HAI with FUDR improves quality of life and survival compared to optimal systemic therapy.[1]

Treatment ArmResponse RateReference
HAI FUDRHigher than systemic[4]
HAI 5-FU/FAHigher than systemic[4]
Systemic 5-FU/FALower than HAI[4]

Table 2: Response Rates in Non-resectable Colorectal Liver Metastases.

One study comparing HAI FUDR, HAI 5-FU/FA, and systemic 5-FU/FA found that while HAI treatment yielded a significantly higher response rate, HAI FUDR was inferior to HAI or systemic 5-FU/FA in that particular trial design.[4] However, another study alternating HAI FUDR and 5-FU demonstrated a 50% major response rate and was associated with less toxicity requiring treatment termination compared to single-agent HAI FUDR.[5]

Toxicity Profiles: A Double-Edged Sword

The toxicity profiles of 5-FU and FUDR differ, largely due to their different metabolic pathways and modes of administration.

5-FU: Systemic administration of 5-FU is commonly associated with myelosuppression, mucositis, and diarrhea.

FUDR: When administered systemically, FUDR can also cause these side effects. However, with HAI, the primary dose-limiting toxicity is biliary sclerosis, a serious inflammation and scarring of the bile ducts.[6] Careful monitoring and dose adjustments are crucial to mitigate this risk.

A prospective randomized trial comparing three regimens in advanced colorectal carcinoma highlighted the different toxicities. The 5-FU and Leucovorin arm predominantly showed diarrhea, while the 5-FU alone and 5-FU with methotrexate arms were mainly associated with leukopenia.[7]

Experimental Protocols

In Vitro Cytotoxicity Assay (Clonogenic Assay)

This assay assesses the ability of a single cell to proliferate and form a colony.

step step action action endpoint endpoint start Seed cells at low density in culture plates treat Treat with varying concentrations of 5-FU or FUDR start->treat incubate Incubate for 7-14 days to allow colony formation treat->incubate fix_stain Fix and stain colonies (e.g., with crystal violet) incubate->fix_stain count Count colonies (>50 cells) fix_stain->count analyze Calculate surviving fraction and determine IC50 count->analyze

Fig. 2: Workflow for a clonogenic assay.

Protocol:

  • Cell Seeding: Plate cells in 6-well plates at a density of 500-1000 cells per well and allow them to attach overnight.

  • Drug Treatment: Expose cells to a range of concentrations of 5-FU or FUDR for a defined period (e.g., 24 hours).

  • Colony Formation: Replace the drug-containing medium with fresh medium and incubate for 7-14 days, allowing colonies to form.

  • Staining: Fix the colonies with a solution such as 10% buffered formalin and stain with a 0.5% crystal violet solution.

  • Counting: Count the number of colonies containing at least 50 cells.

  • Analysis: Calculate the plating efficiency and the surviving fraction for each drug concentration. The IC50 value is determined from the dose-response curve.[8]

Thymidylate Synthase (TS) Inhibition Assay (FdUMP Binding Assay)

This assay quantifies the amount of active TS in cell lysates.

Protocol:

  • Cell Lysate Preparation: Prepare cytosolic extracts from tumor cells or tissues.

  • Incubation: Incubate the cell lysate with a saturating concentration of [³H]FdUMP in the presence of the cofactor 5,10-methylenetetrahydrofolate. This allows the radiolabeled FdUMP to bind to the active sites of TS, forming a stable ternary complex.

  • Separation: Separate the protein-bound [³H]FdUMP from the free [³H]FdUMP using a method such as charcoal adsorption or gel filtration.

  • Quantification: Measure the radioactivity of the protein-bound fraction using liquid scintillation counting. The amount of radioactivity is proportional to the number of available FdUMP binding sites, which reflects the amount of active TS.[3]

5-FU Incorporation into RNA Assay (Gas Chromatography-Mass Spectrometry)

This method quantifies the amount of 5-FU incorporated into cellular RNA.

Protocol:

  • RNA Isolation: Isolate total RNA from cells or tissues previously treated with 5-FU.

  • Enzymatic Digestion: Degrade the isolated RNA to its constituent bases, including 5-fluorouracil, using a cocktail of enzymes such as RNase, alkaline phosphatase, and uridine phosphorylase.[9]

  • Derivatization: Chemically modify the 5-FU to make it volatile for gas chromatography.

  • GC-MS Analysis: Separate the derivatized 5-FU from other components using gas chromatography and detect and quantify it using mass spectrometry.[9]

Conclusion

Both 5-FU and FUDR are potent anticancer agents with well-defined mechanisms of action centered on the inhibition of thymidylate synthase. Preclinical evidence strongly suggests that FUDR is a more potent cytotoxic agent due to its more direct conversion to the active FdUMP. In the clinical setting, while 5-FU remains a cornerstone of systemic chemotherapy for colorectal cancer, FUDR has carved out a significant niche in the regional treatment of liver metastases via hepatic artery infusion, where it can offer improved efficacy. The choice between these two agents is ultimately guided by the specific clinical scenario, including the tumor type, stage, and location, as well as the patient's overall health and tolerance for potential side effects. Further research into novel drug delivery systems and combination therapies may yet unlock the full potential of these veteran chemotherapeutic agents.

References

A Comparative Guide to Quantitative Analysis of 5-Fluoro-4-hydroxypyrimidine Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. 5-Fluoro-4-hydroxypyrimidine is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of its purity is essential to ensure the quality, safety, and efficacy of the final drug product. This guide provides a comparative overview of various analytical techniques for the quantitative analysis of this compound purity, supported by experimental data and detailed methodologies.

Comparison of Analytical Techniques

A variety of analytical techniques can be employed for the quantitative analysis of this compound. The choice of method depends on factors such as the required accuracy and precision, the nature of potential impurities, available instrumentation, and the stage of drug development. The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), Titrimetry, and UV-Vis Spectrophotometry.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Quantitative NMR (qNMR) Titrimetry UV-Vis Spectrophotometry
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Signal intensity is directly proportional to the number of nuclei in a magnetic field.Neutralization reaction between an acid and a base.Absorption of ultraviolet-visible light by the analyte.
Selectivity High; can separate closely related impurities.High; particularly for volatile impurities.Very High; provides structural information for impurity identification.Low; susceptible to interference from other acidic or basic impurities.Low; susceptible to interference from any UV-absorbing impurities.
Sensitivity High (ng to pg level).Very High (pg to fg level).Moderate (mg level).Low (mg level).Moderate (µg to ng level).
Precision (%RSD) < 1%< 2%< 0.5%< 1%< 2%
Accuracy (%Recovery) 98-102%95-105%99-101%98-102%95-105%
Linearity (R²) > 0.999> 0.99> 0.9999N/A> 0.99
LOD/LOQ LowVery LowHighHighModerate
Sample Throughput HighModerateLowHighHigh
Instrumentation Cost Moderate to HighModerate to HighVery HighLowLow
Primary/Secondary Secondary (requires a reference standard)Secondary (requires a reference standard)Primary (can be used without a specific reference standard of the analyte)Primary (for standardization)Secondary (requires a reference standard)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity determination of non-volatile and thermally labile compounds. A reversed-phase HPLC method is proposed for the analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable buffer)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh about 10 mg of this compound and dissolve in a 10 mL volumetric flask with a suitable diluent (e.g., 50:50 water/acetonitrile).

  • Prepare a series of calibration standards of known concentrations from a certified reference standard.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. For polar compounds like this compound, derivatization is often required to improve volatility and chromatographic performance.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

GC Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Detector Temperature: 300 °C (FID) or MS transfer line at 280 °C

Sample Preparation (with Derivatization):

  • Accurately weigh about 1 mg of this compound into a vial.

  • Add 500 µL of anhydrous solvent and 100 µL of BSTFA.

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides a direct measurement of purity without the need for a specific reference standard of the analyte.[1][2]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Internal standard of known purity (e.g., Maleic Anhydride, Dimethyl sulfone)

Experimental Procedure:

  • Accurately weigh a specific amount of this compound and the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using appropriate quantitative parameters (e.g., long relaxation delay, 90° pulse angle).

  • Process the spectrum (phasing, baseline correction).

  • Integrate the signals corresponding to the analyte and the internal standard.

  • Calculate the purity based on the integral values, molecular weights, and weights of the analyte and internal standard.

Titrimetry

Acid-base titration can be a simple and cost-effective method for the purity assessment of this compound, which is weakly acidic.

Instrumentation:

  • Burette

  • pH meter or a suitable indicator

Reagents:

  • Standardized solution of a strong base (e.g., 0.1 M Sodium Hydroxide)

  • Solvent (e.g., water, ethanol-water mixture)

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a suitable solvent.

  • Add a few drops of a suitable indicator or immerse a pH electrode.

  • Titrate the solution with the standardized strong base until the endpoint is reached (color change of the indicator or inflection point in the pH curve).

  • Calculate the purity based on the volume of titrant consumed, its concentration, and the weight of the sample.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a straightforward and rapid technique for quantitative analysis, provided that the impurities do not absorb at the same wavelength as the analyte.[3]

Instrumentation:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Reagents:

  • Solvent (e.g., water, methanol)

Procedure:

  • Determine the wavelength of maximum absorbance (λmax) of this compound in a suitable solvent.

  • Prepare a series of standard solutions of known concentrations.

  • Measure the absorbance of the standard solutions and the sample solution at the λmax.

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of the sample solution from the calibration curve and calculate the purity.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the described analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample & Standard dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

HPLC Experimental Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Add Derivatizing Agent & Heat dissolve->derivatize inject Inject into GC derivatize->inject separate Chromatographic Separation inject->separate detect FID/MS Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

GC with Derivatization Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum transfer->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

qNMR Experimental Workflow

Conclusion

The selection of an appropriate analytical method for determining the purity of this compound is a critical decision in the pharmaceutical development process.

  • HPLC is a robust and versatile technique suitable for routine quality control, offering a good balance of selectivity, sensitivity, and throughput.

  • GC , particularly with derivatization, is an excellent choice for identifying and quantifying volatile impurities.

  • qNMR stands out as a primary method, providing the highest accuracy and the ability to quantify purity without a specific reference standard of the analyte, making it invaluable for the characterization of new batches and reference materials.[1][2]

  • Titrimetry and UV-Vis Spectrophotometry are simpler, lower-cost alternatives that can be useful for in-process controls or preliminary assessments where high selectivity is not a primary concern.

Ultimately, a combination of orthogonal methods, such as HPLC for routine analysis and qNMR for reference standard certification, will provide the most comprehensive and reliable assessment of this compound purity.

References

A Comparative Guide to In Vitro and In Vivo Assessment of Fluoropyrimidine Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in vitro and in vivo methodologies for the assessment of fluoropyrimidine drug candidates, supported by experimental data. Fluoropyrimidines, such as 5-fluorouracil (5-FU) and its prodrug capecitabine, are a cornerstone in the treatment of various solid tumors, and a thorough understanding of their preclinical evaluation is crucial for their clinical development and application.

Executive Summary

The preclinical assessment of fluoropyrimidine drug candidates relies on a combination of in vitro and in vivo studies to determine their efficacy and mechanism of action. In vitro assays, conducted on cancer cell lines, provide rapid and high-throughput screening of a compound's cytotoxic effects and its impact on cellular pathways. These studies are instrumental in the initial stages of drug discovery for lead identification and optimization. However, the complexity of a tumor's microenvironment and the systemic effects of a drug can only be evaluated through in vivo models. Animal models, particularly xenografts in immunodeficient mice, are the gold standard for assessing a drug's anti-tumor activity in a physiological context, providing critical data on pharmacokinetics, pharmacodynamics, and overall efficacy. This guide will delve into the specific methodologies, present comparative data, and illustrate the key pathways and workflows involved in the comprehensive evaluation of fluoropyrimidine drug candidates.

Data Presentation: Quantitative Comparison

In Vitro Cytotoxicity of Fluoropyrimidines in Colorectal Cancer Cell Lines

The following table summarizes the 50% inhibitory concentration (IC50) values of 5-fluorouracil (5-FU) in various human colorectal cancer cell lines, demonstrating the differential sensitivity of these cell lines to the drug.

Cell Line5-FU IC50 (µM)Reference
COLO-2053.2[1]
HT-2911.25 - 13[1][2]
HCT-11611.3[2]

Note: IC50 values can vary depending on the experimental conditions, such as duration of drug exposure and the specific assay used.

In Vivo Efficacy of Capecitabine in Colorectal Cancer Xenograft Models

The following table presents data from an in vivo study evaluating the efficacy of capecitabine in nude mice bearing colorectal cancer xenografts. Efficacy is measured by Tumor Growth Inhibition (TGI).

Animal ModelTreatmentDosing RegimenTumor Growth Inhibition (TGI) (%)
Nude mice with HT29 xenograftsCapecitabine400 mg/kg/day (14/7 schedule)>100
Nude mice with HT29 xenograftsCapecitabine700 mg/kg/day (7/7 schedule)>100

The 14/7 schedule refers to 14 days of treatment followed by 7 days of rest, while the 7/7 schedule is 7 days of treatment followed by 7 days of rest.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3]

Materials:

  • Human cancer cell lines (e.g., HT-29, COLO-205)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Fluoropyrimidine drug candidate (e.g., 5-FU)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[4]

  • Drug Treatment: Treat the cells with various concentrations of the fluoropyrimidine drug candidate and incubate for a specified period (e.g., 72 hours).[4]

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of 2 mg/mL MTT solution to each well.[4]

  • Incubation: Incubate the plate for 1.5 hours at 37°C to allow for the formation of formazan crystals by viable cells.[4]

  • Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vivo Antitumor Efficacy Assessment: Xenograft Model

This protocol describes a general procedure for evaluating the antitumor activity of a fluoropyrimidine drug candidate in a subcutaneous xenograft mouse model.[5]

Materials:

  • Immunodeficient mice (e.g., athymic nude mice)

  • Human cancer cell line (e.g., HT29)

  • Sterile PBS or HBSS

  • Matrigel (optional)

  • Fluoropyrimidine drug candidate and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture the cancer cells and harvest them during the exponential growth phase. Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel.[5]

  • Tumor Implantation: Subcutaneously inject approximately 5 x 10^6 cells into the flank of each mouse.[5]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (length x width²) / 2.[5]

  • Randomization and Treatment: Once the tumors reach the desired size, randomize the mice into treatment and control groups. Administer the fluoropyrimidine drug candidate or vehicle control according to the planned dosing regimen (e.g., oral gavage, intraperitoneal injection).

  • Efficacy and Toxicity Monitoring: Continue to monitor tumor volume and the body weight of the mice regularly as an indicator of toxicity.

  • Study Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis). Calculate the Tumor Growth Inhibition (TGI).

Mandatory Visualization

Fluoropyrimidine Signaling Pathway

Fluoropyrimidines exert their anticancer effects primarily by inhibiting thymidylate synthase (TS) and by being incorporated into RNA and DNA, leading to cytotoxicity and cell death.[6][7]

Fluoropyrimidine_Pathway cluster_activation Drug Activation cluster_effects Cytotoxic Effects 5-FU 5-FU FUMP FUMP 5-FU->FUMP OPRT FUDR FUDR 5-FU->FUDR TP/UP FUDP FUDP FUMP->FUDP UMPK FUTP FUTP FUDP->FUTP NDPK FdUDP FdUDP FUDP->FdUDP RNR RNA RNA FUTP->RNA Incorporation -> RNA Damage FdUMP FdUMP FUDR->FdUMP TK FdUMP->FdUDP TMPK TS Thymidylate Synthase FdUMP->TS Inhibition FdUTP FdUTP FdUDP->FdUTP NDPK DNA DNA FdUTP->DNA Incorporation -> DNA Damage Cell_Death Apoptosis/ Cell Death RNA->Cell_Death DNA->Cell_Death TS->Cell_Death Thymineless Death Capecitabine Capecitabine Capecitabine->5-FU Metabolism In_Vitro_Workflow start Start: Drug Candidate cell_culture Cancer Cell Line Culture start->cell_culture treatment Drug Treatment (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, WST-8) treatment->viability_assay mechanism_studies Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) treatment->mechanism_studies data_analysis Data Analysis: Calculate IC50 viability_assay->data_analysis end End: In Vitro Profile data_analysis->end mechanism_studies->end In_Vivo_Workflow start Start: Promising Drug Candidate animal_model Select Animal Model (e.g., Nude Mice) start->animal_model tumor_implantation Tumor Cell Implantation (Xenograft) animal_model->tumor_implantation tumor_growth Monitor Tumor Growth tumor_implantation->tumor_growth randomization Randomize into Groups tumor_growth->randomization treatment Drug Administration randomization->treatment monitoring Monitor Efficacy (Tumor Volume) & Toxicity (Body Weight) treatment->monitoring endpoint Study Endpoint & Data Analysis (TGI) monitoring->endpoint end End: In Vivo Efficacy Data endpoint->end

References

A Comparative Analysis of Novel Pyrimidine Analogs and Standard Chemotherapies in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of emerging pyrimidine analogs against established standard-of-care chemotherapies. The following sections present quantitative data from clinical and preclinical studies, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows to support researchers in drug development.

Introduction to Pyrimidine Analogs in Cancer Therapy

Pyrimidine analogs are a class of antimetabolite drugs that have been a cornerstone of cancer chemotherapy for decades. By mimicking the natural pyrimidines (cytosine, thymine, and uracil), these drugs interfere with the synthesis of DNA and RNA, leading to the death of rapidly dividing cancer cells. Standard chemotherapies such as 5-Fluorouracil (5-FU), Capecitabine, Gemcitabine, and Cytarabine have been widely used to treat a variety of solid tumors and hematological malignancies.

However, the development of drug resistance and the often-severe side effects of these conventional agents have driven the search for novel pyrimidine analogs with improved efficacy, better safety profiles, and the ability to overcome resistance mechanisms. This guide focuses on benchmarking a selection of these new-generation pyrimidines against their predecessors.

Comparative Efficacy and Safety: Clinical and Preclinical Data

The following tables summarize the efficacy and safety data for the novel pyrimidine analog TAS-118 from clinical trials and preclinical data for emerging analogs XYZ-I-73 and AGY-2 compared to standard chemotherapies.

Clinical Trial Data: TAS-118

TAS-118 is an oral fluoropyrimidine that combines S-1 (a prodrug of 5-FU) with leucovorin.

Table 1: Efficacy of TAS-118 in Advanced Pancreatic Cancer (GRAPE Trial) [1][2][3]

Treatment ArmMedian Overall Survival (OS)Median Progression-Free Survival (PFS)
TAS-1187.6 months3.9 months
S-17.9 months2.8 months
Hazard Ratio (95% CI) 0.98 (0.82-1.16) 0.80 (0.67-0.95)
p-value 0.756 0.009

Table 2: Efficacy of TAS-118 plus Oxaliplatin in Advanced Gastric Cancer (SOLAR Trial) [4]

Treatment ArmMedian Overall Survival (OS)
TAS-118 + Oxaliplatin16.0 months
S-1 + Cisplatin15.1 months
Hazard Ratio (95% CI) 0.83 (0.69-0.99)
p-value 0.039

Table 3: Grade 3/4 Adverse Events in the GRAPE Trial (Advanced Pancreatic Cancer) [2]

Adverse EventTAS-118 (n=296)S-1 (n=290)
Diarrhea7.0%7.3%
Anorexia6.7%5.0%
Stomatitis6.7%0.7%
Anemia3.3%5.0%

Table 4: Grade 3 or Higher Adverse Events in the SOLAR Trial (Advanced Gastric Cancer) [4]

Adverse EventTAS-118 + Oxaliplatin (n=352)S-1 + Cisplatin (n=348)
Anemia16%18%
Neutropenia15%25%
Decreased appetite15%13%
Diarrhea9%4%
Peripheral sensory neuropathy9%<1%
Preclinical Data: Novel Pyrimidine Analogs

The following table presents in vitro cytotoxicity data for novel pyrimidine analogs against various cancer cell lines, with 5-Fluorouracil and Gemcitabine as comparators.

Table 5: In Vitro Cytotoxicity (IC50, µM) of Novel Pyrimidine Analogs in Pancreatic Cancer Cell Lines

CompoundMiaPaCa-2PANC-1BxPC-3
XYZ-I-73 3.6 ± 0.4--
AGY-2 ---
5-Fluorouracil 13.2 ± 1.1--
Gemcitabine 24.2 ± 1.3--
Irinotecan 10.1 ± 1.5--

Data for XYZ-I-73 is from a study by Kumar et al. (2024).[5] Data for AGY-2 indicates it has higher cytotoxicity than 5-FU in 2D and 3D pancreatic cancer models, but specific IC50 values were not provided in the abstract.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for most pyrimidine analogs involves the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of pyrimidines, leading to disruption of DNA synthesis and repair.

Pyrimidine_Metabolism_Inhibition General Mechanism of Pyrimidine Analogs Pyrimidine_Analogs Pyrimidine Analogs (e.g., 5-FU, Gemcitabine, TAS-118) Intracellular_Activation Intracellular Activation (Phosphorylation) Pyrimidine_Analogs->Intracellular_Activation Active_Metabolites Active Metabolites (e.g., FdUMP, dFdCTP) Intracellular_Activation->Active_Metabolites Thymidylate_Synthase Thymidylate Synthase (TS) Active_Metabolites->Thymidylate_Synthase Inhibition DNA_Polymerase DNA Polymerase Active_Metabolites->DNA_Polymerase Inhibition dUMP_dTMP dUMP -> dTMP Thymidylate_Synthase->dUMP_dTMP DNA_Synthesis_Repair DNA Synthesis & Repair dUMP_dTMP->DNA_Synthesis_Repair Required for Apoptosis Apoptosis DNA_Synthesis_Repair->Apoptosis Inhibition leads to

General mechanism of pyrimidine analog-induced apoptosis.

Some novel pyrimidine analogs, such as AGY-2, may exert their anticancer effects through modulation of additional signaling pathways.

AGY2_Signaling_Pathway Proposed Signaling Pathway for AGY-2 AGY2 AGY-2 EGFR EGFR AGY2->EGFR Inhibits HER2 HER-2 AGY2->HER2 Inhibits VEGFR VEGFR AGY2->VEGFR Inhibits p53 p53 AGY2->p53 Upregulates Proliferation_Survival Cell Proliferation & Survival EGFR->Proliferation_Survival HER2->Proliferation_Survival VEGFR->Proliferation_Survival Bax Bax p53->Bax Activates Apoptosis Apoptosis Bax->Apoptosis Proliferation_Survival->Apoptosis Inhibition of proliferation contributes to apoptosis MTT_Assay_Workflow MTT Assay Experimental Workflow A Seed cells in 96-well plate B Treat with compounds A->B C Incubate for 48-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Solubilize formazan with DMSO E->F G Measure absorbance at 570nm F->G H Calculate IC50 values G->H

References

Comparative Guide to the Cross-Reactivity and Target Specificity of Fluoropyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance, target specificity, and cross-reactivity of key fluoropyrimidine compounds used in oncology. Experimental data and methodologies are presented to support the comparison, offering a clear perspective on their distinct mechanisms and clinical implications.

Introduction to Fluoropyrimidines

Fluoropyrimidines are a class of antimetabolite drugs that have been a cornerstone in the treatment of various solid tumors, including colorectal, breast, and gastric cancers, for decades.[1][2] Their primary mechanism involves the disruption of DNA and RNA synthesis, leading to cell death.[3][4] While effective, their cytotoxicity is not confined to cancer cells, leading to significant side effects. This has driven the development of newer-generation fluoropyrimidines and prodrugs designed to enhance tumor specificity and reduce systemic toxicity.

This guide compares the following key fluoropyrimidine compounds:

  • 5-Fluorouracil (5-FU): The parent compound, typically administered intravenously.[2]

  • Capecitabine: An oral prodrug of 5-FU.[5]

  • Tegafur/Gimeracil/Oteracil (S-1): An oral combination drug containing a 5-FU prodrug (Tegafur) and modulators.[6][7]

  • Trifluridine/Tipiracil (TAS-102): An oral combination of a thymidine-based nucleoside analog (Trifluridine) and a thymidine phosphorylase inhibitor (Tipiracil).[8][9]

Mechanism of Action and Metabolic Activation

The cytotoxic effects of fluoropyrimidines are mediated by three main active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[1][3] FdUMP is a potent inhibitor of thymidylate synthase (TS), an enzyme critical for the synthesis of thymidine, a necessary component of DNA.[10][11] The resulting "thymineless death" is a primary mechanism of action.[2] Additionally, FUTP is incorporated into RNA, disrupting its processing and function, while FdUTP can be incorporated into DNA, causing DNA damage.[3][4]

The mode of drug administration can influence the primary mechanism; for instance, bolus 5-FU treatment tends to favor RNA damage, while continuous infusion favors TS inhibition and DNA damage.[3]

Fluoropyrimidine_Metabolism cluster_tas102 TAS-102 Capecitabine Capecitabine FU_5 5-Fluorouracil (5-FU) Capecitabine->FU_5 Tegafur Tegafur (in S-1) Tegafur->FU_5 CYP2A6 FUMP FUMP FU_5->FUMP OPRT FdUR FdUR FU_5->FdUR TP Trifluridine Trifluridine TFT_MP Trifluridine Monophosphate Trifluridine->TFT_MP TK Tipiracil Tipiracil TP_enzyme Thymidine Phosphorylase (TP) Tipiracil->TP_enzyme Inhibits TP_enzyme->Trifluridine Degrades FUDP FUDP FUMP->FUDP FUTP FUTP FUDP->FUTP FdUDP FdUDP FUDP->FdUDP RNA_disruption RNA_disruption FUTP->RNA_disruption Incorporation FdUMP FdUMP FdUR->FdUMP TK TS_inhibition Thymidylate Synthase (TS) Inhibition FdUMP->TS_inhibition Inhibition FdUTP FdUTP FdUDP->FdUTP DNA_damage DNA_damage FdUTP->DNA_damage Incorporation TFT_MP->TS_inhibition Weak Inhibition TFT_TP Trifluridine Triphosphate TFT_MP->TFT_TP TFT_TP->DNA_damage Direct Incorporation

Caption: General metabolic pathways of fluoropyrimidines.

Comparison of Target Specificity and Cross-Reactivity

The clinical utility of fluoropyrimidines is often limited by their cross-reactivity with healthy, rapidly dividing cells, such as those in the gastrointestinal tract and bone marrow, leading to toxicity.[12][13] Newer agents are designed to improve the therapeutic window by increasing drug concentrations at the tumor site.

CompoundPrimary Mechanism of ActionMethod of Enhancing Tumor SpecificityCross-Reactivity Profile
5-Fluorouracil (5-FU) Inhibition of Thymidylate Synthase (TS); Incorporation into RNA and DNA.[1][3]None; systemic administration leads to widespread distribution and toxicity in rapidly dividing normal cells.[12]High systemic toxicity, including myelosuppression, mucositis, and diarrhea.[13]
Capecitabine Same as 5-FU (acts as a prodrug).Tumor-selective activation. The final conversion step to 5-FU is catalyzed by thymidine phosphorylase (TP), an enzyme found in higher concentrations in many tumor tissues compared to normal tissues.[14][15]Reduced systemic toxicity compared to IV 5-FU, but specific side effects like hand-foot syndrome are more common.[15][16]
S-1 (Tegafur/ Gimeracil/ Oteracil) Same as 5-FU (Tegafur is a prodrug).Gimeracil inhibits dihydropyrimidine dehydrogenase (DPD), the primary enzyme for 5-FU catabolism, maintaining higher 5-FU concentrations.[6][7] Oteracil is poorly absorbed and remains in the gut, where it inhibits orotate phosphoribosyltransferase (OPRT), reducing local 5-FU activation and GI toxicity.[6][7]Aims to enhance efficacy while mitigating toxicity. Gimeracil increases systemic 5-FU levels, while Oteracil reduces GI-specific side effects.[6]
TAS-102 (Trifluridine/ Tipiracil) Primarily DNA incorporation leading to DNA dysfunction.[8][17] TS inhibition is a minor component with oral dosing.[17]Tipiracil inhibits thymidine phosphorylase (TP), which rapidly degrades the active component, Trifluridine (FTD). This increases FTD's bioavailability.[8][9]Different mechanism from 5-FU allows for activity in 5-FU-refractory cancers.[8] The toxicity profile is primarily hematological (neutropenia).[18]

Quantitative Data Summary

Table 1: Key Characteristics of Fluoropyrimidine Compounds

Feature5-Fluorouracil (5-FU)CapecitabineS-1TAS-102
Administration Intravenous[2]Oral[5]Oral[6]Oral[8]
Classification AntimetaboliteProdrug of 5-FU[14]Prodrug of 5-FU with modulators[7]Nucleoside analog combination[9]
Primary Target(s) Thymidylate Synthase, RNA, DNA[3]Thymidylate Synthase, RNA, DNA[14]Thymidylate Synthase, RNA, DNA[6]DNA[17]
Key Activating Enzyme OPRT, TP, TK[1]Thymidine Phosphorylase (tumor-specific)[19]CYP2A6 (for Tegafur)[20]Thymidine Kinase (for Trifluridine)[8]
Key Modulating Agent Leucovorin (often co-administered to stabilize FdUMP-TS complex)[3]N/AGimeracil (DPD inhibitor), Oteracil (OPRT inhibitor)[7]Tipiracil (TP inhibitor)[9]
Tumor 5-FU Ratio Low (systemic exposure)High (preferential conversion in tumor)[14][19]High (DPD inhibition maintains levels)[6]N/A (not a 5-FU prodrug)

Table 2: Comparison of Common Grade 3/4 Adverse Events (reflecting systemic cross-reactivity)

Adverse Event5-FU/LeucovorinCapecitabineS-1 + CisplatinTAS-102
Neutropenia ~22%~2-3%~52% ~38%
Diarrhea ~12-14% ~10-13%~8%~3%
Stomatitis/Mucositis ~14-15% ~1-2%~6%<1%
Hand-Foot Syndrome <1%~17% ~4%<1%
Nausea/Vomiting ~4-6%~4-5%~6%~2%
Note: Frequencies are approximate and vary significantly based on the specific regimen, patient population, and clinical trial. Sources:[15][16][18][20]

Experimental Protocols

Assessing the specificity and cross-reactivity of these compounds involves a combination of biochemical and cell-based assays.

Protocol 1: Cell-Based Cytotoxicity Assay

This protocol determines the concentration of a drug required to inhibit cell growth by 50% (IC50), a measure of its potency.

  • Cell Culture: Plate cancer cell lines (e.g., HCT116 colorectal cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the fluoropyrimidine compounds (e.g., 5-FU, Trifluridine) in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or MTT.

  • Data Acquisition: Measure luminescence or absorbance using a plate reader.

  • Analysis: Normalize the results to the vehicle control. Plot the percentage of viability against the log of the drug concentration and fit a dose-response curve to calculate the IC50 value.

Cytotoxicity_Workflow A Plate Cells in 96-well Plate B Add Serial Dilutions of Compound A->B C Incubate for 72 hours B->C D Add Viability Reagent (e.g., CellTiter-Glo) C->D E Measure Signal (Luminescence/Absorbance) D->E F Calculate IC50 Values E->F

Caption: Workflow for a cell-based cytotoxicity assay.
Protocol 2: Thymidylate Synthase (TS) Inhibition Assay

This biochemical assay measures the direct inhibitory effect of a compound on TS enzyme activity.

  • Reagents: Prepare a reaction buffer containing recombinant human TS, the substrate deoxyuridine monophosphate (dUMP), and the cofactor 5,10-methylenetetrahydrofolate (CH2THF).

  • Inhibitor Preparation: Prepare serial dilutions of the test compound (e.g., FdUMP, the active metabolite of 5-FU).

  • Reaction Initiation: Mix the enzyme, buffer, and inhibitor in a 96-well plate. Initiate the reaction by adding the substrates.

  • Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Detection: The conversion of dUMP to dTMP can be measured using various methods, such as spectrophotometrically by monitoring the concurrent oxidation of CH2THF to dihydrofolate (DHF).

  • Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value for TS inhibition.

Protocol 3: Kinase Selectivity Profiling (for Off-Target Assessment)

While fluoropyrimidines are not primarily kinase inhibitors, assessing their activity against a broad panel of kinases is a standard method to uncover unexpected off-target effects for any small molecule.[21][22]

  • Assay Platform: Utilize a commercial kinase profiling service (e.g., Reaction Biology, Thermo Fisher) that offers a large panel of recombinant human kinases (e.g., >400 kinases).[23][24]

  • Screening: Screen the compound at a fixed concentration (e.g., 1 or 10 µM) against the entire kinase panel.[21] Assays are typically radiometric ([³³P]-ATP filter binding) or fluorescence-based.[23]

  • Hit Identification: Identify kinases where activity is inhibited above a certain threshold (e.g., >70% inhibition).

  • Dose-Response: For any identified "hits," perform a 10-point dose-response curve to determine the IC50 value, confirming the inhibitory potency.[21]

  • Selectivity Analysis: Analyze the data to determine the compound's selectivity profile. A highly selective compound will inhibit only one or a few kinases, while a non-selective compound will inhibit many.

Signaling Pathways and Resistance

The efficacy of fluoropyrimidines is dictated by their interaction with the DNA synthesis and repair pathways. Resistance can emerge through various mechanisms, including the upregulation of the target enzyme (TS), alterations in drug metabolism, or changes in downstream apoptotic pathways.[11][25][26]

TAS102_vs_5FU cluster_5FU 5-FU Pathway cluster_TAS102 TAS-102 Pathway FU_5 5-FU FdUMP FdUMP FU_5->FdUMP FUTP FUTP FU_5->FUTP TS Thymidylate Synthase (TS) FdUMP->TS Potent Inhibition RNA RNA FUTP->RNA Incorporation (RNA Dysfunction) DNA_synth DNA Synthesis TS->DNA_synth Required for DNA_damage DNA Damage & Cell Death RNA->DNA_damage Dysfunction leads to DNA_synth->DNA_damage Inhibition leads to FTD Trifluridine (FTD) FTD_TP FTD-Triphosphate FTD->FTD_TP DNA DNA FTD_TP->DNA Direct Incorporation (DNA Dysfunction) DNA->DNA_damage Dysfunction leads to

Caption: Contrasting primary mechanisms of 5-FU and TAS-102.

A key aspect of cross-reactivity is observed in drug resistance. Tumors that become resistant to 5-FU, often by upregulating Thymidylate Synthase, may remain sensitive to TAS-102.[8] This is because TAS-102's primary mechanism of inducing DNA dysfunction through direct incorporation is less dependent on TS inhibition.[17]

Conclusion

The evolution from standard 5-FU to sophisticated oral prodrugs and novel combination agents reflects a continuous effort to improve target specificity in cancer therapy.

  • 5-FU remains a potent drug, but its lack of tumor specificity results in significant systemic toxicity.

  • Capecitabine and S-1 represent strategies to enhance tumor selectivity by leveraging tumor-specific enzyme activity or modulating local and systemic drug metabolism. This improves the therapeutic index but retains the fundamental 5-FU mechanism of action.

  • TAS-102 offers a distinct approach, with a primary mechanism of DNA incorporation that is effective even in tumors that have developed resistance to traditional fluoropyrimidines. Its unique mechanism also results in a different cross-reactivity and safety profile.

For researchers and drug developers, understanding these differences in metabolic activation, primary cytotoxic mechanisms, and methods of modulating bioavailability is critical for designing next-generation anticancer agents and for selecting appropriate therapies in the clinic.

References

Safety Operating Guide

Proper Disposal Procedures for 5-Fluoro-4-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 5-Fluoro-4-hydroxypyrimidine is critical for laboratory safety and environmental protection. As a fluorinated organic compound, it must be managed as hazardous waste. Adherence to the following procedural guidelines is essential for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal-related tasks, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE): Wear safety goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) to prevent eye and skin contact.[1]

  • Ventilation: All handling and preparation of this compound for disposal should occur inside a certified chemical fume hood to prevent the inhalation of dust or vapors.[1][2]

  • Spill Management: In the event of a spill, clean it up immediately using dry procedures to avoid generating dust.[1] All materials used for cleanup, such as absorbent pads, must also be treated as hazardous waste.[3]

Step-by-Step Disposal Protocol

Disposal of this compound is regulated by agencies such as the Environmental Protection Agency (EPA) and must be handled through your institution's Environmental Health and Safety (EHS) program.[4][5] Never dispose of this chemical in the regular trash or down the drain.[3][4][6]

1. Waste Classification and Segregation

  • Classification: this compound is classified as a halogenated organic hazardous waste.[7] Due to its chemical nature, it may also be considered toxic.

  • Segregation: It is crucial to segregate this waste. Keep it separate from non-halogenated organic waste, as well as incompatible materials like strong oxidizing agents and strong bases.[8]

2. Containerization

  • Primary Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste.[9] Plastic containers are often preferred over glass to minimize the risk of breakage.[4]

  • Container Condition: Ensure the waste container is in good condition, free from rust or leaks, and has a secure, tight-fitting lid.[9] The container must remain closed at all times except when you are actively adding waste.[5][9]

3. Labeling

  • Hazardous Waste Label: Immediately affix a "Hazardous Waste" tag or label to the container as soon as the first drop of waste is added.[3][4]

  • Content Identification: The label must include the full, unabbreviated chemical name ("this compound") and its quantity or concentration.[4] For mixtures, every component must be listed.[4]

  • Generator Information: Fill out all required fields on the label, including the principal investigator's name, laboratory location (building and room number), and the date of waste generation.[4]

4. Storage

  • Location: Store the labeled hazardous waste container in a designated satellite accumulation area within your laboratory.

  • Secondary Containment: It is best practice to place the primary waste container inside a larger, chemically resistant secondary container to contain any potential leaks.

5. Final Disposal

  • EHS Collection: Arrange for the collection of the waste through your institution's EHS department or equivalent hazardous materials management program.[3][4][10] Do not transport hazardous waste across the facility yourself.[3]

  • Empty Containers: An "empty" container that held this compound must be triple-rinsed with a suitable solvent.[3][9] This rinsate is also considered hazardous waste and must be collected in a labeled container for disposal.[3][9] After triple-rinsing and air-drying, deface the original label and the container may then be disposed of in the regular trash.[3][9]

Hazardous Waste Characteristics

To provide context on why chemicals like this compound are regulated, the EPA defines hazardous waste based on several key characteristics. This table summarizes those characteristics.

CharacteristicDescriptionGeneral Threshold/Criteria
Ignitability Wastes that can create fires under certain conditions, are spontaneously combustible, or have a low flash point.Liquids with a flash point less than 60°C (140°F).
Corrosivity Wastes that are acidic or alkaline (basic) and can corrode metal containers.Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[6]
Reactivity Wastes that are unstable under normal conditions, can cause explosions, or can generate toxic gases.Includes materials that react violently with water or are capable of detonation.
Toxicity Wastes that are harmful or fatal when ingested or absorbed.Determined if a waste extract contains certain contaminants at concentrations above regulatory thresholds.

This table is for informational purposes. This compound waste must be managed as hazardous regardless of whether it meets all these criteria.

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste Waste Management Procedure cluster_decon Container Decontamination cluster_final Final Disposal cluster_warning A 1. Don PPE (Goggles, Lab Coat, Gloves) B 2. Work in Fume Hood A->B C 3. Classify & Segregate Waste (Halogenated Organic) B->C D 4. Use Labeled, Compatible Hazardous Waste Container C->D G 7. Triple-Rinse Empty Container W1 NEVER Use Sink or Trash Disposal E 5. Store in Designated Area D->E F 6. Arrange for EHS Pickup E->F J Disposed by Certified Hazardous Waste Facility F->J H 8. Collect Rinsate as Hazardous Waste G->H I 9. Deface Label & Dispose of Clean Container in Trash G->I H->D Add to waste stream

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 5-Fluoro-4-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-Fluoro-4-hydroxypyrimidine. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment. The following procedures for personal protective equipment (PPE), handling, and disposal are based on established safety data for structurally similar pyrimidine analogs.

Hazard Analysis and Personal Protective Equipment (PPE)

A thorough risk assessment is the foundation of safe laboratory practice. This compound is suspected of damaging the unborn child and may cause respiratory, skin, and serious eye irritation.[1] The primary hazards associated with this compound and the mandatory PPE are summarized below.

HazardGHS Classification (Anticipated)Required Personal Protective Equipment (PPE)
Skin Corrosion/Irritation Causes skin irritation[1]Chemical-resistant gloves (e.g., Nitrile), lab coat, and appropriate protective clothing to prevent skin exposure.[2][3]
Serious Eye Damage/Irritation Causes serious eye irritation[1]Splash-proof safety goggles and a face shield.[2][4]
Reproductive Toxicity Suspected of damaging the unborn child[1]Follow all handling procedures within a certified chemical fume hood to minimize exposure.
Respiratory Irritation May cause respiratory irritation[1]Work should be conducted in a chemical fume hood.[3] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter should be used.[2][5]
Ingestion Harmful if swallowedDo not eat, drink, or smoke in the laboratory.[2]

Operational Protocol: Step-by-Step Handling Procedure

The following protocol outlines the essential steps for safely handling this compound, from preparation to disposal.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3]

  • Ensure that eyewash stations and safety showers are readily accessible.

2. Personal Protective Equipment (PPE) Donning Sequence:

  • Before entering the designated handling area, don a lab coat, followed by splash-proof safety goggles and a face shield.

  • Finally, put on chemical-resistant gloves, ensuring they overlap with the cuffs of the lab coat.

3. Chemical Handling:

  • Avoid direct contact with the skin, eyes, and clothing.

  • Prevent the formation of dust and aerosols during handling.[3] Use appropriate tools, such as a spatula, for transfers.

  • Keep containers securely sealed when not in use.[1]

4. Personal Hygiene:

  • Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1]

  • Do not eat, drink, or smoke in areas where chemicals are handled.[1]

5. Personal Protective Equipment (PPE) Doffing Sequence:

  • Remove gloves first, turning them inside out during removal to contain any contamination.

  • Then, remove your lab coat, followed by your face shield and goggles.

  • Wash hands again after all PPE has been removed.

Experimental Workflow

A logical workflow is crucial for minimizing risk. The following diagram illustrates the recommended sequence of operations for handling this compound.

G cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_exit Exit Procedure prep_area Enter Designated Handling Area don_ppe Don all required PPE prep_area->don_ppe weigh Weigh/Measure This compound don_ppe->weigh transfer Transfer to Reaction Vessel weigh->transfer decontaminate Decontaminate Work Surfaces transfer->decontaminate dispose_waste Dispose of Waste (Hazardous) decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-4-hydroxypyrimidine
Reactant of Route 2
Reactant of Route 2
5-Fluoro-4-hydroxypyrimidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.